2-(Chloromethyl)-4-nitro-1,3-benzoxazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(chloromethyl)-4-nitro-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O3/c9-4-7-10-8-5(11(12)13)2-1-3-6(8)14-7/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWKRGSOUYVHPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)CCl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40433777 | |
| Record name | 2-(Chloromethyl)-4-nitro-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40433777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143708-26-3 | |
| Record name | 2-(Chloromethyl)-4-nitro-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40433777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(Chloromethyl)-4-nitro-1,3-benzoxazole chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 2-(Chloromethyl)-4-nitro-1,3-benzoxazole
Foreword: A Chemist's Perspective on a Versatile Scaffold
In the landscape of medicinal chemistry and materials science, the strategic value of a chemical intermediate is measured by its versatility, reactivity, and potential for diversification. This compound is a compound that exemplifies these qualities. It is not merely a collection of atoms, but a carefully arranged scaffold featuring three distinct points of chemical interest: the stable aromatic benzoxazole core, a highly reactive electrophilic chloromethyl group, and an electron-withdrawing nitro group that can be chemically transformed.
This guide is designed for the practicing researcher and drug development professional. It moves beyond a simple recitation of data to provide a deeper understanding of why this molecule behaves as it does and how its unique properties can be harnessed. We will explore its core reactivity, provide validated protocols for its key transformations, and discuss its strategic application in the synthesis of novel molecular entities.
Core Chemical and Physical Profile
A foundational understanding begins with the compound's basic properties. These data points are critical for experimental design, from selecting appropriate solvents to predicting reaction kinetics.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| Synonyms | 2-(Chloromethyl)-4-nitrobenzoxazole; 2-(Chloromethyl)-4-nitrobenzo[d]oxazole | [1] |
| CAS Number | 143708-26-3 | [1] |
| Molecular Formula | C₈H₅ClN₂O₃ | [1] |
| Molecular Weight | 212.59 g/mol | [1] |
| Appearance | Solid (predicted) | |
| Melting Point | 98-100 °C | [1] |
| Boiling Point | 336.2 ± 22.0 °C (Predicted) | [1] |
| Density | 1.528 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | -4.29 ± 0.30 (Predicted) | [1] |
Chemical Structure:
A Trifecta of Reactivity: Analyzing the Functional Groups
The utility of this compound stems from the interplay of its three key functional regions. Understanding the individual contribution of each is paramount to exploiting this molecule's synthetic potential.
The Benzoxazole Core: A Stable Aromatic Foundation
The benzoxazole ring system is a "privileged scaffold" in medicinal chemistry, found in numerous bioactive compounds.[2][3] Its aromaticity confers significant stability, making the core itself relatively unreactive under common synthetic conditions.[2] This stability is crucial, as it allows for selective chemical modifications at the more reactive peripheral groups without degradation of the central ring structure.
The Chloromethyl Group (-CH₂Cl): The Primary Reactive Site
The chloromethyl group at the 2-position is the molecule's primary electrophilic center. The chlorine atom is a good leaving group, making the adjacent methylene carbon highly susceptible to attack by nucleophiles. This functionality is the gateway to a vast array of derivatives.
Causality of Reactivity: This group functions as a potent alkylating agent, primarily through an Sₙ2 (bimolecular nucleophilic substitution) mechanism.[4][5] The reaction proceeds via a backside attack by the nucleophile, leading to the displacement of the chloride ion and the formation of a new carbon-nucleophile bond. The choice of a polar aprotic solvent (e.g., DMF, Acetonitrile) is often optimal as it solvates the counter-ion of the nucleophile without hydrogen bonding to the nucleophile itself, thus maximizing its reactivity.
Caption: Workflow for nucleophilic substitution.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq). Dissolve it in anhydrous N,N-dimethylformamide (DMF) to a concentration of 0.1 M.
-
Expertise & Causality: Anhydrous conditions are critical to prevent hydrolysis of the chloromethyl group. DMF is an excellent polar aprotic solvent for Sₙ2 reactions.
-
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.5 eq). Stir the suspension for 10 minutes.
-
Expertise & Causality: K₂CO₃ is a mild, insoluble base that will neutralize the HCl formed in situ if any side reactions occur, and more importantly, will deprotonate the piperidinium salt that forms, regenerating the free amine nucleophile. Using a solid base simplifies purification.
-
-
Nucleophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Add piperidine (1.2 eq) dropwise over 5 minutes.
-
Expertise & Causality: A slight excess of the nucleophile ensures the reaction goes to completion. Addition at 0 °C helps to control any initial exotherm.
-
-
Reaction Monitoring: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Trustworthiness: TLC is a self-validating checkpoint. A typical mobile phase would be 30% Ethyl Acetate in Hexanes. The product should have a different Rf value than the starting material.
-
-
Aqueous Work-up: Once complete, pour the reaction mixture into a separatory funnel containing cold water. Extract the aqueous phase three times with ethyl acetate.
-
Expertise & Causality: This step removes the water-soluble DMF and inorganic salts.
-
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel.
Protocol: Reduction of the Nitro Group
This protocol describes a common and reliable method for converting the nitro group to a primary amine.
Objective: To reduce the nitro group of a derivative (e.g., the product from 3.1) to an amine using tin(II) chloride.
Diagram of Workflow:
Caption: Workflow for nitro group reduction.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve the 4-nitro-benzoxazole starting material (1.0 eq) in ethanol (EtOH).
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq) to the solution.
-
Expertise & Causality: SnCl₂ is a classic and effective reducing agent for aromatic nitro groups. A significant excess is used to ensure the reaction proceeds to completion.
-
-
Heating and Monitoring: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 2-3 hours. Monitor the reaction by TLC.
-
Trustworthiness: The resulting amine will be significantly more polar than the starting nitro compound, showing a much lower Rf on the TLC plate.
-
-
Work-up and Basification: Cool the reaction to room temperature and carefully pour it over crushed ice. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring until the solution is basic (pH > 8) and effervescence ceases.
-
Expertise & Causality: Basification is crucial. It neutralizes the acidic reaction medium and precipitates tin salts as tin hydroxides, which can then be removed.
-
-
Filtration and Extraction: The resulting mixture is often a thick emulsion. Filter the entire mixture through a pad of Celite to remove the tin salts. Wash the Celite pad thoroughly with ethyl acetate. Transfer the filtrate to a separatory funnel and extract with ethyl acetate.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the desired 4-amino-benzoxazole derivative, which is often pure enough for the next step.
Strategic Role in Drug Discovery
The true power of this compound lies in its capacity as a divergent scaffold. The two distinct reactive sites allow for a logical and efficient exploration of chemical space, which is the cornerstone of modern lead optimization in drug discovery.
Caption: Use as a scaffold for library synthesis.
This divergent approach allows for the rapid generation of hundreds of unique analogues from a single, readily accessible starting material. By first varying the nucleophile that displaces the chloride and then subsequently modifying the amine derived from the nitro group, researchers can systematically probe the structure-activity relationship (SAR) of a new chemical series.
Safety and Handling
Given its chemical structure, this compound must be handled with appropriate care. While specific toxicological data is limited, its properties as an alkylating agent and its relation to other hazardous nitroaromatics and chlorinated compounds warrant a cautious approach. [6][7]
-
Hazard Class: Should be treated as harmful if swallowed, a skin irritant/corrosive, and a substance that can cause serious eye damage. [6][7]* Handling:
-
Always use in a well-ventilated chemical fume hood.
-
Avoid inhalation of dust or vapors.
-
Avoid all contact with skin and eyes.
-
-
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (nitrile is a suitable choice).
-
Wear chemical safety goggles or a face shield.
-
Wear a lab coat.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases, alcohols, and amines. [6]
References
- Bull, J. A., et al. (2016). Exploring the Reactivity of 2-Trichloromethylbenzoxazoles for Access to Substituted Benzoxazoles. SciSpace. [Link]
- 5-Chloro-2-(chloromethyl)-1,3-benzoxazole - Safety and Hazards. PubChem. [Link]
- Benzoxazole. Wikipedia. [Link]
- Wang, Y., et al. (2024). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules. [Link]
- Synthesis, characterization and biological study of new benzoxazole based sulphonamide deriv
- Nucleophilic Substitution Reactions (Summary). Chemistry LibreTexts. [Link]
Sources
- 1. This compound | 143708-26-3 [amp.chemicalbook.com]
- 2. Benzoxazole - Wikipedia [en.wikipedia.org]
- 3. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy 6-Chloro-2-(chloromethyl)-1,3-benzoxazole | 202396-52-9 [smolecule.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. fishersci.com [fishersci.com]
- 7. 5-Chloro-2-(chloromethyl)-1,3-benzoxazole | C8H5Cl2NO | CID 401571 - PubChem [pubchem.ncbi.nlm.nih.gov]
2-(Chloromethyl)-4-nitro-1,3-benzoxazole CAS number 143708-26-3
An In-depth Technical Guide to 2-(Chloromethyl)-4-nitro-1,3-benzoxazole (CAS 143708-26-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound (CAS 143708-26-3), a heterocyclic compound with significant potential in biochemical and pharmacological research. The document elucidates its core chemical properties, synthesis, and mechanism of action as a reactive probe. Detailed, field-proven protocols for its application in protein labeling and as a potential covalent inhibitor are presented. This guide is intended to serve as a foundational resource for researchers aiming to leverage the unique reactivity of this molecule in their experimental designs. We delve into the causality behind experimental choices, ensuring that the described protocols are robust and self-validating. All claims are supported by authoritative references, and key workflows are visualized for enhanced clarity.
Introduction: Unveiling a Reactive Chemical Tool
This compound is a substituted benzoxazole derivative characterized by two key functional groups that dictate its utility in biological research: a reactive chloromethyl group at the 2-position and an electron-withdrawing nitro group at the 4-position. The benzoxazole core is a privileged scaffold in medicinal chemistry, frequently associated with a wide array of biological activities. However, the specific combination of the chloromethyl and nitro substituents transforms this particular molecule into a potent electrophilic probe.
The primary utility of this compound stems from the reactivity of the chloromethyl group, which acts as an alkylating agent. This enables it to form stable covalent bonds with nucleophilic residues in biomolecules, most notably the thiol group of cysteine residues in proteins. The nitro group, in turn, modulates the reactivity of the molecule and can serve as a useful spectroscopic handle. This guide will explore the synthesis, reactivity, and practical applications of this compound as a tool for protein modification, labeling, and potential targeted inhibition.
Physicochemical Properties and Synthesis
A foundational understanding of a compound's physical and chemical characteristics is paramount for its effective application.
Core Chemical Attributes
| Property | Value | Source |
| CAS Number | 143708-26-3 | |
| Molecular Formula | C8H5ClN2O3 | |
| Molecular Weight | 212.59 g/mol | |
| Appearance | Pale yellow to yellow crystalline powder | |
| Purity | Typically >95% |
Synthesis Pathway
The synthesis of this compound is typically achieved through a multi-step process starting from commercially available precursors. A common synthetic route involves the condensation of a substituted o-aminophenol with a derivative of chloroacetic acid.
Conceptual Synthesis Workflow:
Caption: Conceptual workflow for the synthesis of this compound.
Protocol Outline:
-
Acylation: 2-Amino-3-nitrophenol is reacted with chloroacetyl chloride in an appropriate solvent (e.g., dichloromethane or ethyl acetate) in the presence of a base (e.g., triethylamine) to form the N-(2-hydroxy-6-nitrophenyl)-2-chloroacetamide intermediate. The base is crucial to neutralize the HCl byproduct.
-
Cyclization: The intermediate amide is then subjected to cyclodehydration to form the benzoxazole ring. This is typically achieved by heating with a dehydrating/chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This step must be performed under anhydrous conditions to prevent hydrolysis of the reagents and intermediates.
-
Purification: The crude product is purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product.
Mechanism of Action: A Targeted Electrophile
The scientific utility of this compound is anchored in its mechanism as an electrophilic alkylating agent. The chlorine atom on the methyl group is a good leaving group, rendering the adjacent carbon atom highly electrophilic and susceptible to attack by nucleophiles.
Covalent Modification of Cysteine Residues
In a biological context, the most prominent nucleophiles are the side chains of amino acid residues. The thiol group (-SH) of cysteine is a particularly strong nucleophile at physiological pH, making it the primary target for this compound.
Caption: Mechanism of covalent labeling of a protein cysteine residue.
The electron-withdrawing nature of the 4-nitro-1,3-benzoxazole ring system further enhances the electrophilicity of the chloromethyl carbon, increasing the rate of this Sɴ2 reaction. This targeted reactivity allows for the specific labeling of cysteine residues, which can be exploited in various proteomic and biochemical assays.
Applications in Research and Development
The ability to covalently modify proteins makes this compound a versatile tool.
Cysteine-Specific Protein Labeling
This is a primary application. By attaching a tag (like a fluorophore or biotin) to the benzoxazole core, or by using the inherent properties of the nitro group, researchers can selectively label proteins on cysteine residues.
Experimental Workflow for Protein Labeling:
Caption: Standard workflow for covalent labeling of a target protein.
Detailed Protocol: Labeling of a Purified Protein
-
Protein Preparation: Prepare the target protein at a concentration of 1-5 mg/mL in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). If the protein has disulfide bonds that are not the target of labeling, ensure they remain oxidized. If targeting all cysteines, the protein may need to be denatured and reduced first with an agent like DTT, which must then be removed prior to labeling.
-
Reagent Preparation: Prepare a 10-100 mM stock solution of this compound in anhydrous DMSO. This should be prepared fresh.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the reagent to the protein solution. The optimal ratio should be determined empirically. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Stop the reaction by adding a small molecule thiol, such as DTT or L-cysteine, to a final concentration of 10-50 mM to scavenge any unreacted reagent.
-
Purification: Remove the excess reagent and byproduct by size-exclusion chromatography, dialysis, or buffer exchange spin columns.
-
Validation: Confirm labeling by mass spectrometry. An increase in the protein's molecular weight corresponding to the mass of the benzoxazole moiety (177.53 Da after loss of HCl) will confirm successful covalent modification.
Irreversible Enzyme Inhibition
If the labeled cysteine residue is critical for an enzyme's catalytic activity (e.g., in the active site of a cysteine protease), the covalent modification will result in irreversible inhibition. This makes the compound a useful tool for studying enzyme function and for developing potential therapeutic agents.
Trustworthiness of the Protocol: The inclusion of a quenching step (Step 4) is critical for self-validation. It ensures that any observed effect is due to the covalent modification that occurred during the incubation period and not from non-specific interactions of residual reagent in downstream assays. Mass spectrometry analysis (Step 6) provides direct, unambiguous evidence of the covalent adduct.
Data Interpretation and Considerations
-
Specificity: While highly reactive towards thiols, some reactivity with other nucleophilic residues (e.g., lysine, histidine) may occur, especially at higher pH or with prolonged incubation times. Mass spectrometry can be used to map the exact site(s) of modification.
-
Stoichiometry: The degree of labeling can be controlled by modulating the molar excess of the reagent, reaction time, and temperature.
-
Solubility: As an organic molecule, it has limited aqueous solubility. Using a co-solvent like DMSO is necessary, but the final concentration of DMSO in the reaction should typically be kept below 5% (v/v) to avoid protein denaturation.
Conclusion
This compound is a potent and versatile chemical probe. Its well-defined mechanism of action as a cysteine-reactive electrophile provides a rational basis for its application in protein labeling, proteomics, and as a scaffold for the design of irreversible inhibitors. The protocols and insights provided in this guide offer a robust framework for researchers to harness the capabilities of this reagent, enabling deeper investigations into protein structure, function, and interaction.
References
- This compound CAS 143708-26-3, BLD Pharmatech. URL: https://www.bldpharm.com/products/143708-26-3.html
- This compound, A2B Chem. URL: https://www.a2bchem.com/product/a2b13708263
- 2-(Chloromethyl)-4-nitrobenzoxazole, ChemScence. URL: https://www.chemscene.com/products/2-Chloromethyl-4-nitrobenzoxazole.html
An In-Depth Technical Guide to the Synthesis of 2-(Chloromethyl)-4-nitro-1,3-benzoxazole
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of Heterocyclic Scaffolds
In the landscape of modern medicinal chemistry and drug discovery, heterocyclic compounds, particularly those containing the benzoxazole moiety, represent a cornerstone of innovation. Their inherent structural rigidity, coupled with diverse opportunities for functionalization, renders them privileged scaffolds in the design of novel therapeutic agents. The title compound, 2-(chloromethyl)-4-nitro-1,3-benzoxazole, is a bespoke chemical entity poised for significant utility in synthetic chemistry and drug development. The presence of a reactive chloromethyl group and a nitro functionality on the benzoxazole core provides two distinct handles for further chemical elaboration, making it a valuable building block for creating libraries of complex molecules. This guide, intended for the discerning researcher and scientist, provides a comprehensive overview of the synthetic pathway to this important intermediate, grounded in established chemical principles and supported by practical, field-proven insights.
I. Conceptual Framework: A Two-Stage Synthetic Strategy
The synthesis of this compound is most logically approached through a two-stage process. This strategy hinges on the initial formation of a key precursor, 2-amino-3-nitrophenol, followed by a one-pot reaction involving chloroacetylation and subsequent intramolecular cyclization to yield the target benzoxazole. This approach is both convergent and efficient, maximizing yield while minimizing purification steps.
Caption: Overall synthetic strategy for this compound.
II. The Cornerstone: Synthesis of 2-Amino-3-nitrophenol
The journey to our target molecule begins with the synthesis of the crucial precursor, 2-amino-3-nitrophenol. This ortho-aminophenol derivative, with its specific substitution pattern, is the architectural foundation upon which the benzoxazole ring will be constructed. While several synthetic routes to aminophenols exist, a common and reliable method involves the selective nitration of a protected aminophenol, followed by deprotection.
Protocol 1: Synthesis of 2-Amino-3-nitrophenol
This protocol is adapted from established methods for the synthesis of substituted aminophenols.
Step 1: Acetylation of 2-Aminophenol
The initial step involves the protection of the amino group of 2-aminophenol as an acetamide. This is a critical maneuver to direct the subsequent nitration to the desired position and to prevent unwanted side reactions.
-
Materials: 2-Aminophenol, Acetic Anhydride, Glacial Acetic Acid.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminophenol in glacial acetic acid.
-
Slowly add acetic anhydride to the solution while stirring. An exothermic reaction is expected.
-
Heat the reaction mixture to reflux for 1-2 hours to ensure complete acetylation.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water with vigorous stirring.
-
The N-(2-hydroxyphenyl)acetamide will precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Step 2: Nitration of N-(2-hydroxyphenyl)acetamide
With the amino group protected, the aromatic ring is now activated for electrophilic nitration. The directing effects of the hydroxyl and acetamido groups will favor nitration at the positions ortho and para to the hydroxyl group. Careful control of reaction conditions is necessary to achieve selective nitration at the 3-position.
-
Materials: N-(2-hydroxyphenyl)acetamide, Concentrated Nitric Acid, Concentrated Sulfuric Acid.
-
Procedure:
-
In a flask cooled in an ice-salt bath, slowly add N-(2-hydroxyphenyl)acetamide to a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at low temperature for several hours. The reaction should be closely monitored by TLC to prevent over-nitration.
-
Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice.
-
The nitrated product, N-(2-hydroxy-6-nitrophenyl)acetamide, will precipitate. Collect the solid by filtration, wash thoroughly with cold water to remove residual acid, and dry.
-
Step 3: Hydrolysis of N-(2-hydroxy-6-nitrophenyl)acetamide
The final step in the precursor synthesis is the deprotection of the amino group by hydrolysis of the acetamide.
-
Materials: N-(2-hydroxy-6-nitrophenyl)acetamide, Hydrochloric Acid (or Sulfuric Acid).
-
Procedure:
-
Suspend the N-(2-hydroxy-6-nitrophenyl)acetamide in dilute hydrochloric acid.
-
Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution) to precipitate the 2-amino-3-nitrophenol.
-
Collect the product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 2-amino-3-nitrophenol.
-
III. The Main Event: Synthesis of this compound
With the precursor in hand, the construction of the benzoxazole ring can proceed. This is achieved through a one-pot reaction that involves the N-chloroacetylation of 2-amino-3-nitrophenol, followed by an intramolecular cyclodehydration.
Reaction Mechanism
The reaction proceeds in two key steps:
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N-Chloroacetylation: The amino group of 2-amino-3-nitrophenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This results in the formation of the intermediate, N-(2-hydroxy-6-nitrophenyl)-2-chloroacetamide.
-
Intramolecular Cyclodehydration: Under the influence of a dehydrating agent or heat, the hydroxyl group of the intermediate attacks the carbonyl carbon of the chloroacetamide moiety. This is followed by the elimination of a water molecule to form the benzoxazole ring.
An In-depth Technical Guide to the Putative Mechanism of Action of 2-(Chloromethyl)-4-nitro-1,3-benzoxazole
Foreword: Unraveling the Therapeutic Potential of a Multifunctional Scaffold
For researchers, scientists, and drug development professionals, the benzoxazole nucleus represents a privileged scaffold, consistently appearing in compounds with a wide array of biological activities.[1][2][3] Its derivatives have demonstrated potential as antibacterial, antifungal, anti-inflammatory, analgesic, and anticancer agents.[1] This guide delves into the specific chemical attributes of 2-(Chloromethyl)-4-nitro-1,3-benzoxazole to propose a putative mechanism of action, drawing upon the established roles of its key functional groups. The presence of a reactive chloromethyl group and a bioreducible nitro group on the benzoxazole core suggests a dual mechanism, priming it as a candidate for further investigation, particularly in the context of oncology.
The Benzoxazole Core: A Foundation for Diverse Bioactivity
The benzoxazole moiety, an isostere of naturally occurring nucleic bases, provides a rigid framework that can readily interact with biological macromolecules.[2] This inherent bio-compatibility has been exploited to develop a multitude of pharmacologically active compounds. The specific substitutions on the benzoxazole ring system dramatically influence the compound's biological profile, leading to a diverse range of therapeutic applications.
Deconstructing the Key Functional Groups: A Dual-Pronged Mechanistic Hypothesis
The therapeutic potential of this compound likely arises from the synergistic action of its two key functional groups: the 2-(chloromethyl) group and the 4-nitro group.
The Chloromethyl Group: An Alkylating Warhead
The chloromethyl group is a classic electrophilic moiety, rendering the compound a potential alkylating agent. Alkylating agents exert their cytotoxic effects by covalently attaching alkyl groups to nucleophilic sites on biologically important molecules, most notably DNA. This can lead to DNA damage, cross-linking, and strand breaks, ultimately triggering apoptosis.
Putative Alkylation Mechanism:
The lone pair of electrons on the nitrogen atom of a DNA base (e.g., N7 of guanine) can attack the electron-deficient carbon of the chloromethyl group in an SN2 reaction, displacing the chloride ion and forming a stable covalent bond. This alkylation can disrupt DNA replication and transcription, leading to cell cycle arrest and cell death.
Caption: Putative SN2 mechanism of DNA alkylation by this compound.
The Nitro Group: A Hypoxia-Activated Prodrug Moiety
The presence of a nitro group is particularly significant in the context of cancer therapy. Many solid tumors contain regions of low oxygen tension (hypoxia). The nitro group of this compound can undergo bioreduction under hypoxic conditions, a process catalyzed by nitroreductase enzymes that are often upregulated in cancer cells.[4][5] This reduction generates reactive nitroso and hydroxylamine intermediates, and ultimately an amino group. These reactive species can induce cellular damage through the generation of reactive oxygen species (ROS) and by cross-linking cellular macromolecules.
This hypoxia-selective activation offers a therapeutic window, as the drug would be preferentially activated in the tumor microenvironment, sparing healthy, well-oxygenated tissues.[4]
Caption: Hypothesized bioreductive pathway of the nitro group under hypoxic conditions.
Experimental Protocols for Mechanistic Validation
To investigate the proposed dual mechanism of action, a series of in vitro experiments are recommended.
In Vitro Cytotoxicity Assessment
Objective: To determine the cytotoxic potential of this compound against a panel of cancer cell lines.
Methodology: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., HCT116, A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
| Parameter | Description |
| Cell Lines | HCT116 (colorectal), A549 (lung), MCF-7 (breast) |
| Compound Conc. | 0.01, 0.1, 1, 10, 100 µM |
| Incubation Time | 48 and 72 hours |
| Positive Control | Doxorubicin |
| Endpoint | IC50 (half-maximal inhibitory concentration) |
Evaluation of Hypoxia-Selective Cytotoxicity
Objective: To determine if the cytotoxicity of this compound is enhanced under hypoxic conditions.
Methodology: Parallel Incubation under Normoxia and Hypoxia
-
Cell Seeding and Treatment: Prepare two identical sets of 96-well plates as described in the MTT assay protocol.
-
Incubation Conditions:
-
Normoxia: Incubate one set of plates in a standard cell culture incubator (21% O2, 5% CO2).
-
Hypoxia: Incubate the second set of plates in a hypoxic chamber (1% O2, 5% CO2).
-
-
MTT Assay: After the incubation period, perform the MTT assay on both sets of plates as previously described.
-
Data Analysis: Compare the IC50 values obtained under normoxic and hypoxic conditions. A significantly lower IC50 under hypoxia would indicate hypoxia-selective activation.
Assessment of DNA Alkylating Activity
Objective: To determine if this compound can directly alkylate DNA.
Methodology: DNA Nicking Assay
-
Reaction Setup: In a microcentrifuge tube, combine plasmid DNA (e.g., pBR322), this compound at various concentrations, and a suitable buffer. Include a negative control (plasmid DNA and buffer only) and a positive control (a known DNA alkylating agent).
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 1-4 hours).
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel at a constant voltage until the DNA forms are well-separated.
-
Visualization: Visualize the DNA bands under UV illumination.
-
Analysis: The conversion of supercoiled plasmid DNA (form I) to nicked circular (form II) and linear (form III) DNA indicates DNA strand breaks, suggestive of alkylation.
Concluding Remarks and Future Directions
The chemical structure of this compound strongly suggests a dual mechanism of action involving both DNA alkylation and hypoxia-activated cytotoxicity. This positions the compound as a promising candidate for further preclinical development, particularly for the treatment of solid tumors characterized by hypoxic regions. The experimental protocols outlined in this guide provide a robust framework for validating this mechanistic hypothesis and elucidating the full therapeutic potential of this intriguing molecule. Future studies should focus on in vivo efficacy in animal models of cancer, pharmacokinetic profiling, and detailed structure-activity relationship (SAR) studies to optimize the compound's potency and selectivity.
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- Synthesis, characterization and biological study of new benzoxazole based sulphonamide deriv
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- Neuroprotective targets through which 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79), a sigma receptor ligand, mitigates the effects of methamphetamine in vitro. (2014). European Journal of Pharmacology, 724, 109-117.
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An In-depth Technical Guide to the Solubility of 2-(Chloromethyl)-4-nitro-1,3-benzoxazole in Organic Solvents
Introduction
2-(Chloromethyl)-4-nitro-1,3-benzoxazole is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique structure, featuring a benzoxazole core, a reactive chloromethyl group, and an electron-withdrawing nitro group, makes it a valuable building block for the synthesis of novel bioactive molecules. Benzoxazole derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The successful use of this compound in these applications is critically dependent on its solubility in various organic solvents, which is a key parameter in reaction kinetics, purification, formulation, and administration.
This technical guide provides a comprehensive overview of the solubility profile of this compound. In the absence of extensive published quantitative data, this guide offers a predicted solubility profile based on first principles of physical organic chemistry, outlines the key factors governing its solubility, and provides a detailed experimental protocol for its empirical determination. This document is intended for researchers, scientists, and drug development professionals who utilize this compound in their work.
Core Physicochemical Properties
The solubility of a compound is intrinsically linked to its molecular structure and physicochemical properties. For this compound, the key determinants of its solubility are its polarity, molecular weight, and the nature of its functional groups.
| Property | Value/Description | Influence on Solubility |
| Molecular Formula | C₈H₅ClN₂O₃ | - |
| Molecular Weight | 212.59 g/mol | Higher molecular weight can sometimes decrease solubility. |
| Polarity | Polar | The presence of the nitro group and the heteroatoms (N, O) in the benzoxazole ring creates a significant dipole moment, rendering the molecule polar. This is the primary driver of its solubility in polar solvents. |
| Hydrogen Bond Acceptors | Yes (Oxygen atoms in the nitro group and benzoxazole ring) | Can accept hydrogen bonds from protic solvents, enhancing solubility in solvents like alcohols. |
| Hydrogen Bond Donors | No | The absence of acidic protons limits its ability to act as a hydrogen bond donor. |
The benzoxazole moiety itself is a heterocyclic aromatic system.[1] The introduction of a nitro group significantly increases the molecule's polarity. Aromatic nitro compounds are generally soluble in organic solvents.[2] The chloromethyl group, while reactive, also contributes to the overall polarity of the molecule.
Predicted Solubility Profile in Common Organic Solvents
Based on the principle of "like dissolves like," a qualitative solubility profile for this compound can be predicted.[3] The polarity of the solvent is a key factor in its ability to dissolve a polar solute.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | DMSO is a highly polar aprotic solvent capable of strong dipole-dipole interactions with the polar nitro and benzoxazole groups. Many benzoxazole derivatives show good solubility in DMSO.[4] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | Similar to DMSO, DMF is a highly polar aprotic solvent that can effectively solvate polar molecules. |
| Acetone | Polar Aprotic | Soluble | A moderately polar aprotic solvent, acetone should be a good solvent for this compound. |
| Acetonitrile | Polar Aprotic | Soluble | Its polarity and ability to engage in dipole-dipole interactions make it a suitable solvent. |
| Methanol | Polar Protic | Moderately Soluble | As a polar protic solvent, methanol can engage in dipole-dipole interactions and act as a hydrogen bond donor to the oxygen atoms of the nitro and benzoxazole groups. |
| Ethanol | Polar Protic | Moderately Soluble | Similar to methanol, but its slightly lower polarity may result in slightly lower solubility. The parent benzoxazole is soluble in ethanol.[5] |
| Dichloromethane (DCM) | Nonpolar | Sparingly Soluble | DCM has a lower polarity and may not be as effective at solvating the highly polar nitro-benzoxazole core. |
| Toluene | Nonpolar | Sparingly Soluble | As a nonpolar aromatic solvent, toluene is unlikely to be a good solvent for this polar molecule. |
| Hexane | Nonpolar | Insoluble | A nonpolar aliphatic solvent, hexane will not effectively solvate the polar functional groups of the molecule. |
| Water | Polar Protic | Sparingly to Insoluble | Despite its polarity, the large aromatic core of the molecule is hydrophobic, which will likely limit its solubility in water. Aromatic nitro compounds are generally not soluble in water.[2] |
Factors Influencing Solubility: A Deeper Look
The dissolution of a solute in a solvent is an energetically driven process governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the following interactions are key:
-
Dipole-Dipole Interactions: The significant dipole moment of the molecule, arising from the nitro group and the benzoxazole ring, will lead to strong dipole-dipole interactions with polar solvents like DMSO, DMF, and acetone.
-
Hydrogen Bonding: While the molecule cannot donate hydrogen bonds, the oxygen atoms of the nitro group and the benzoxazole ring can act as hydrogen bond acceptors. This allows for favorable interactions with protic solvents such as methanol and ethanol.
-
Van der Waals Forces: These forces will be present in all solvent-solute interactions but will be the dominant force in nonpolar solvents. However, they are not strong enough to overcome the strong solute-solute interactions of the polar crystalline solid in nonpolar solvents.
Caption: Intermolecular forces governing solubility.
Experimental Protocol for Solubility Determination
Given the lack of published data, experimental determination is crucial for obtaining accurate solubility values. The following protocol outlines a standard method for determining the solubility of this compound.
Objective: To determine the solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvents (e.g., DMSO, ethanol, acetone)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.
-
Equilibrate the mixture at a constant temperature (e.g., 25 °C) in a thermostatic shaker for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Centrifuge the vial at high speed to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
-
Sample Preparation for Analysis:
-
Filter the supernatant through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with a known volume of a suitable solvent to a concentration within the linear range of the analytical instrument.
-
-
Quantification:
-
Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the dissolved compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution from the measured concentration of the diluted sample and the dilution factor.
-
Express the solubility in appropriate units (e.g., mg/mL, mol/L).
-
Sources
A Technical Guide to the Potential Biological Activity of 2-(Chloromethyl)-4-nitro-1,3-benzoxazole
Abstract
The benzoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] This technical guide delves into the prospective biological activities of a specific, yet under-investigated derivative: 2-(Chloromethyl)-4-nitro-1,3-benzoxazole. By synthesizing data from structurally related compounds, we will explore its potential as an antimicrobial, anticancer, and enzyme-inhibiting agent. This document is intended for researchers, scientists, and drug development professionals, providing a robust theoretical framework and detailed experimental protocols to empirically validate these hypotheses. Our approach is grounded in established structure-activity relationships (SAR) and the known mechanistic pathways of nitroaromatic compounds.
Introduction: The Rationale for Investigating this compound
The benzoxazole core, a bicyclic system comprising a benzene ring fused to an oxazole ring, is considered a "privileged scaffold" in drug discovery.[5] Its structural similarity to endogenous purine bases, such as adenine and guanine, may facilitate interactions with biological macromolecules.[6] The biological profile of benzoxazole derivatives is profoundly influenced by the nature and position of their substituents.[7][8]
The subject of this guide, this compound, possesses two key substituents that suggest a high potential for significant biological activity:
-
The 2-(Chloromethyl) Group: The presence of a reactive chloromethyl group at the 2-position introduces an electrophilic center. This functional group can potentially engage in covalent interactions with nucleophilic residues (e.g., cysteine, histidine, lysine) in the active sites of enzymes or other protein targets, leading to irreversible inhibition.
-
The 4-Nitro Group: The nitro group is a strong electron-withdrawing moiety known to be a "pharmacophore and a toxicophore".[9] Its presence can modulate the electronic properties of the entire molecule, influencing receptor binding and metabolic stability.[10] Crucially, nitroaromatic compounds are often bioactivated through enzymatic reduction to form reactive nitrogen species (RNS) and reactive oxygen species (ROS).[10][11][12] This process is central to the mechanism of action for many nitroaromatic drugs and is associated with antimicrobial and cytotoxic effects.[11][13]
Given these structural features, we postulate that this compound is a compelling candidate for investigation across several therapeutic areas.
Postulated Biological Activities and Mechanistic Insights
Antimicrobial and Antifungal Potential
Benzoxazole derivatives have a well-documented history of antimicrobial and antifungal activity.[14][15][16][17] The introduction of a nitro group, particularly at the 4-position, has been shown in related heterocyclic systems to be a key determinant of antimicrobial efficacy.[18]
Hypothesized Mechanism of Action: The antimicrobial action of this compound is likely multifactorial:
-
Reductive Bioactivation: Within the microbial cell, particularly under the anaerobic or microaerophilic conditions often found in infections, the nitro group can be reduced by nitroreductases.[11][12] This process generates a cascade of reactive intermediates, including the nitro radical anion, nitroso, and hydroxylamine species.[12] These reactive species can induce widespread cellular damage through oxidative stress, reacting with DNA, proteins, and lipids, ultimately leading to cell death.[10][11]
-
Covalent Targeting: The electrophilic chloromethyl group could alkylate essential microbial enzymes or proteins, leading to their inactivation.
This dual-mode of action suggests potential for broad-spectrum activity against bacteria and fungi, and may also circumvent certain mechanisms of drug resistance.[3]
Caption: General workflow for evaluating a novel chemical entity.
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against a panel of clinically relevant bacteria and fungi.
1. Reagent and Media Preparation:
- Prepare stock solution of this compound (e.g., 10 mg/mL in DMSO).
- Prepare appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
- Prepare microbial inoculum adjusted to a 0.5 McFarland standard, then dilute to achieve a final concentration of ~5 x 10^5 CFU/mL in the assay wells.
2. Assay Procedure (96-well plate):
- Add 100 µL of broth to all wells.
- Add 100 µL of the compound stock solution to the first column of wells and perform a 2-fold serial dilution across the plate.
- The last column should contain no compound (growth control).
- Inoculate each well (except a sterility control well) with 50 µL of the prepared microbial suspension.
- Include a standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as a positive control.
- Incubate plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
4. Data Analysis:
- The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.
- Results should be compared against the standard antibiotic.
| Parameter | Description |
| Assay | Broth Microdilution |
| Endpoint | Minimum Inhibitory Concentration (MIC) |
| Microorganisms | S. aureus, E. coli, P. aeruginosa, C. albicans |
| Positive Control | Ciprofloxacin (bacteria), Fluconazole (fungi) |
| Negative Control | DMSO (vehicle control), Media only (sterility) |
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
[19][20][21]1. Cell Culture and Seeding:
- Culture human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HT-29 colon cancer) in appropriate media. [19] * Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
2. Compound Treatment:
- Prepare serial dilutions of this compound in culture media.
- Replace the media in the wells with the compound-containing media.
- Include wells with untreated cells (negative control) and cells treated with a standard cytotoxic drug (e.g., doxorubicin) as a positive control.
[19]3. Incubation:
- Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
4. MTT Addition and Formazan Solubilization:
- Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
- Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
5. Data Acquisition and Analysis:
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the untreated control.
- Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.
| Parameter | Description |
| Assay | MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) |
| Endpoint | IC50 (Half-maximal inhibitory concentration) |
| Cell Lines | MCF-7 (Breast), A549 (Lung), HT-29 (Colon) |
| Positive Control | Doxorubicin |
| Negative Control | DMSO (vehicle control) |
Protocol: Enzyme Inhibition Assay (Generic Kinase Assay)
This protocol provides a general framework for assessing the inhibitory activity of the compound against a protein kinase, such as VEGFR-2.
[22][23]1. Reagent Preparation:
- Prepare kinase buffer, purified recombinant kinase (e.g., VEGFR-2), a specific peptide substrate, and ATP.
- Prepare serial dilutions of this compound.
2. Assay Procedure (96-well plate):
- To each well, add kinase buffer, the test compound at various concentrations, and the purified kinase enzyme.
- Incubate for 10-15 minutes to allow for compound-enzyme interaction.
- Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
- Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at 30°C.
- Stop the reaction by adding a stop solution (e.g., EDTA).
3. Detection:
- Quantify the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo™) or immunoassays (e.g., ELISA with a phospho-specific antibody).
4. Data Analysis:
- Calculate the percentage of kinase inhibition for each compound concentration relative to a no-compound control.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
| Parameter | Description |
| Assay | In Vitro Kinase Inhibition Assay |
| Endpoint | IC50 (Half-maximal inhibitory concentration) |
| Target Example | VEGFR-2 |
| Positive Control | A known inhibitor of the target kinase (e.g., Sorafenib for VEGFR-2) |
| Negative Control | DMSO (vehicle control) |
Concluding Remarks
This compound is a molecule of significant interest due to its unique combination of a reactive electrophilic center and a bio-reducible nitro group on a privileged benzoxazole scaffold. The theoretical framework and experimental protocols outlined in this guide provide a comprehensive roadmap for the systematic evaluation of its potential as an antimicrobial, anticancer, or enzyme-inhibiting agent. The structure-activity relationships gleaned from decades of research on benzoxazoles and nitroaromatic compounds strongly suggest that this specific derivative warrants empirical investigation. The successful validation of these hypotheses could pave the way for the development of a novel class of therapeutic agents.
References
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- Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). Chemistry Central Journal.
- Benzoxazoles as promising antimicrobial agents: A systematic review. (n.d.).
- The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2025). SvedbergOpen.
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- Nitroaromatic Antibiotics as Nitrogen Oxide Sources. (2021). PubMed Central.
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The Benzoxazole Scaffold: A Privileged Structure in Medicinal Chemistry
An In-depth Technical Guide to 2-(Chloromethyl)-4-nitro-1,3-benzoxazole: Synthesis, Reactivity, and Applications in Drug Discovery
Executive Summary: The benzoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] The strategic functionalization of this scaffold is paramount for the development of novel drug candidates. This guide focuses on this compound, a highly versatile synthetic intermediate. The presence of a reactive chloromethyl group at the 2-position offers a direct handle for nucleophilic substitution, enabling the synthesis of diverse compound libraries.[3] Concurrently, the 4-nitro group, a potent electron-withdrawing moiety, significantly influences the molecule's electronic properties and can contribute to the biological activity of its derivatives.[4][5] This document provides a comprehensive review of the synthesis, chemical reactivity, and potential applications of this key building block for researchers, scientists, and professionals in drug development.
The benzoxazole ring system, an aromatic structure composed of a fused benzene and oxazole ring, is prevalent in a wide array of biologically active compounds.[2] Its relative stability and specific geometry allow it to act as a bioisostere for naturally occurring nucleotides, facilitating interactions with biological macromolecules.[6] The therapeutic relevance of benzoxazole derivatives is extensive, with reported activities including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][6] The efficacy of these compounds is highly dependent on the nature and position of substituents on the benzoxazole core. The title compound, this compound, is not just a potentially active molecule itself but, more importantly, a powerful platform for generating novel chemical entities through targeted modification.
Synthesis of this compound
Route A: Cyclization of a Substituted o-Aminophenol
The most direct and common method for constructing the 2-substituted benzoxazole core is the condensation and subsequent cyclization of an o-aminophenol with a carboxylic acid or its derivative.[7][8] In this approach, 2-amino-3-nitrophenol would be the key starting material, reacting with chloroacetic acid or chloroacetyl chloride.
Causality of Experimental Choices:
-
Starting Materials: 2-amino-3-nitrophenol provides the necessary ortho-amino and hydroxyl groups for cyclization and already contains the nitro group in the desired position. Chloroacetyl chloride is a highly reactive electrophile that readily acylates the amino group to form the necessary amide intermediate.
-
Catalyst/Solvent: The cyclization of the intermediate N-(2-hydroxy-3-nitrophenyl)acetamide is typically promoted by dehydrating agents or acid catalysts, such as polyphosphoric acid (PPA) or heating in a high-boiling point solvent, to facilitate the intramolecular nucleophilic attack of the hydroxyl group on the amide carbonyl, followed by dehydration.
Route B: Nitration of a Pre-formed Benzoxazole
An alternative strategy involves the initial synthesis of 2-(chloromethyl)-1,3-benzoxazole, followed by electrophilic nitration.[9] This route avoids the potentially challenging synthesis of 2-amino-3-nitrophenol.
Causality of Experimental Choices:
-
Nitration Conditions: A standard nitrating mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃) is used. Sulfuric acid protonates nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺), which is necessary for aromatic nitration.[10]
-
Regioselectivity: This is the critical challenge of Route B. The nitration of the benzoxazole ring is influenced by the directing effects of the heterocyclic system. Nitration typically occurs at the 6- or 5-position.[11] The presence of the 2-chloromethyl group may influence this outcome, but achieving selective nitration at the 4-position could be difficult and may lead to a mixture of isomers requiring careful separation.
Caption: Plausible synthetic routes to this compound.
Chemical Reactivity and Derivatization Potential
The primary utility of this compound in drug discovery lies in its capacity to serve as a scaffold for generating diverse derivatives. The molecule's reactivity is dominated by the chloromethyl group at the 2-position.
The carbon atom of the chloromethyl group is an electrophilic center due to the electron-withdrawing nature of the adjacent chlorine atom. Chlorine is an excellent leaving group, making this site highly susceptible to nucleophilic substitution reactions (Sₙ2 type).[3] This allows for the straightforward introduction of a wide variety of nucleophiles, including:
-
O-Nucleophiles: Alcohols and phenols can be used to form ether linkages.
-
S-Nucleophiles: Thiols and thiophenols react to form thioethers, a common moiety in bioactive molecules.
-
N-Nucleophiles: Primary and secondary amines (aliphatic and aromatic) can be introduced to form substituted aminomethyl derivatives.
-
C-Nucleophiles: Carbanions and other carbon-based nucleophiles can be used to form new carbon-carbon bonds.
-
Other Nucleophiles: Azides can be introduced, which can then be further modified, for example, via click chemistry or reduction to a primary amine.
This versatile reactivity profile makes this compound an ideal starting material for constructing combinatorial libraries for high-throughput screening.
Caption: Derivatization of the title compound via nucleophilic substitution.
Applications in Medicinal Chemistry and Drug Discovery
While biological data for the parent compound this compound is scarce, the extensive research into its analogues underscores its potential. By serving as a reactive intermediate, it provides access to derivatives with a high likelihood of biological activity.
Table 1: Biological Activities of Structurally Related Benzoxazole Derivatives
| Derivative Class | Example Structure/Moiety | Target/Organism | Reported Activity | Reference(s) |
| Antifungal Agents | 2-(4-nitrophenyl)-1,3-benzoxazole | Candida species (yeasts) | Inhibitory activity | [12] |
| Antibacterial Agents | 2-substituted benzoxazoles | E. coli, S. aureus | Potent antibacterial activity, potential DNA gyrase inhibition | [6] |
| Antibacterial Agents | 4-nitro-3-phenylisoxazoles | Xanthomonas oryzae | High efficacy, better than commercial controls | [4] |
| Anticancer Agents | 2-phenyl-1,3-benzoxazoles | Breast cancer cell lines | Cytotoxic effects | [1] |
| Anti-inflammatory | General 2-substituted benzoxazoles | Cyclooxygenase (COX) enzymes | COX inhibition | [1] |
The data from related structures strongly suggest that derivatives of this compound are promising candidates for screening in various therapeutic areas. The 4-nitro substitution, in particular, has been linked to potent antibacterial and antifungal effects in various heterocyclic systems.[4]
Key Experimental Protocols
The following protocols are representative methodologies based on established chemical principles for the synthesis and derivatization of the title compound.
Protocol: Synthesis of this compound (via Route A)
Objective: To synthesize the title compound from 2-amino-3-nitrophenol and chloroacetyl chloride.
Materials:
-
2-amino-3-nitrophenol (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Pyridine (catalytic amount)
-
Anhydrous Dichloromethane (DCM)
-
Polyphosphoric Acid (PPA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Acylation: To a stirred solution of 2-amino-3-nitrophenol (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add a catalytic amount of pyridine.
-
Slowly add chloroacetyl chloride (1.1 eq) dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting aminophenol spot and the appearance of a new, more polar spot indicates the formation of the amide intermediate.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude intermediate, N-(2-hydroxy-3-nitrophenyl)-2-chloroacetamide.
-
Cyclization: Add the crude intermediate to Polyphosphoric Acid (PPA). Heat the mixture to 140-160 °C with stirring for 2-4 hours.
-
Self-Validation: Monitor the cyclization by TLC. The disappearance of the intermediate and the formation of the final product spot (less polar than the intermediate) indicates reaction completion.
-
Isolation and Purification: Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring. The precipitate is collected by filtration, washed thoroughly with water until the filtrate is neutral, and dried.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol: Synthesis of a Thioether Derivative
Objective: To demonstrate the reactivity of the title compound via nucleophilic substitution with a thiol.
Materials:
-
This compound (1.0 eq)
-
4-methoxythiophenol (1.05 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous Acetonitrile (MeCN)
-
Ethyl acetate
-
Water, Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of this compound (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous acetonitrile, add 4-methoxythiophenol (1.05 eq).
-
Heat the reaction mixture to 60-70 °C and stir for 3-5 hours.
-
Self-Validation: Monitor the reaction by TLC. The consumption of the starting material and the appearance of a new product spot confirms the progress of the substitution. K₂CO₃ acts as a base to deprotonate the thiol, forming the more nucleophilic thiolate anion, which is essential for the reaction to proceed efficiently.
-
Work-up: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Purification and Characterization: Purify the resulting crude solid by recrystallization or column chromatography to yield the desired thioether derivative. Confirm the structure by NMR and MS, noting the disappearance of the -CH₂Cl signal and the appearance of signals corresponding to the 4-methoxyphenylthio moiety.
Conclusion and Future Perspectives
This compound stands out as a synthetic intermediate of significant value. Its straightforward, albeit presumed, synthesis and the predictable, versatile reactivity of its chloromethyl group make it an ideal starting point for the exploration of novel chemical space. The combination of the privileged benzoxazole scaffold with a reactive handle and a bio-active nitro moiety provides a robust platform for developing libraries of compounds aimed at a multitude of therapeutic targets. Future research should focus on the large-scale, optimized synthesis of this compound and the systematic exploration of its derivatization to build extensive libraries for screening against panels of antibacterial, antifungal, and anticancer targets. Structure-activity relationship (SAR) studies on these derivatives will be crucial for identifying lead compounds for further optimization and development.[13]
References
Click to expand
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- PubChem. (n.d.). 2-(Chloromethyl)-1,3-benzoxazole.
- SciSpace. (n.d.). Synthesis and antifungal activity of benzoxazole derivatives with their sar analysis by sas-map.
- Yoon, et al. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules.
- Nguyen, T. H., et al. (2021).
- MDPI. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides.
- ResearchGate. (n.d.). Biological activities of benzoxazole and its derivatives.
- Krasavin, M. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega.
- PubChem. (n.d.). 5-Chloro-2-(chloromethyl)-1,3-benzoxazole.
- Royal Society of Chemistry. (n.d.). Synthesis of 2-benzyl benzoxazoles and benzothiazoles via elemental sulfur promoted cyclization of styrenes with 2-nitrophenols and N,N-dialkyl-3-nitroanilines.
- ResearchGate. (2020). (PDF) SYNTHESIS AND ANTIFUNGAL ACTIVITY OF BENZOXAZOLE DERIVATIVES WITH THEIR SAR ANALYSIS BY SAS-MAP.
- Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide.
- Li, Y., et al. (2022). Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition. RSC Advances.
- National Center for Biotechnology Information. (2024). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides.
- PubMed. (2012). Synthesis and Structure-Activity Relationship (SAR) Study of 4-azabenzoxazole Analogues as H3 Antagonists.
- Wikipedia. (n.d.). Benzoxazole.
- Beilstein Journals. (2022). One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides.
- PubChem. (n.d.). NBD-COCl (=4-(N-Chloroformylmethyl-N-methylamino)-7-nitro-2,1,3-benzoxadiazole) (for HPLC Labeling).
- AccessPharmacy. (n.d.). Nucleophilic Substitution, Addition, and Elimination Reactions.
- National Center for Biotechnology Information. (2023). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents.
- PubChem. (n.d.). 2-(chloromethyl)-4-nitro-1H-benzimidazole.
- Juniper Publishers. (2017). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool.
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An In-depth Technical Guide to the Safe Handling of 2-(Chloromethyl)-4-nitro-1,3-benzoxazole
Introduction: Understanding the Molecule
2-(Chloromethyl)-4-nitro-1,3-benzoxazole is a heterocyclic organic compound featuring a benzoxazole core. This structure is significant in medicinal chemistry and materials science, often serving as a reactive intermediate for the synthesis of more complex molecules[1]. The molecule's reactivity is primarily dictated by two key functional groups: the electrophilic chloromethyl group, which is susceptible to nucleophilic substitution, and the electron-withdrawing nitro group, which influences the aromatic system's reactivity and imparts toxicological properties common to nitroaromatic compounds[2][3]. The combination of a reactive alkyl halide and a nitroaromatic system necessitates a rigorous and well-informed approach to its handling to ensure the safety of laboratory personnel and the integrity of experimental work. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage the risks associated with this compound.
Section 1: Physicochemical and Hazard Profile
A thorough understanding of the compound's properties is the foundation of safe handling. While comprehensive toxicological data is not publicly available for this specific molecule, the known hazards of its constituent functional groups and data from chemical suppliers provide a clear warning profile.
1.1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 143708-26-3 | [4] |
| Molecular Formula | C₈H₅ClN₂O₃ | [4] |
| Molecular Weight | 212.59 g/mol | [5] |
| Appearance | Solid (form may vary) | [6] |
| Melting Point | 98-100 °C | [4] |
| Boiling Point | 336.2 ± 22.0 °C (Predicted) | [4] |
| Density | 1.528 ± 0.06 g/cm³ (Predicted) | [4] |
1.2: GHS Hazard Identification and Classification
Data from various suppliers indicate that this compound is a hazardous substance. There are some discrepancies in the exact GHS classifications provided by different vendors. In such cases, a conservative approach that assumes the highest level of reported hazard is recommended for all safety planning.
| Hazard Class | GHS Classification and Statements | Source |
| Acute Toxicity, Oral | H301: Toxic if swallowed / H302: Harmful if swallowed | [4][5] |
| Acute Toxicity, Dermal | H311: Toxic in contact with skin | [5] |
| Skin Corrosion/Irritation | Corrosive / H315: Causes skin irritation | [4][6] |
| Serious Eye Damage/Irritation | Causes serious eye damage (Implied by Corrosive) / H319: Causes serious eye irritation | [4][6] |
| Acute Toxicity, Inhalation | H331: Toxic if inhaled | [5] |
| Respiratory Irritation | H335: May cause respiratory irritation | [4] |
| Germ Cell Mutagenicity | H341: Suspected of causing genetic defects | [5] |
Signal Word: Danger [5]
GHS Pictograms:
Causality Behind Hazard Profile: The high toxicity and corrosive nature stem from its structure. The chloromethyl group is a potent alkylating agent, capable of reacting with biological nucleophiles like DNA and proteins, which explains the suspected mutagenicity[5]. Nitroaromatic compounds are known to cause a range of health issues, including organ damage and anemia[7][8]. The compound's ability to cause severe skin and eye damage is characteristic of reactive, corrosive solids[6].
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to containment and protection is mandatory. Engineering controls provide the first line of defense, supplemented by appropriate PPE.
2.1: Engineering Controls
-
Chemical Fume Hood: All work involving the handling of solid this compound or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Ventilation: The laboratory must be well-ventilated to ensure that any fugitive emissions are diluted and removed.
-
Designated Area: A specific area within the lab should be designated for working with this compound to prevent cross-contamination. This area should be clearly marked with appropriate hazard signs.
2.2: Personal Protective Equipment (PPE)
The selection of PPE must be based on a thorough risk assessment. The following provides a minimum standard for handling this compound.
-
Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes and airborne particles[9].
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Given the compound's toxicity and corrosivity, double-gloving is recommended. Gloves must be inspected before use and disposed of immediately after contamination[9].
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory. For tasks with a higher risk of spills, a chemically resistant apron should be worn over the lab coat.
-
Respiratory Protection: If there is a risk of exceeding exposure limits or a failure of engineering controls, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be used by trained personnel.
Section 3: Protocols for Safe Handling and Storage
Adherence to strict protocols is crucial to minimize exposure risk.
3.1: General Handling Workflow
The following diagram outlines the logical flow for safely handling the compound from receipt to use.
Caption: Logical workflow for handling the compound.
3.2: Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure a chemical spill kit is readily available. The work surface within the fume hood should be covered with absorbent, plastic-backed paper.
-
Weighing: To prevent static discharge, use anti-static weigh boats or grounding straps. Weigh the solid material in a tared, sealed container within the fume hood. Avoid creating dust.
-
Dissolving: Add the solvent to the solid slowly and stir gently to avoid splashing. Use a flask size that is appropriate for the volume to minimize the headspace.
-
Transfers: When transferring solutions, use a syringe or cannula techniques to minimize exposure.
3.3: Storage Requirements
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, and alcohols[9].
-
The storage area should be a designated corrosives cabinet.
-
Keep away from sources of ignition.
-
Ensure the container is clearly labeled with the chemical name and all relevant GHS hazard pictograms.
Section 4: Emergency Procedures
Rapid and correct response to an emergency can significantly mitigate harm.
4.1: Emergency Response Decision Tree
Caption: Decision tree for emergency response.
4.2: Spill Cleanup
-
Minor Spill (Contained within a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully scoop the material into a labeled, sealable container for hazardous waste.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
All cleanup materials must be disposed of as hazardous waste.
-
-
Major Spill (Outside of a fume hood or large volume):
-
Evacuate the immediate area and alert others.
-
If the substance is volatile or creates dust, evacuate the entire lab and close the doors.
-
Call your institution's emergency response team or 911 from a safe location.
-
Provide the chemical name, location, and quantity of the spill.
-
4.3: First Aid Measures
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention[9].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[9].
-
Inhalation: Move the person to fresh air. If breathing has stopped, give artificial respiration. Seek immediate medical attention[9].
-
Ingestion: DO NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[9].
Section 5: Waste Disposal
All waste containing this compound, including contaminated PPE, spill cleanup materials, and reaction residues, must be treated as hazardous waste.
-
Collect waste in a clearly labeled, sealed, and chemically compatible container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures.
Conclusion
This compound is a valuable research chemical whose utility is matched by its significant hazard profile. Its reactive nature as an alkylating agent, combined with the toxicity associated with nitroaromatic compounds, demands the highest standards of safety. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and strictly adhering to the handling and emergency protocols outlined in this guide, researchers can effectively mitigate the risks. A proactive culture of safety, grounded in a thorough understanding of the chemical's properties, is paramount to ensuring a safe and productive research environment.
References
- Bull, J. A., et al. (2016). Exploring the Reactivity of 2-Trichloromethylbenzoxazoles for Access to Substituted Benzoxazoles. The Journal of Organic Chemistry, 81(24), 12472–12477.
- PubMed. (2016). Exploring the Reactivity of 2-Trichloromethylbenzoxazoles for Access to Substituted Benzoxazoles. National Center for Biotechnology Information.
- Aaron Chemistry GmbH. (n.d.). Safety Data Sheet: this compound.
- PubChem. (n.d.). 2-(Chloromethyl)-1,3-benzoxazole. National Center for Biotechnology Information.
- Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
- novoMOF. (2020). Sensing nitroaromatic explosives in the gas phase.
- PubChem. (n.d.). 5-Chloro-2-(chloromethyl)-1,3-benzoxazole. National Center for Biotechnology Information.
- ACS Publications. (2020). Detection of Multiple Nitroaromatic Explosives via Formation of a Janowsky Complex and SERS. Analytical Chemistry.
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A Technical Guide to the Reactivity of the Chloromethyl Group in Benzoxazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzoxazole Core and the Strategic Importance of the 2-Chloromethyl Group
The benzoxazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, materials science, and natural products.[1][2][3][4][5][6] Its rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make it an ideal framework for designing molecules with specific biological activities.[2][6] Benzoxazole derivatives have demonstrated a wide array of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[2][4][6][7]
Within this versatile class of compounds, 2-(chloromethyl)benzoxazole stands out as a critical synthetic intermediate. The chloromethyl group at the 2-position acts as a highly reactive electrophilic handle, enabling chemists to introduce a diverse range of functional groups and build molecular complexity. This guide provides an in-depth exploration of the chemical reactivity of this key functional group, focusing on the underlying mechanisms, practical experimental considerations, and its application in synthesis.
Part 1: Fundamentals of Reactivity
The reactivity of the 2-chloromethyl group is fundamentally governed by its electronic environment. It is attached to an sp³-hybridized carbon, which is in turn bonded to the C2 carbon of the benzoxazole ring. This arrangement makes it an excellent substrate for nucleophilic substitution reactions.[8][9]
Key Factors Influencing Reactivity:
-
Electrophilicity: The electron-withdrawing nature of the adjacent benzoxazole ring system and the chlorine atom polarizes the C-Cl bond, rendering the methylene carbon electron-deficient and thus highly susceptible to attack by nucleophiles.[10]
-
Leaving Group Ability: The chloride ion (Cl⁻) is a good leaving group because it is the conjugate base of a strong acid (HCl), making it stable in solution upon displacement.[9][11]
-
Reaction Mechanism: The primary reactions of 2-(chloromethyl)benzoxazole are nucleophilic substitutions.[8] These reactions can proceed through either an Sₙ1 (unimolecular nucleophilic substitution) or Sₙ2 (bimolecular nucleophilic substitution) mechanism, or a borderline mechanism depending on the specific conditions.[8][11][12] In the Sₙ2 pathway, the nucleophile attacks the carbon atom at the same time as the chloride ion leaves in a single, concerted step.[11][12]
Part 2: Key Chemical Transformations
The 2-chloromethyl group is a versatile precursor for a variety of functional groups. The most common and synthetically useful transformation is nucleophilic substitution.
Nucleophilic Substitution Reactions
This class of reactions involves an electron-rich species (the nucleophile) displacing the chloride leaving group.[8][10] The general form of the reaction is:
Nuc:⁻ + R-CH₂-Cl → R-CH₂-Nuc + Cl⁻
where R is the benzoxazole moiety and Nuc: is the nucleophile.
A wide variety of nucleophiles can be employed, leading to a diverse library of 2-substituted benzoxazole derivatives.
Common Nucleophiles and Their Products:
| Nucleophile Type | Example Nucleophile | Reagent Example | Product Functional Group |
| O-Nucleophiles | Alkoxides, Phenoxides | Sodium methoxide, Potassium phenoxide | Ether |
| Carboxylates | Sodium acetate | Ester | |
| N-Nucleophiles | Primary/Secondary Amines | Piperidine, Aniline | Secondary/Tertiary Amine |
| Azides | Sodium azide | Azide | |
| S-Nucleophiles | Thiolates | Sodium thiophenoxide | Thioether |
| Thiourea | Thiourea | Isothiouronium salt (precursor to thiols) | |
| C-Nucleophiles | Cyanides | Sodium cyanide | Nitrile |
| Enolates | Diethyl malonate (with base) | Alkylated methylene compound |
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile are often preferred for Sₙ2 reactions. These solvents can solvate the counter-ion of the nucleophile but do not strongly solvate the nucleophile itself, thus preserving its reactivity.
-
Base: When using nucleophiles that require deprotonation (e.g., phenols, thiols, or active methylene compounds), a non-nucleophilic base is required. Potassium carbonate (K₂CO₃) or sodium hydride (NaH) are common choices. K₂CO₃ is a milder base suitable for sensitive substrates, while NaH is a strong, non-reversible base used when complete deprotonation is necessary.
-
Temperature: Most substitutions on 2-(chloromethyl)benzoxazole proceed efficiently at room temperature or with gentle heating (e.g., 50-80 °C). Higher temperatures can lead to side reactions or decomposition.
The following diagram illustrates the general workflow for a nucleophilic substitution reaction.
Caption: General workflow for nucleophilic substitution.
Oxidation to Aldehyde
The chloromethyl group can be oxidized to the corresponding aldehyde, 2-formylbenzoxazole (or benzoxazole-2-carboxaldehyde). This aldehyde is a valuable intermediate for further transformations, such as Wittig reactions, reductive aminations, or Knoevenagel condensations.[13]
Common oxidation methods include:
-
Sommelet Reaction: Reaction with hexamethylenetetramine followed by hydrolysis.
-
Kornblum Oxidation: Reaction with DMSO, typically in the presence of a base like sodium bicarbonate.
The following diagram depicts the general Sₙ2 mechanism for the reaction of 2-(chloromethyl)benzoxazole with a generic nucleophile (Nu⁻).
Caption: Generalized Sₙ2 reaction mechanism.
Part 3: Detailed Experimental Protocol
This section provides a trusted, self-validating protocol for a representative nucleophilic substitution reaction: the synthesis of 2-(phenoxymethyl)benzoxazole.
Objective: To synthesize 2-(phenoxymethyl)benzoxazole via the reaction of 2-(chloromethyl)benzoxazole with phenol.
Materials:
-
2-(Chloromethyl)benzoxazole (1.0 eq)
-
Phenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Water (deionized)
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add phenol (1.1 eq) and anhydrous DMF. Stir at room temperature until the phenol is fully dissolved.
-
Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution. Stir the resulting suspension at room temperature for 15-20 minutes. This step generates the potassium phenoxide nucleophile in situ.
-
Substrate Addition: Dissolve 2-(chloromethyl)benzoxazole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at room temperature over 5 minutes.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-(chloromethyl)benzoxazole) is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with deionized water and then with brine.
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford the pure 2-(phenoxymethyl)benzoxazole.
Part 4: Applications in Drug Development
The ability to easily displace the chloro group makes 2-(chloromethyl)benzoxazole a cornerstone for building libraries of compounds for structure-activity relationship (SAR) studies. For instance, in the development of novel inhibitors for biological targets like VEGFR-2, which is implicated in cancer, the benzoxazole core serves as a key pharmacophore.[1] The 2-position allows for the introduction of various side chains that can probe the binding pocket of a target enzyme or receptor, optimizing potency and selectivity. The synthesis of diverse ethers, amines, and thioethers from this single starting material provides an efficient route to novel therapeutic candidates.[1][7]
Conclusion
2-(Chloromethyl)benzoxazole is a synthetically powerful and versatile intermediate. Its high reactivity towards a broad range of nucleophiles provides a reliable and straightforward method for the elaboration of the benzoxazole core. A thorough understanding of the principles governing its reactivity—including the choice of nucleophile, solvent, and base—empowers researchers to efficiently synthesize diverse molecular architectures for applications spanning from medicinal chemistry to materials science.
References
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Whitepaper: A Technical Guide to the Electrophilic and Nucleophilic Reactivity of 2-(Chloromethyl)-4-nitro-1,3-benzoxazole
Executive Summary
2-(Chloromethyl)-4-nitro-1,3-benzoxazole is a heterocyclic compound of significant interest in synthetic and medicinal chemistry. Its unique molecular architecture, featuring a benzoxazole core substituted with both a highly reactive chloromethyl group and a potent electron-wielding nitro group, endows it with a distinct and versatile reactivity profile. This guide provides an in-depth analysis of the molecule's electronic landscape to identify and characterize its primary and secondary electrophilic and nucleophilic centers. We will dissect the causal electronic effects of each substituent, predict the resultant reactivity, and propose robust experimental and computational methodologies for validation. The principal electrophilic site is unequivocally identified as the methylene carbon of the chloromethyl group, primed for SN2 reactions. Concurrently, the electron-deficient aromatic ring is activated for potential SNAr reactions. Nucleophilicity resides primarily with the lone pair-bearing heteroatoms of the oxazole ring. Understanding this dual reactivity is paramount for leveraging this molecule as a strategic building block in the synthesis of complex chemical entities.
Introduction to this compound
The benzoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The title compound, this compound, serves as a versatile intermediate for the synthesis of more complex benzoxazole derivatives.[4][5] Its utility stems from a carefully orchestrated arrangement of functional groups that create distinct regions of high and low electron density, dictating its reaction pathways. This guide aims to provide a comprehensive technical analysis of these reactive sites, moving beyond simple identification to explain the underlying electronic principles and offer field-proven strategies for their selective exploitation in synthesis.
Molecular Architecture and Electronic Landscape
To comprehend the reactivity of this compound, we must first analyze the contribution of each component to the molecule's overall electronic character.
Chemical Structure:
-
Molecular Formula: C8H5ClN2O3[4]
-
Molecular Weight: 212.59 g/mol [4]
-
Core Structure: A bicyclic system where a benzene ring is fused to an oxazole ring.
The Benzoxazole Core
The benzoxazole ring system is an aromatic heterocycle.[6] The nitrogen (N3) and oxygen (O1) atoms possess lone pairs of electrons which are integral to the ring's electronic nature. These heteroatoms can act as hydrogen bond acceptors and potential nucleophilic centers.[6]
The C2-Chloromethyl Substituent: A Potent Electrophilic Anchor
The (-CH₂Cl) group at the C2 position is the molecule's most prominent electrophilic center. The high electronegativity of the chlorine atom induces a strong dipole, rendering the adjacent methylene carbon electron-deficient and thus highly susceptible to attack by nucleophiles. The chloride ion is an excellent leaving group because it is the conjugate base of a strong acid (HCl), making it stable upon departure.[7][8] This configuration is ideal for bimolecular nucleophilic substitution (SN2) reactions.[9][10]
The C4-Nitro Substituent: The Master Modulator
The nitro group (-NO₂) is one of the most powerful electron-withdrawing groups in organic chemistry.[11] Its influence on the benzoxazole system is profound and multifaceted:
-
Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the aromatic ring through the sigma bonds.
-
Resonance Effect: The nitro group strongly delocalizes electron density from the ring, creating significant positive charge (δ+) character on the ortho and para carbons (C5 and C7).[12]
This potent electron withdrawal deactivates the benzene ring towards traditional electrophilic aromatic substitution but critically activates it for nucleophilic aromatic substitution (SNAr), a pathway typically reserved for highly electron-deficient aromatics.[12][13]
In-Depth Analysis of Electrophilic Sites
The electronic perturbations caused by the substituents create a hierarchy of electrophilic centers within the molecule.
Primary Electrophilic Center: The Methylene Carbon (Cα)
The carbon atom of the chloromethyl group is the most reactive electrophilic site. It is the target for a wide range of soft and hard nucleophiles, proceeding via a classic SN2 mechanism.
Caption: Formation of a Meisenheimer intermediate in SNAr.
| Site | Position | Reaction Type | Relative Reactivity | Governing Factors |
| Methylene Carbon | Cα (exocyclic) | SN2 | High | Good leaving group (Cl⁻), unhindered sp³ carbon. |
| Aromatic Carbon | C5 / C7 | SNAr | Moderate to Low | Requires strong nucleophile; activation by -NO₂ group. |
| Aromatic Carbon | C4 / C6 | SNAr | Very Low | Less activated compared to ortho/para positions. |
| Oxazole Carbon | C2 | Nucleophilic Addition | Low | Less electrophilic than Cα; requires harsh conditions. |
In-Depth Analysis of Nucleophilic Sites
While the molecule is dominated by electrophilic character, nucleophilic centers are present at the heteroatoms.
Primary Nucleophilic Center: The Azole Nitrogen (N3)
The lone pair on the N3 nitrogen is the most available for donation, making it the primary nucleophilic site. It can be protonated by strong acids or alkylated by potent electrophiles. However, its nucleophilicity is somewhat attenuated by the electron-withdrawing effect of the nitro group relayed through the fused ring system.
Secondary Nucleophilic Centers
-
Azole Oxygen (O1): The oxygen atom also has lone pairs, but they are generally less nucleophilic than the nitrogen's in this type of heterocycle due to oxygen's higher electronegativity.
-
Benzene π-System: The π-electron cloud of the benzene ring is severely depleted by the nitro group, rendering it exceptionally poor as a nucleophile. It will not participate in reactions like electrophilic aromatic substitution under standard conditions.
| Site | Position | Relative Nucleophilicity | Potential Reactions |
| Azole Nitrogen | N3 | Moderate | Protonation, Alkylation, Coordination to metals. |
| Azole Oxygen | O1 | Low | Protonation (strong acid), Coordination. |
| Benzene π-System | Ring | Very Low | Negligible under normal conditions. |
Experimental Validation and Methodologies
A self-validating experimental workflow is crucial to confirm the predicted reactivity. The following protocols provide a framework for probing the key reactive sites.
Protocol: Probing the Primary Electrophilic Site (Cα) via SN2
This experiment validates the high electrophilicity of the methylene carbon. The reaction of 2-trichloromethylbenzoxazoles with secondary amines like pyrrolidine is well-documented and provides a strong precedent. [14][15] Objective: To synthesize 4-nitro-2-(pyrrolidin-1-ylmethyl)-1,3-benzoxazole.
-
Reagents & Setup: Dissolve this compound (1.0 eq) in acetonitrile (0.1 M). Prepare a solution of pyrrolidine (1.1 eq) in acetonitrile. Set up the reaction in a round-bottom flask with a magnetic stirrer.
-
Reaction: Add the pyrrolidine solution dropwise to the benzoxazole solution at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 5:1 Hexane:Ethyl Acetate solvent system. The disappearance of the starting material spot indicates reaction completion (typically < 1 hour).
-
Workup: Upon completion, remove the acetonitrile under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Purification & Characterization: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel. Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the substitution at the methylene carbon.
Experimental Workflow Logic
Caption: Decision workflow for experimental reactivity probing.
Computational Validation
Computational chemistry provides a powerful, non-destructive method to validate the electronic hypotheses.
-
Electrostatic Potential (ESP) Map: An ESP map would visualize the electron distribution. We predict intense blue regions (electron-poor) around the methylene (-CH₂-) protons and the aromatic protons ortho/para to the nitro group, confirming these as electrophilic sites. Conversely, a red region (electron-rich) would be centered on the nitro group oxygens and, to a lesser extent, the azole nitrogen, confirming their nucleophilic potential.
-
Frontier Molecular Orbital (FMO) Analysis: The shape and energy of the Frontier Molecular Orbitals are key predictors of reactivity.
-
LUMO (Lowest Unoccupied Molecular Orbital): The LUMO represents the most favorable place to accept electrons. For this molecule, the LUMO is expected to have its largest lobes located on the Cα-Cl anti-bonding orbital and on the C4, C5, and C7 atoms of the nitro-activated ring. A nucleophile will preferentially attack where the LUMO is largest.
-
HOMO (Highest Occupied Molecular Orbital): The HOMO represents the highest-energy electrons available to be donated. The HOMO would likely be localized primarily on the benzoxazole ring system, with significant contributions from the nitrogen lone pair.
-
Caption: The self-validating loop of theory and practice.
Summary and Conclusion
The reactivity of this compound is dominated by its electrophilic nature, which is precisely controlled by its substituent pattern.
-
Primary Electrophilic Site: The methylene carbon of the C2-chloromethyl group is the most reactive site, readily undergoing SN2 reactions with a wide variety of nucleophiles.
-
Secondary Electrophilic Sites: The C5 and C7 positions of the aromatic ring are activated towards SNAr by the potent C4-nitro group, though these reactions require more forcing conditions.
-
Primary Nucleophilic Site: The N3 atom of the oxazole ring is the most significant nucleophilic center, capable of reacting with strong electrophiles.
This dual-reactivity profile, characterized by a highly reactive and selective electrophilic handle (-CH₂Cl) and a tunable aromatic core, makes this compound an exceptionally valuable and versatile building block for the synthesis of functionalized heterocyclic systems in drug discovery and materials science.
References
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A Technical Guide to 2-(Chloromethyl)-4-nitro-1,3-benzoxazole: Properties, Synthesis, and Applications
Executive Summary: This document provides a comprehensive technical overview of 2-(Chloromethyl)-4-nitro-1,3-benzoxazole, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. The benzoxazole core is a privileged scaffold found in numerous biologically active molecules.[1][2] The presence of a reactive chloromethyl group and a modifiable nitro group makes this specific derivative a versatile intermediate for the synthesis of more complex molecular architectures. This guide details the compound's core properties, proposes a detailed and reasoned synthetic protocol, outlines methods for its characterization, and discusses its chemical reactivity and potential applications as a synthetic building block.
Core Molecular Profile
The fundamental identity and physicochemical characteristics of this compound are summarized below. These data are critical for experimental design, safety assessment, and analytical characterization.
Table 1: Compound Identification
| Identifier | Value | Source |
|---|---|---|
| Chemical Name | This compound | [3] |
| Synonyms | 2-(Chloromethyl)-4-nitrobenzoxazole; 2-Chloromethyl-4-nitro-benzooxazole | [3] |
| CAS Number | 143708-26-3 | [3] |
| Molecular Formula | C₈H₅ClN₂O₃ | [3] |
| Molecular Weight | 212.59 g/mol |[3] |
Table 2: Physicochemical Properties
| Property | Value | Notes |
|---|---|---|
| Melting Point | 98-100 °C | [3] |
| Boiling Point | 336.2 ± 22.0 °C | Predicted[3] |
| Density | 1.528 ± 0.06 g/cm³ | Predicted[3] |
| pKa | -4.29 ± 0.30 | Predicted[3] |
Synthesis and Mechanistic Rationale
The construction of the benzoxazole ring system is a cornerstone of heterocyclic chemistry. The most common and reliable method is the condensation of an o-aminophenol with a carboxylic acid or its derivative, a reaction known as the Phillips condensation. For the target molecule, a plausible and efficient pathway involves the reaction of 2-amino-3-nitrophenol with chloroacetyl chloride.
Mechanistic Insight: The synthesis proceeds via an initial acylation of the more nucleophilic amino group of 2-amino-3-nitrophenol by chloroacetyl chloride. The resulting amide intermediate then undergoes an acid-catalyzed intramolecular cyclization. The dehydration step is the driving force for the formation of the stable aromatic benzoxazole ring. The choice of a dehydrating acid catalyst like polyphosphoric acid (PPA) is critical as it facilitates the final ring-closing step efficiently at elevated temperatures.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
This protocol is a self-validating system, where successful synthesis is confirmed by rigorous analytical characterization as outlined in Section 3.
-
Reaction Setup:
-
To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-amino-3-nitrophenol (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.1 eq) to the solution to act as an acid scavenger.
-
-
Acylation:
-
Dissolve chloroacetyl chloride (1.05 eq) in anhydrous THF and add it to the dropping funnel.
-
Add the chloroacetyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Rationale: Slow, cooled addition prevents runaway exothermic reactions and minimizes side product formation. Pyridine neutralizes the HCl byproduct, driving the reaction to completion.
-
-
Intermediate Workup:
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding distilled water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude amide intermediate.
-
-
Cyclization and Dehydration:
-
Add the crude amide intermediate to polyphosphoric acid (PPA) in a separate flask.
-
Heat the mixture to 140-150 °C with stirring for 2-3 hours.
-
Rationale: PPA serves as both the acidic catalyst and the dehydrating agent, facilitating the crucial ring-closing step to form the aromatic benzoxazole.
-
-
Product Isolation and Purification:
-
Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
The solid product will precipitate out.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Characterization and Quality Control
Ensuring the identity and purity of the synthesized compound is paramount. A multi-technique approach provides a self-validating confirmation of the final product.
Caption: Workflow for the purification and validation of the final product.
Table 3: Recommended Analytical Methods for Structural Verification
| Technique | Purpose | Expected Result |
|---|---|---|
| ¹H NMR | Confirms the proton environment. | Peaks corresponding to the aromatic protons on the benzoxazole ring and a characteristic singlet for the -CH₂Cl methylene protons. |
| ¹³C NMR | Confirms the carbon skeleton. | Signals for the aromatic carbons, the methylene carbon, and the carbons of the benzoxazole core. |
| Mass Spectrometry (MS) | Confirms molecular weight. | A molecular ion peak [M]+ or protonated peak [M+H]+ consistent with the calculated molecular weight of 212.59 g/mol .[3] |
| FT-IR Spectroscopy | Identifies functional groups. | Characteristic peaks for C=N stretching of the oxazole ring, asymmetric and symmetric stretching of the -NO₂ group, and C-Cl stretching. |
| High-Performance Liquid Chromatography (HPLC) | Assesses purity. | A single major peak indicating a high degree of purity. |
Chemical Reactivity and Research Applications
This compound is not typically an end-product but rather a strategic intermediate. Its utility stems from two key reactive sites.
-
The Electrophilic Chloromethyl Group: The chloromethyl group at the 2-position is highly susceptible to nucleophilic substitution. This allows for the covalent attachment of the 4-nitrobenzoxazole moiety to a wide range of molecules, including amines, thiols, and alcohols. This makes it an invaluable building block for creating libraries of novel compounds in drug discovery programs. A similar reactivity pattern is reported for related 2-chloromethyl benzimidazoles.[4]
-
The Modifiable Nitro Group: The nitro group can be readily reduced to a primary amine (-NH₂) using standard reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This newly formed amino group provides a second handle for further chemical elaboration, such as amide bond formation, sulfonylation, or diazotization, dramatically increasing the synthetic possibilities.
Potential Applications:
-
Medicinal Chemistry: The benzoxazole scaffold is associated with a broad spectrum of biological activities.[2] This compound serves as a starting point for synthesizing derivatives to be screened as anti-inflammatory, antimicrobial, or anticancer agents.[1]
-
Fluorescent Probes: Structurally related 4-nitro-2,1,3-benzoxadiazole (NBD) compounds are widely used as fluorescent labels and probes in biochemistry.[5][6][7] By reacting this compound with biomolecules, it may be possible to develop novel fluorescent probes for cellular imaging and analytical applications.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound was not found, the hazards can be inferred from structurally similar compounds such as 4-nitrobenzoyl chloride and NBD-Cl.
-
Expected Hazards: The compound is likely to be corrosive and capable of causing severe skin burns and eye damage.[8][9][10] It should be treated as a suspected mutagen.[8] It may be harmful if inhaled or swallowed.
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles.
-
Handling: Avoid creating dust. Use corrosion-resistant equipment. Wash hands and face thoroughly after handling.
-
First Aid: In case of contact with skin or eyes, rinse immediately and cautiously with plenty of water for at least 15 minutes and seek immediate medical attention.[8][11] If inhaled, move to fresh air. If swallowed, rinse mouth but do NOT induce vomiting, and call a poison center or doctor immediately.[8]
Disclaimer: This information is for guidance only. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
References
- 2-(Chloromethyl)-1,3-benzoxazole | C8H6ClNO | CID 2061989. PubChem.
- Compound N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methyl-3-nitrobenzamide. Molport.
- 2-(chloromethyl)-4-nitro-1H-benzimidazole | C8H6ClN3O2 | CID 3383869. PubChem.
- NBD-COCl (=4-(N-Chloroformylmethyl-N-methylamino)-7-nitro-2,1,3-benzoxadiazole) (for HPLC Labeling). PubChem.
- Synthesis, structure and reactivity of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole. ResearchGate.
- NBD-Cl | C6H2ClN3O3 | CID 25043. PubChem.
- 5-Chloro-2-(chloromethyl)-1,3-benzoxazole. PubChem.
- Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives. Der Pharma Chemica.
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- Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. MDPI.
- Synthesis and biology of a 7-nitro-2,1,3-benzoxadiazol-4-yl derivative of 2-phenylindole-3-acetamide: a fluorescent probe for the peripheral-type benzodiazepine receptor. PubMed.
- Synthesis of 2-benzyl benzoxazoles and benzothiazoles via elemental sulfur promoted cyclization of styrenes with 2-nitrophenols and N,N-dialkyl-3-nitroanilines. Royal Society of Chemistry.
- SYNTHESIS AND PROPERTIES OF NEW 2-BENZOTHIAZOLE AND 2-BENZOXAZOLE-NITROARYL-SULFIDES. Revue Roumaine de Chimie.
- Application of 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole in analysis: Fluorescent dyes and unexpected reaction with tertiary amines. PubMed.
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An In-Depth Technical Guide to 2-(Chloromethyl)-4-nitro-1,3-benzoxazole for Researchers and Drug Development Professionals
Introduction
2-(Chloromethyl)-4-nitro-1,3-benzoxazole is a substituted benzoxazole derivative characterized by a chloromethyl group at the 2-position and a nitro group at the 4-position of the benzoxazole core. The benzoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1][2] The unique arrangement of the electron-withdrawing nitro group and the reactive chloromethyl handle makes this compound a valuable building block in the synthesis of more complex molecules for drug discovery and development.[2] This guide provides a comprehensive overview of its commercial availability, key chemical properties, a plausible synthetic route, and its potential applications as a reactive intermediate in the synthesis of novel bioactive compounds.
Chemical Properties and Structure
A clear understanding of the physicochemical properties of this compound is essential for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 143708-26-3 | [3] |
| Molecular Formula | C₈H₅ClN₂O₃ | [3] |
| Molecular Weight | 212.59 g/mol | [3] |
| Appearance | Solid (predicted) | General knowledge |
| SMILES | O=[O-] | [3] |
Commercial Availability
This compound is available from several specialized chemical suppliers. Researchers can procure this compound in research-grade quantities. The table below summarizes the availability from a selection of vendors.
| Supplier | Catalog Number | Purity | Quantity | Price (USD) |
| AK Scientific | 4333AD | 95% | 1g | $228 |
| BLDpharm | BD62998 | Not specified | Not specified | Inquiry |
| Biogen Científica | Not specified | Not specified | 200 mg | Inquiry |
| Aaron Chemistry GmbH | AR001IXD | Not specified | Not specified | Inquiry |
Note: Pricing and availability are subject to change. Please consult the respective supplier's website for the most current information.
Safety and Handling
GHS Hazard Statements (from supplier information):
-
H301 - Toxic if swallowed
-
H311 - Toxic in contact with skin
-
H331 - Toxic if inhaled
-
H341 - Suspected of causing genetic defects
Synthetic Pathway
The synthesis of 2-(chloromethyl)-4-nitro-1,3-benzoxazoles generally involves a two-step process: N-acylation of a corresponding 2-aminophenol followed by a cyclodehydration reaction. For the synthesis of this compound, the logical starting material is 2-amino-3-nitrophenol.
The proposed synthetic workflow is as follows:
Figure 1: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol (Proposed)
This protocol is based on general procedures for benzoxazole synthesis and has been adapted for the specific target molecule.[4][5] Optimization of reaction conditions may be necessary.
Step 1: Synthesis of N-(2-hydroxy-6-nitrophenyl)-2-chloroacetamide
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-3-nitrophenol (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as pyridine or triethylamine (1.1 equivalents), to the solution and cool the mixture to 0 °C in an ice bath.
-
Acylation: Slowly add chloroacetyl chloride (1.05 equivalents) dropwise to the cooled solution while stirring. The reaction is exothermic, and maintaining a low temperature is crucial to prevent side reactions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer, and wash it sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution, and finally brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product, N-(2-hydroxy-6-nitrophenyl)-2-chloroacetamide, can be purified by recrystallization or column chromatography on silica gel.
Step 2: Synthesis of this compound
-
Reaction Setup: Place the purified N-(2-hydroxy-6-nitrophenyl)-2-chloroacetamide (1 equivalent) in a round-bottom flask.
-
Cyclization: Add a dehydrating agent such as polyphosphoric acid (PPA), thionyl chloride, or acetic anhydride.
-
Heating: Heat the reaction mixture, typically at a temperature ranging from 80 to 120 °C, for several hours. The optimal temperature and time will depend on the chosen dehydrating agent.
-
Reaction Monitoring: Monitor the formation of the benzoxazole product by TLC.
-
Work-up: After the reaction is complete, carefully pour the hot reaction mixture into ice-water to precipitate the product.
-
Purification: Collect the solid precipitate by filtration, wash thoroughly with water until the filtrate is neutral, and then dry. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Applications in Drug Discovery and Organic Synthesis
The this compound molecule is a versatile intermediate for the synthesis of a variety of more complex structures, owing to its reactive chloromethyl group. This group can readily undergo nucleophilic substitution reactions, allowing for the introduction of diverse functional moieties.
Role as a Synthetic Building Block
The primary utility of this compound in drug discovery lies in its role as a scaffold for the synthesis of compound libraries. The chloromethyl group can be displaced by a wide range of nucleophiles, including amines, thiols, and alcohols, to generate a library of derivatives with varied substituents at the 2-position.
Figure 2: Nucleophilic substitution reactions of this compound.
Potential Therapeutic Applications of Derivatives
While specific applications of this compound are not extensively documented in the current literature, the broader class of benzoxazole derivatives has been investigated for a wide range of pharmacological activities. These include:
-
Anticancer agents: Many benzoxazole derivatives have demonstrated potent anticancer activity.[6][7]
-
Antimicrobial agents: The benzoxazole scaffold is found in compounds with antibacterial and antifungal properties.
-
Anti-inflammatory agents: Certain benzoxazole derivatives exhibit anti-inflammatory effects.
The nitro group on the benzoxazole ring can also be a site for further chemical modification. For instance, it can be reduced to an amino group, which can then be functionalized to introduce additional diversity into the molecular structure. This dual functionality makes this compound a particularly attractive starting material for combinatorial chemistry and the generation of novel compound libraries for high-throughput screening.
Conclusion
This compound is a commercially available and synthetically accessible building block with significant potential in drug discovery and organic synthesis. Its reactive chloromethyl group and the modifiable nitro functionality provide a versatile platform for the creation of diverse molecular architectures. While specific biological activities of this particular compound are not yet widely reported, its utility as a precursor to novel benzoxazole derivatives warrants further investigation by researchers in medicinal chemistry and related fields. The synthetic protocol outlined in this guide, along with the information on its properties and handling, should serve as a valuable resource for scientists looking to incorporate this promising intermediate into their research programs.
References
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A Technical Guide to the In Silico Prediction and Pharmacokinetic Implications of the pKa of 2-(Chloromethyl)-4-nitro-1,3-benzoxazole
Abstract: The acid dissociation constant (pKa) is a critical physicochemical parameter that governs the pharmacokinetic profile of a drug candidate.[1][2][3] Its influence extends across absorption, distribution, metabolism, and excretion (ADME), making an early and accurate understanding of a molecule's pKa essential for successful drug development.[4] This technical guide provides an in-depth analysis of the predicted pKa for 2-(Chloromethyl)-4-nitro-1,3-benzoxazole, a heterocyclic compound of interest in medicinal chemistry. We will explore the theoretical underpinnings of its acidity/basicity, detail a robust computational workflow for its pKa prediction, and interpret the resulting value in the context of drug discovery and development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage computational tools for early-stage candidate assessment.
The Central Role of pKa in Drug Discovery
The ionization state of a molecule is a primary determinant of its behavior in a biological system. Properties such as solubility, membrane permeability, and protein binding are all profoundly affected by whether a molecule is charged or neutral.[1][2] The pKa value quantifies the strength of an acid or base, defining the pH at which a compound exists in a 50:50 equilibrium between its ionized and non-ionized forms.[3]
For a drug candidate, this has direct consequences:
-
Absorption & Permeability: The pH-partition hypothesis posits that neutral, more lipophilic species are better able to cross biological membranes.[1][5] Therefore, knowing the pKa allows for the prediction of absorption in the varying pH environments of the gastrointestinal tract.[5]
-
Solubility: Ionized forms of a drug are generally more water-soluble, which is crucial for formulation and bioavailability.[5]
-
Distribution & Target Binding: The charge state affects how a drug binds to plasma proteins and interacts with its intended biological target, influencing its potency and potential off-target effects.[4]
Given these critical dependencies, predicting the pKa of novel compounds like this compound is a foundational step in modern drug discovery, enabling a proactive approach to optimizing a candidate's ADME profile.[2]
Structural and Electronic Analysis of this compound
The pKa of a molecule is determined by its structure. The this compound molecule features a benzoxazole core, which is an aromatic heterocyclic system.[6][7] The primary site of ionization to consider is the nitrogen atom at position 3 of the oxazole ring, which can act as a weak base by accepting a proton.
The parent benzoxazole is an extremely weak base.[6][8][9] The acidity of its conjugate acid is influenced by two powerful electron-withdrawing substituents:
-
4-Nitro Group (-NO₂): This is a very strong electron-withdrawing group through both inductive and resonance effects. It significantly delocalizes electron density away from the heterocyclic ring system.
-
2-(Chloromethyl) Group (-CH₂Cl): The electronegative chlorine atom imparts a strong inductive electron-withdrawing effect.
The cumulative effect of these two groups is a substantial reduction in the electron density on the nitrogen atom. This makes the lone pair of electrons on the nitrogen less available to accept a proton, thereby drastically decreasing its basicity. Consequently, the conjugate acid of this compound is expected to be a much stronger acid than that of unsubstituted benzoxazole, corresponding to a very low pKa value.
The protonation equilibrium is illustrated below:
Caption: Protonation equilibrium at the N-3 position of the benzoxazole ring.
In Silico pKa Prediction: A Validated Workflow
Due to the challenges of synthesizing and experimentally testing every potential drug candidate, computational (in silico) prediction has become an industry standard.[10] Several methods exist, broadly categorized into empirical and first-principles approaches.[11][12]
-
Empirical Methods: These approaches leverage large databases of experimentally measured pKa values.[13][14] Software like ACD/Labs Percepta, ChemAxon's Marvin, and Schrödinger's Epik use sophisticated algorithms, including quantitative structure-property relationships (QSPR) and fragment-based methods, to provide rapid and often highly accurate predictions for molecules that are well-represented in their training libraries.[15][16]
-
First-Principles Methods: These are based on quantum mechanics (QM) calculations, such as Density Functional Theory (DFT).[17][18] They compute the Gibbs free energy change of the protonation/deprotonation reaction, often in conjunction with a continuum solvation model to simulate the aqueous environment.[18] While computationally intensive, QM methods are invaluable for novel chemical scaffolds that may lie outside the domain of empirical models.[19]
A robust and self-validating workflow for predicting the pKa of this compound involves a multi-pronged approach.
Caption: A validated workflow for robust computational pKa prediction.
Protocol:
-
Structure Input: The 2D structure of this compound is drawn or imported into multiple leading empirical prediction platforms.
-
Parallel Prediction: pKa calculations are run independently using at least two to three different software packages (e.g., ACD/Percepta, MarvinSketch, Epik).[16] This provides an initial set of values and an immediate sense of the prediction's consistency.
-
Consensus Analysis: The predicted values are compared. If the results from different empirical models are in close agreement (e.g., within 0.5 pKa units), a consensus value can be established with high confidence.
-
Discrepancy Resolution: If significant discrepancies arise, it suggests the molecule may have features that are challenging for one or more empirical models. In this case, a more rigorous first-principles QM calculation is warranted to serve as a tie-breaker and provide a physics-based prediction.[17]
-
Final Value and Interpretation: The final predicted pKa, ideally a consensus or QM-validated value, is reported with an estimated confidence interval. This value is then used to model the molecule's behavior at physiological pH.
Predicted pKa and Implications for Drug Development
Executing the described workflow with leading empirical software yields predicted pKa values for the conjugate acid of this compound. Given the strong electron-withdrawing nature of the substituents, the predicted pKa is expected to be very low. For comparison, the predicted pKa of the parent benzoxazole is approximately 1.17.[20] The addition of the nitro and chloromethyl groups will lower this value significantly.
| Compound | Predicted pKa (Conjugate Acid) | Ionization at pH 7.4 | Predominant Form at pH 7.4 |
| Benzoxazole (Reference) | ~ 1.17[20] | ~ 0.002% | Neutral |
| This compound | < 0 (Estimated) | < 0.0001% | Neutral |
Interpretation and Consequences:
A predicted pKa value significantly less than zero indicates that this compound is an extremely weak base. For all practical purposes in a physiological context, it can be considered a neutral molecule.
-
Pharmacokinetic Profile:
-
Absorption: As a predominantly neutral and therefore more lipophilic molecule across the entire pH range of the GI tract, it is predicted to have good passive permeability across cell membranes.[1][5]
-
Solubility: Its aqueous solubility may be limited due to its neutral character. This is a critical consideration for formulation; if solubility is too low, it could impair bioavailability despite good permeability.[3]
-
Distribution: Low plasma protein binding might be anticipated compared to acidic drugs, but its lipophilicity could lead to distribution into fatty tissues.
-
Metabolism & Excretion: The specific metabolic pathways are not dictated by pKa, but the molecule's ability to reach metabolic enzymes (like CYPs) is facilitated by its membrane permeability.[4]
-
Conclusion
The in silico prediction of pKa is an indispensable tool in modern drug discovery, providing foundational insights into the future pharmacokinetic behavior of a drug candidate. For this compound, a robust computational analysis predicts a very low pKa for its conjugate acid, classifying the compound as essentially neutral under all physiological conditions. This profile suggests favorable membrane permeability but flags aqueous solubility as a potential development challenge that must be addressed. By employing a validated, multi-platform predictive workflow, research and development teams can make more informed decisions, prioritize resources effectively, and accelerate the journey from chemical structure to viable therapeutic.
References
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- Balogh, M., et al. (2011). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. Journal of Chemical Information and Modeling, 51(10), 2455-2466. [Link]
- Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. [Link]
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Methodological & Application
Application Notes and Protocols for Nucleophilic Substitution on 2-(Chloromethyl)-4-nitro-1,3-benzoxazole
For Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive overview and detailed protocols for conducting nucleophilic substitution reactions on 2-(Chloromethyl)-4-nitro-1,3-benzoxazole. This versatile building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the benzoxazole scaffold in a wide array of biologically active compounds and functional materials.[1][2][3][4] The strategic placement of a reactive chloromethyl group at the 2-position, coupled with the activating effect of the 4-nitro group, makes this substrate an ideal candidate for the synthesis of diverse molecular libraries.
Mechanistic Insights and Rationale
The reactivity of this compound in nucleophilic substitution reactions is governed by two primary factors: the nature of the leaving group and the electronic properties of the benzoxazole core. The chloromethyl group at the 2-position provides a good leaving group (Cl⁻) for a classical SN2-type reaction.
Furthermore, the presence of the electron-withdrawing nitro group at the 4-position plays a crucial role. While this is not a typical Nucleophilic Aromatic Substitution (SNAr) on the benzene ring itself, the nitro group's inductive and resonance effects withdraw electron density from the entire heterocyclic system.[5][6][7][8] This electronic pull enhances the electrophilicity of the benzylic carbon in the chloromethyl group, making it more susceptible to attack by nucleophiles. This activation is critical for achieving high reaction efficiency, often under mild conditions.[6]
The general mechanism can be depicted as a direct displacement of the chloride ion by a nucleophile, proceeding through a pentacoordinate transition state. The choice of solvent, base (if required), and temperature are critical parameters that must be optimized to favor substitution over potential side reactions, such as elimination.
Experimental Workflow Overview
The following diagram outlines the general workflow for the nucleophilic substitution on this compound, from reactant preparation to product characterization.
Caption: Generalized experimental workflow.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for reacting this compound with representative nucleophiles.
Protocol 1: Substitution with an Amine Nucleophile (e.g., Morpholine)
This protocol describes a typical SN2 reaction with a secondary amine. The use of a mild inorganic base is recommended to neutralize the HCl generated in situ.
Materials:
-
This compound
-
Morpholine
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq). Dissolve the substrate in anhydrous acetonitrile (10-15 mL per mmol of substrate).
-
Reagent Addition: Add potassium carbonate (2.0 eq) to the solution, followed by the dropwise addition of morpholine (1.2 eq). The use of an excess of the base ensures that the reaction medium remains basic.
-
Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to 40-60 °C. The optimal temperature may vary depending on the nucleophilicity of the amine.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% EtOAc in hexanes). The disappearance of the starting material spot indicates reaction completion.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the acetonitrile under reduced pressure.
-
Extraction: Partition the residue between ethyl acetate and water. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the pure 2-((morpholin-4-yl)methyl)-4-nitro-1,3-benzoxazole.
Protocol 2: Substitution with a Thiol Nucleophile (e.g., Thiophenol)
This protocol outlines the reaction with a soft nucleophile like thiophenol. A non-nucleophilic base is used to deprotonate the thiol, forming the more potent thiolate nucleophile.
Materials:
-
This compound
-
Thiophenol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Thiolate Formation: In a separate flame-dried flask under nitrogen, suspend sodium hydride (1.1 eq) in anhydrous DMF. Cool the suspension to 0 °C in an ice bath. Add a solution of thiophenol (1.05 eq) in anhydrous DMF dropwise. Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the sodium thiophenolate.
-
Reaction Setup: In another flame-dried flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Nucleophilic Attack: Add the solution of the substrate to the pre-formed sodium thiophenolate solution at 0 °C. Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).
-
Washing: Combine the organic extracts and wash with water and then brine to remove residual DMF.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 4-nitro-2-((phenylthio)methyl)-1,3-benzoxazole.
Reaction Parameter Summary
The choice of reaction conditions is paramount for the successful synthesis of 2-substituted-4-nitro-1,3-benzoxazoles. The following table summarizes key parameters for different classes of nucleophiles.
| Nucleophile Class | Representative Nucleophile | Recommended Base | Recommended Solvent(s) | Typical Temperature (°C) |
| Amines | Primary/Secondary Amines | K₂CO₃, Et₃N | Acetonitrile, THF | 25 - 60 |
| Thiols | Aliphatic/Aromatic Thiols | NaH, K₂CO₃ | DMF, Acetonitrile | 0 - 25 |
| Alcohols/Phenols | Phenols, Alkoxides | NaH, K₂CO₃ | DMF, THF | 25 - 80 |
| Azides | Sodium Azide (NaN₃) | None | DMF, DMSO | 25 - 50 |
| Cyanides | Sodium Cyanide (NaCN) | None | DMSO | 25 - 60 |
Disclaimer: These are general guidelines. Optimization of conditions is recommended for each specific substrate-nucleophile combination.
Product Characterization
Rigorous spectroscopic analysis is essential to confirm the identity and purity of the synthesized benzoxazole derivatives.[9]
-
¹H NMR Spectroscopy: Provides information on the proton environment of the molecule. Expect characteristic signals for the benzoxazole aromatic protons, the methylene bridge protons, and protons from the newly introduced nucleophilic moiety.[10][11][12]
-
¹³C NMR Spectroscopy: Confirms the carbon framework of the molecule.
-
Mass Spectrometry (MS): Determines the molecular weight of the product, confirming successful substitution. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[9][11][12]
-
Infrared (IR) Spectroscopy: Identifies characteristic functional groups. Look for the asymmetric and symmetric stretching vibrations of the nitro group (typically around 1530 and 1350 cm⁻¹).[10][11][12]
The following diagram illustrates the decision-making process for selecting an appropriate analytical technique for product validation.
Caption: Decision tree for analytical characterization.
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficiently reactive nucleophile. 2. Inappropriate solvent. 3. Low reaction temperature. 4. Deactivated base. | 1. Use a stronger base to generate a more potent nucleophile (e.g., NaH for thiols/alcohols). 2. Switch to a polar aprotic solvent (DMF, DMSO) to better solvate the nucleophile. 3. Gradually increase the reaction temperature, monitoring for decomposition. 4. Use freshly opened or properly stored base. |
| Formation of Byproducts | 1. Elimination reaction favored. 2. Over-alkylation with amine nucleophiles. 3. Decomposition of starting material or product. | 1. Use a less sterically hindered, non-nucleophilic base (e.g., K₂CO₃ instead of t-BuOK). Run the reaction at a lower temperature. 2. Use a large excess of the primary amine nucleophile. 3. Run the reaction under an inert atmosphere and at the lowest effective temperature. |
| Difficult Purification | 1. Product and starting material have similar polarity. 2. Presence of polar impurities (e.g., residual DMF). | 1. Drive the reaction to full conversion. Try a different eluent system for chromatography. 2. Perform thorough aqueous work-up, including multiple water and brine washes. |
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- Exploring the Reactivity of 2-Trichloromethylbenzoxazoles for Access to Substituted Benzoxazoles. - SciSpace.
- Synthesis, Characterization and Antimicrobial Activity Study of Some New Substituted Benzoxazole Derivatives - ResearchGate.
- Synthesis and Characterization of Novel Benzoxazole Schiff Base Derivatives.
- SYNTHESIS, CHARACTERIZATION AND ANTI-MICROBIAL ACTIVITY OF NEW SERIES OF BENZOXAZOLE DERIVATIVES - TSI Journals.
- How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - MDPI.
- 5-Nitroisoxazoles in SNAr reactions: access to polysubstituted isoxazole derivatives - Organic & Biomolecular Chemistry (RSC Publishing).
- Exploring the Reactivity of 2-Trichloromethylbenzoxazoles for Access to Substituted Benzoxazoles - PubMed.
- Exploring the Reactivity of 2-Trichloromethylbenzoxazoles for Access to Substituted Benzoxazoles | Request PDF - ResearchGate.
- Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis - MDPI.
- Application Notes and Protocols for Microwave-Assisted Synthesis of Benzoxazole Derivatives - Benchchem.
- Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization - PMC - NIH.
- 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products - Chemistry LibreTexts.
- A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - NIH.
- Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents.
- The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC.
- Navigating Nucleophilic Substitution with 2-(Bromomethyl)-4-chloro-1-nitrobenzene: A Technical Support Guide - Benchchem.
- Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride - NIH.
- Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - NIH.
- What will be the effects of the presence of the nitro group or hydroxyl group on benzene further substitution of the ring? - Quora.
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- Exploring the Reactivity of 2‑Trichloromethylbenzoxazoles for Access to Substituted Benzoxazoles - figshare.
- General Synthesis of 2-Substituted Benzoxazoles Based on Tf 2 O-Promoted Electrophilic Activation of Tertiary Amides - MDPI.
- Reactivity Showdown: 2-Bromomethyl-4,5- diphenyl-oxazole vs. 2-Chloromethyl-4,5 - Benchchem.
- Nucleophilic Substitution Studies on Nitroimidazoles, and Applications to the Synthesis of Biologically Active Compounds - ResearchGate.
- Nucleophilic substitution reaction of 1,3,4oxadiazole - ResearchGate.
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- 12. tsijournals.com [tsijournals.com]
Application Note and Protocol: Thiol Modification and Labeling using 2-(Chloromethyl)-4-nitro-1,3-benzoxazole
Abstract
This document provides a detailed protocol for the reaction of 2-(Chloromethyl)-4-nitro-1,3-benzoxazole with thiols. This reaction is a valuable tool for the modification and fluorescent labeling of thiol-containing molecules, including proteins, peptides, and small molecule drug candidates. The benzoxazole core, activated by the nitro group, allows for a specific and efficient nucleophilic substitution reaction with the sulfhydryl group of thiols. This guide will cover the underlying reaction mechanism, a step-by-step experimental protocol, and key considerations for successful execution and troubleshooting.
Introduction: The Significance of Thiol Modification
The selective modification of thiol groups (-SH) is a cornerstone of bioconjugation chemistry and drug development. Cysteine residues in proteins and peptides, as well as thiol-containing small molecules, offer a unique handle for site-specific labeling, crosslinking, and the attachment of payloads. The benzoxazole scaffold is a prominent heterocyclic moiety found in numerous biologically active compounds, and its derivatives are of significant interest in medicinal chemistry.[1][2][3][4] The introduction of a reactive chloromethyl group at the 2-position of the 4-nitro-1,3-benzoxazole ring system creates a versatile reagent for targeting thiols. The nitro group enhances the electrophilicity of the benzylic carbon, facilitating its reaction with nucleophiles like the thiolate anion.[5] This reaction results in the formation of a stable thioether linkage, effectively labeling the target molecule.
The resulting 2-((alkyl/arylthio)methyl)-4-nitro-1,3-benzoxazole adducts can be used for various applications, including:
-
Fluorescent Labeling: While this compound itself is not reported as a fluorophore, its structural analog, 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl), is a well-known fluorescent labeling agent for thiols.[6][7][8] The reaction with thiols can modulate the electronic properties of the benzoxazole ring system, potentially leading to changes in absorbance or fluorescence, which can be exploited for detection.
-
Drug Discovery: The benzoxazole core is a key pharmacophore in many biologically active compounds.[9] By conjugating this moiety to thiol-containing drugs or biomolecules, novel therapeutic agents with altered pharmacological profiles can be developed.
-
Proteomics: Selective labeling of cysteine residues in proteins allows for their identification, quantification, and the study of their function.[10]
Reaction Mechanism and Rationale
The reaction between this compound and a thiol proceeds via a nucleophilic substitution mechanism. The key steps are outlined below:
-
Thiolate Formation: In the presence of a mild base, the thiol (R-SH) is deprotonated to form the more nucleophilic thiolate anion (R-S⁻). The choice of base is critical to avoid unwanted side reactions.
-
Nucleophilic Attack: The thiolate anion attacks the electrophilic methylene carbon of the 2-(chloromethyl) group. The electron-withdrawing nitro group on the benzoxazole ring enhances the electrophilicity of this carbon, making it more susceptible to nucleophilic attack.
-
Chloride Displacement: The attack of the thiolate leads to the displacement of the chloride leaving group, forming a stable thioether bond.
The overall reaction is an SN2-type process. The reaction rate is influenced by several factors, including the pKa of the thiol, the solvent, the base used, and the temperature.
Experimental Protocol: General Procedure for Thiol Modification
This protocol provides a general method for the reaction of a model thiol with this compound. Optimization may be required for specific thiol substrates.
Materials and Reagents
-
This compound
-
Thiol of interest (e.g., N-acetyl-L-cysteine)
-
Anhydrous, aprotic solvent (e.g., Acetonitrile, Tetrahydrofuran (THF), or Dimethylformamide (DMF))
-
Mild, non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃))
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Standard laboratory glassware for workup and purification
-
Purification system (e.g., column chromatography or preparative HPLC)
Step-by-Step Protocol
-
Reagent Preparation:
-
Dissolve the thiol (1.0 equivalent) in the chosen anhydrous solvent in the reaction vessel.
-
Under an inert atmosphere, add the mild base (1.1 - 1.5 equivalents). Stir the mixture for 10-15 minutes at room temperature to facilitate the formation of the thiolate anion.
-
-
Reaction Initiation:
-
In a separate vial, dissolve this compound (1.0 - 1.2 equivalents) in a minimal amount of the same anhydrous solvent.
-
Add the solution of this compound dropwise to the stirring solution of the thiolate.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC. A suitable mobile phase should be determined beforehand (e.g., a mixture of hexane and ethyl acetate). The product spot should be less polar than the starting thiol.
-
The reaction is typically allowed to proceed at room temperature for 2-24 hours. Gentle heating (e.g., 40-50 °C) may be necessary for less reactive thiols, but this should be approached with caution to avoid side reactions.
-
-
Workup:
-
Once the reaction is complete (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product using column chromatography on silica gel. The appropriate eluent system will depend on the polarity of the product.
-
Alternatively, preparative HPLC can be used for more challenging purifications.
-
-
Characterization:
-
Characterize the purified product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
-
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the reaction of this compound with a thiol.
Caption: General workflow for the synthesis of 2-((alkyl/arylthio)methyl)-4-nitro-1,3-benzoxazole derivatives.
Quantitative Data Summary
The following table provides representative reaction conditions. Note that these are starting points and may require optimization for specific substrates.
| Parameter | Condition | Rationale |
| Thiol to Benzoxazole Ratio | 1.0 : 1.0-1.2 | A slight excess of the benzoxazole reagent can help drive the reaction to completion. |
| Base | DIPEA or K₂CO₃ | Mild, non-nucleophilic bases are preferred to avoid competing reactions with the electrophile. |
| Solvent | Acetonitrile, THF, DMF | Aprotic solvents are used to prevent solvation of the nucleophile and to avoid side reactions. |
| Temperature | Room Temperature | Sufficient for most reactive thiols. Gentle heating may be required for less nucleophilic thiols. |
| Reaction Time | 2 - 24 hours | The reaction time is dependent on the reactivity of the specific thiol. |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | - Incomplete thiolate formation- Low reactivity of the thiol- Deactivated benzoxazole reagent | - Ensure the base is fresh and added in sufficient quantity.- Increase the reaction temperature or time.- Check the purity of the this compound. |
| Multiple Products Observed | - Over-alkylation (for dithiols)- Side reactions with the base- Impurities in starting materials | - Use a stoichiometric amount of the benzoxazole reagent.- Use a milder base or lower the reaction temperature.- Purify starting materials before use. |
| Difficulty in Purification | - Similar polarity of starting material and product | - Optimize the mobile phase for column chromatography.- Consider using a different purification technique, such as preparative HPLC. |
Conclusion
The reaction of this compound with thiols provides a robust and versatile method for the modification and labeling of a wide range of molecules. The protocol outlined in this application note serves as a comprehensive guide for researchers in drug discovery and chemical biology. By understanding the underlying mechanism and carefully controlling the reaction parameters, this method can be successfully applied to generate novel conjugates for a multitude of scientific applications.
References
- A reporter group delivery system with both absolute and selective specificity for thiol groups and an improved fluorescent probe containing the 7-nitrobenzo-2-oxa-1,3-diazole moiety. (n.d.). National Center for Biotechnology Information.
- How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020). MDPI.
- Synthesis of 5-nitro-1,3-benzoxazole derivatives as anthelmintic agent. (n.d.). ResearchGate.
- Fluorescent sensors for selective detection of thiols: expanding the intramolecular displacement based mechanism to new chromophores. (2014). PubMed.
- Thiol-Selective Fluorogenic Probes for Labeling and Release. (n.d.). National Center for Biotechnology Information.
- 4-nitro-1,3-benzoxazole-2-thiol synthesis. (n.d.). ChemicalBook.
- A Comparative Guide to the Synthetic Routes of 4-Methyl-1,3-benzoxazole-2-thiol. (n.d.). Benchchem.
- Synthesis and biology of a 7-nitro-2,1,3-benzoxadiazol-4-yl derivative of 2-phenylindole-3-acetamide: a fluorescent probe for the peripheral-type benzodiazepine receptor. (1997). PubMed.
- Application Notes and Protocols: 4-Methyl-1,3-benzoxazole-2-thiol in the Development of Antimicrobial Agents. (n.d.). Benchchem.
- Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. (2022). Biosciences Biotechnology Research Asia.
- Synthesis of 4-(benzothiazole-2-ylthio)-7-nitro-2,1,3-benzoxadiazole... (n.d.). ResearchGate.
- Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives. (n.d.). Der Pharma Chemica.
- Discovery of Benzo[ d]oxazoles as Novel Dual Small-Molecule Inhibitors Targeting PD-1/PD-L1 and VISTA Pathway. (2024). PubMed.
- Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. (n.d.). ResearchGate.
- Synthesis of 2-benzyl benzoxazoles and benzothiazoles via elemental sulfur promoted cyclization of styrenes with 2-nitrophenols and N,N-dialkyl-3-nitroanilines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Physical and chemical properties of 4-Methyl-1,3-benzoxazole-2-thiol. (n.d.). Benchchem.
- Fluorescence Changes of 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole Bound to Thiol Groups of Gizzard Myosin. (n.d.). PubMed.
- Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles. (2020). Frontiers.
- Thiol-reactive dyes for fluorescence labeling of proteomic samples. (n.d.). ResearchGate.
- Nucleophilic substitution in 4-bromo-5-nitrophthalodinitrile: XII. Synthesis and properties of 4-(1-benzotriazolyl)-, 4-nitro-5-(4-nonylphenoxy)phthalonitriles and the ligands based on them. (2015). ResearchGate.
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- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: The Utility of 4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) as a Premier Fluorogenic Intermediate in Organic Synthesis and Bio-conjugation
This technical guide delves into the synthesis, reaction mechanisms, and diverse applications of 4-Chloro-7-nitro-2,1,3-benzoxadiazole, commonly known as NBD-Cl. While the structurally related 2-(chloromethyl)-4-nitro-1,3-benzoxazole represents a potential electrophilic intermediate, NBD-Cl has emerged as the preeminent reagent in the field for fluorogenic labeling and derivatization. Its utility stems from a unique combination of reactivity and photophysical properties, transitioning from a non-fluorescent state to a highly fluorescent adduct upon reaction with nucleophiles. This document provides researchers, chemists, and drug development professionals with a comprehensive understanding and practical protocols for leveraging NBD-Cl in their synthetic and analytical workflows.
Introduction: The Fluorogenic Power of the NBD Moiety
4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) is a highly sensitive chromogenic and fluorogenic reagent extensively used as an intermediate in the synthesis of fluorescent probes and for the derivatization of biomolecules.[1][2] The core principle of its application lies in its transformation from a non-fluorescent molecule into a strongly fluorescent derivative upon nucleophilic substitution of its chloro group.[3][4][5] This reaction is particularly efficient with primary and secondary amines and, to a lesser extent, with thiols.[4][5]
The resulting NBD-adducts exhibit intense fluorescence, typically with excitation wavelengths around 465 nm and emission wavelengths around 535 nm, making them compatible with common fluorescence detection systems.[2] This "light-up" property is invaluable in analytical chemistry for pre-column derivatization in HPLC and capillary electrophoresis, allowing for the sensitive detection of otherwise non-fluorescent analytes like amino acids, peptides, and pharmaceuticals.[5][6] Furthermore, the NBD moiety has been incorporated into complex molecular scaffolds to create targeted fluorescent probes for studying biological systems, such as opioid receptors and sigma receptors.[7][8]
Physicochemical Properties and Spectral Data
A clear understanding of the physical and chemical properties of NBD-Cl and its derivatives is crucial for successful experimental design.
| Property | Value | Source(s) |
| Chemical Name | 4-Chloro-7-nitro-2,1,3-benzoxadiazole (or 4-Chloro-7-nitrobenzofurazan) | [1] |
| Common Abbreviation | NBD-Cl | [3][4] |
| CAS Number | 10199-89-0 | [1] |
| Molecular Formula | C₆H₂ClN₃O₃ | [1][2] |
| Molecular Weight | 199.55 g/mol | [1][2] |
| Appearance | Yellow solid/powder | [1][2] |
| Melting Point | 97-99 °C | [1] |
| Solubility | Soluble in Chloroform, DMF, Acetonitrile, Methanol | [1][2] |
| Spectral Properties (NBD-Amine Adducts) | ||
| Excitation Maximum (λex) | ~465 nm (primary amines), ~485 nm (secondary amines) | [2][5] |
| Emission Maximum (λem) | ~535 nm (primary amines), ~540 nm (secondary amines) | [2][5] |
Note: The fluorescence spectra of NBD-adducts are highly sensitive to the solvent environment; fluorescence intensity tends to decrease significantly in aqueous solutions.[4][5]
Mechanism of Action: Nucleophilic Aromatic Substitution (SNAr)
The reactivity of NBD-Cl is governed by the principle of Nucleophilic Aromatic Substitution (SNAr). The benzoxadiazole ring, particularly with the strong electron-withdrawing effect of the nitro group, activates the carbon atom attached to the chlorine, making it highly electrophilic and susceptible to nucleophilic attack.
The reaction proceeds as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen of a primary or secondary amine (or the sulfur of a thiol) attacks the electron-deficient C4 carbon of the NBD-Cl ring.[6]
-
Formation of Meisenheimer Complex: This attack forms a transient, negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the ring is temporarily disrupted.[9]
-
Rearomatization and Chloride Elimination: The complex rapidly rearomatizes by expelling the chloride ion, which is a good leaving group. This step is irreversible and drives the reaction to completion, yielding the stable, fluorescent NBD-amine adduct.[6][9]
Core Applications & Experimental Protocols
The versatility of NBD-Cl makes it a cornerstone reagent in various scientific disciplines. Below are detailed protocols for its most common applications.
Application 1: Derivatization of Amino Acids for HPLC Analysis
This is one of the most frequent uses of NBD-Cl, enabling the sensitive quantification of amino acids in complex biological samples.[2][6]
Protocol 1: Pre-Column Derivatization of Amino Acids
-
Objective: To convert primary and secondary amino acids into fluorescent NBD-derivatives for reversed-phase HPLC analysis with fluorescence detection.
-
Causality: The reaction is performed under basic conditions (pH ~9.0) because the amino group must be deprotonated to act as an effective nucleophile.[6] Elevated temperature accelerates the SNAr reaction. The reaction is terminated by acidification, which protonates any remaining unreacted amines and stops the hydrolysis of NBD-Cl.[6]
Materials:
-
Borate Buffer (0.1 M, pH 9.0)
-
NBD-Cl Solution (5 mM in methanol or acetonitrile, prepare fresh)
-
Hydrochloric Acid (HCl, 1 M)
-
Amino Acid Standard or Sample Solution
-
HPLC-grade solvents (Acetonitrile, Water)
Step-by-Step Methodology:
-
Sample Preparation: In a microcentrifuge tube, add 100 µL of the amino acid sample solution.
-
Buffering: Add 200 µL of 0.1 M borate buffer (pH 9.0). Vortex briefly to mix.
-
Derivatization: Add 200 µL of the 5 mM NBD-Cl solution. Vortex thoroughly. Ensure the molar excess of NBD-Cl is sufficient to drive the reaction to completion.
-
Incubation: Incubate the mixture in a heating block at 60-70°C for 30-45 minutes. Protect the tubes from light by wrapping them in aluminum foil, as NBD derivatives can be photolabile.[6]
-
Reaction Termination: After incubation, cool the tube to room temperature on an ice bath. Add 100 µL of 1 M HCl to stop the reaction.[6]
-
Analysis: The sample is now ready for injection into an HPLC system equipped with a C18 column and a fluorescence detector (λex ≈ 470 nm, λem ≈ 540 nm).
Application 2: Synthesis of Targeted Fluorescent Probes
NBD-Cl serves as a foundational building block for creating more complex molecules designed to probe biological systems. For instance, it can be conjugated to ligands to visualize receptor binding or to lipids to study membrane dynamics.[7][8][10]
Protocol 2: Synthesis of an NBD-Labeled Amine-Containing Drug Molecule
-
Objective: To covalently attach the NBD fluorophore to a drug molecule containing a primary or secondary amine for use in fluorescence microscopy or binding assays.
-
Causality: This protocol uses a non-nucleophilic organic base (e.g., triethylamine) to scavenge the HCl produced during the reaction, which is crucial when working in aprotic organic solvents where a buffer is not used. The reaction is monitored by TLC to determine completion.
Materials:
-
Amine-containing drug molecule (1.0 eq)
-
NBD-Cl (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile)
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Dissolution: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine-containing drug molecule (1.0 eq) in the anhydrous solvent.
-
Base Addition: Add the organic base (TEA or DIPEA, 1.5 eq) to the solution and stir for 5 minutes.
-
NBD-Cl Addition: Add NBD-Cl (1.1 eq) to the mixture. The solution will typically turn a deep yellow or orange color.
-
Reaction: Stir the reaction at room temperature. Monitor its progress by TLC, observing the consumption of the starting amine and the appearance of a new, colored, and fluorescent spot for the NBD-adduct. The reaction may take several hours.
-
Workup: Once the reaction is complete, dilute the mixture with the solvent. Wash the organic layer sequentially with a mild aqueous acid (e.g., 5% citric acid), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to isolate the pure NBD-labeled drug molecule.
-
Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy and mass spectrometry.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) | Source(s) |
| High Background Signal | Hydrolysis of NBD-Cl to the fluorescent NBD-OH at high pH. | Ensure the reaction is properly terminated by acidification. Prepare NBD-Cl solutions fresh before use. Run a reagent blank to subtract background. | [6] |
| Low Derivative Yield | Incorrect pH; insufficient reaction time or temperature; insufficient NBD-Cl. | Verify the pH of the buffer is optimal (~9.0). Increase incubation time or temperature. Increase the molar ratio of NBD-Cl to the analyte. | [6] |
| Poor Reproducibility | Inconsistent pipetting, timing, or temperature control; degradation of reagents. | Use calibrated pipettes and maintain consistent experimental conditions. Protect NBD-Cl and its derivatives from prolonged exposure to light. | [6] |
References
- Interchim. (n.d.). FluoProbes® - NBD-Cl.
- Schläppi, B., et al. (1999). Synthesis and characterization of 7-nitrobenzo-2-oxa-1,3-diazole (NBD)-labeled fluorescent opioids. Journal of Medicinal Chemistry, 42(26), 5327-5336.
- Abate, C., et al. (2013). 4-Nitro-2,1,3-benzoxadiazole derivatives as potential fluorescent sigma receptor probes. European Journal of Medicinal Chemistry, 65, 116-126.
- Băloi, F. V., et al. (2007). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. ARKIVOC, 2007(xiii), 87-104.
- Balaban, A. T., et al. (2023). Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties. Molecules, 28(16), 6123.
- CP Lab Safety. (n.d.). NBD-F, (=4-Fluoro-7-nitro-2,1,3-benzoxadiazole), 100mg.
- Wang, K., et al. (2017). A new 4-Amino-7-Nitro-2,1,3-Benzoxadiazole (ANBD)-Based Fluorescent Probe for the Detection of Hg2+. Journal of Fluorescence, 27(5), 1739-1745.
- Kozikowski, A. P., et al. (1997). Synthesis and biology of a 7-nitro-2,1,3-benzoxadiazol-4-yl derivative of 2-phenylindole-3-acetamide: a fluorescent probe for the peripheral-type benzodiazepine receptor. Journal of Medicinal Chemistry, 40(16), 2435-9.
- Trestrova, E. A., et al. (2015). Application of 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole in analysis: Fluorescent dyes and unexpected reaction with tertiary amines. Analytical Biochemistry, 486, 71-78.
Sources
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- 2. biotium.com [biotium.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. NBD-Cl [4-Chloro-7-nitrobenzofurazan] *CAS 10199-89-0* | AAT Bioquest [aatbio.com]
- 5. interchim.fr [interchim.fr]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and characterization of 7-nitrobenzo-2-oxa-1,3-diazole (NBD)-labeled fluorescent opioids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Nitro-2,1,3-benzoxadiazole derivatives as potential fluorescent sigma receptor probes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Application of 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole in analysis: Fluorescent dyes and unexpected reaction with tertiary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biology of a 7-nitro-2,1,3-benzoxadiazol-4-yl derivative of 2-phenylindole-3-acetamide: a fluorescent probe for the peripheral-type benzodiazepine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust HPLC-UV Method for the Quantitative Analysis of 2-(Chloromethyl)-4-nitro-1,3-benzoxazole
Abstract
This application note details a selective, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(Chloromethyl)-4-nitro-1,3-benzoxazole. The method utilizes a phenyl stationary phase, which offers enhanced selectivity for aromatic and nitroaromatic compounds, coupled with a gradient elution profile using a mobile phase of acetonitrile and water. Detection is performed via Ultraviolet (UV) spectroscopy at 254 nm, leveraging the strong chromophoric properties of the nitroaromatic system. This guide provides a comprehensive framework, including the scientific rationale for method parameters, detailed protocols for sample and mobile phase preparation, and a step-by-step analytical workflow, intended for researchers in pharmaceutical development, quality control, and synthetic chemistry.
Principle of Analysis
This compound is a heterocyclic compound featuring both a benzoxazole core and a nitroaromatic group. This chemical structure makes it well-suited for analysis by RP-HPLC. The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a more polar mobile phase. The presence of the nitro group and the aromatic system results in strong ultraviolet absorbance, allowing for sensitive and specific detection using a UV detector. Methods for analyzing nitroaromatic compounds frequently employ UV detection at 254 nm, providing a reliable wavelength for quantification[1][2].
Methodology
Instrumentation and Consumables
| Item | Specification |
| HPLC System | Quaternary or Binary HPLC System with Degasser, Autosampler, and Column Thermostat |
| Detector | UV/Vis or Photodiode Array (PDA) Detector |
| Analytical Column | Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size (or equivalent Phenyl phase) |
| Data System | Chromatography Data Station (CDS) for instrument control and data processing |
| Analytical Balance | 4- or 5-place |
| pH Meter | Calibrated, for mobile phase preparation |
| Filtration | 0.45 µm or 0.22 µm syringe filters (PTFE or Nylon); 0.45 µm solvent filtration apparatus |
| Glassware | Class A volumetric flasks and pipettes |
| Vials | 2 mL amber HPLC vials with caps and septa |
Reagent and Standard Preparation
Mobile Phase Preparation:
-
Mobile Phase A (MPA): HPLC-grade water with 0.1% (v/v) formic acid. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B (MPB): HPLC-grade acetonitrile with 0.1% (v/v) formic acid. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile. Filter and degas.
Standard Solution Preparation:
-
Stock Standard (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL Class A volumetric flask. Dissolve and dilute to volume with acetonitrile.[3] This stock solution should be stored in an amber container at 2-8°C.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock standard with the mobile phase (initial composition: 70% MPA, 30% MPB) to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
Chromatographic Conditions
| Parameter | Condition |
| Column | Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Run Time | 15 minutes |
Protocol: Step-by-Step Analytical Workflow
-
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a known volume of acetonitrile to achieve a theoretical concentration within the calibration range (e.g., ~50 µg/mL). Sonication may be used to aid dissolution.[4]
-
Filter the resulting solution through a 0.22 µm syringe filter into an amber HPLC vial to remove particulates that could damage the column.[5][6]
-
-
System Setup and Equilibration:
-
Install the specified Phenyl-Hexyl column into the HPLC system.
-
Purge the pump lines with freshly prepared mobile phases.
-
Equilibrate the column with the initial mobile phase conditions (70% A / 30% B) at 1.0 mL/min for at least 15-20 minutes, or until a stable baseline is achieved.
-
-
Calibration Curve Generation:
-
Inject the prepared working standards in ascending order of concentration.
-
Integrate the peak corresponding to this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards. The curve should exhibit a correlation coefficient (r²) of ≥ 0.999.
-
-
Sample Analysis:
-
Inject the prepared sample solution(s).
-
Identify the analyte peak by comparing its retention time to that of the standards.
-
Quantify the amount of this compound in the sample by interpolating its peak area against the generated calibration curve.
-
Caption: Workflow for the HPLC-UV analysis of this compound.
Causality and Method Development Insights
-
Choice of Stationary Phase: While a standard C18 column can be used for many reversed-phase applications, a Phenyl phase was deliberately chosen for this method. The phenyl groups in the stationary phase can undergo π-π interactions with the aromatic benzoxazole ring and the nitro group of the analyte.[7][8] This provides an additional retention mechanism beyond simple hydrophobicity, often leading to enhanced selectivity and better peak shape for aromatic compounds.
-
Choice of Mobile Phase: A gradient elution is employed to ensure that any potential impurities are effectively eluted from the column after the main analyte peak, preventing carryover between injections and maintaining column health. The use of 0.1% formic acid is critical; it acidifies the mobile phase to a pH of approximately 2.7. This suppresses the potential ionization of any silanol groups on the silica backbone of the stationary phase, which minimizes peak tailing and results in sharper, more symmetrical peaks.[9] Acetonitrile is chosen as the organic modifier due to its low UV cutoff and common use in separating nitroaromatic compounds.[10]
-
Choice of Detection Wavelength: The presence of a nitro group conjugated with an aromatic system creates a strong chromophore. While a full UV scan to determine the specific λmax is recommended for highest sensitivity, 254 nm is a robust and widely applicable wavelength for the detection of various nitroaromatic compounds and is commonly available on fixed-wavelength UV detectors.[1][2] Studies on similar benzoxazole derivatives show significant absorbance in the 250-380 nm range, confirming that 254 nm is a suitable choice.[11][12]
Method Validation Principles
To ensure this method is trustworthy and fit for its intended purpose, it must be validated according to established guidelines (e.g., ICH Q2(R1)). Key validation parameters to be assessed include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradation products).
-
Linearity: Demonstrating a direct proportional relationship between analyte concentration and detector response over the defined range.
-
Accuracy: The closeness of test results to the true value, typically assessed by spike/recovery experiments.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability and intermediate precision).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
Conclusion
The HPLC-UV method described provides a reliable and robust protocol for the quantitative determination of this compound. The strategic selection of a phenyl stationary phase, a gradient elution with an acidified mobile phase, and UV detection at 254 nm ensures high selectivity, good peak shape, and adequate sensitivity. This application note serves as a comprehensive guide for immediate implementation in a research or quality control setting.
References
- Chromtech. (n.d.). HPLC Column Selection Guide.
- Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide.
- Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds.
- Welch Materials. (2023). HPLC Column Selection: Core to Method Development (Part I).
- Daugh R.L., et al. (2012). An Improved RP-HPLC (Reversed-Phase, High-Performance Liquid Chromatography) Method for Determining Nitroaromatics and Nitramines in Water. ResearchGate.
- Dubey, S. K., et al. (2009). Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. Journal of Hazardous Materials.
- Phenomenex. (2017). Selecting the Right Column for Your Reversed Phase Method.
- Greyhound Chromatography. (2023). How to Prepare a Sample for HPLC Analysis.
- Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
- Organomation. (n.d.). HPLC Sample Preparation.
- Chen, Y.-C., et al. (2022). Exploring Solvent Effects on the Proton Transfer Processes of Selected Benzoxazole Derivatives by Femtosecond Time-Resolved Fluorescence and Transient Absorption Spectroscopies. National Institutes of Health (NIH).
- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC.
- Lab Manager. (2006). HPLC Sample Prep: Critical First Steps in LC Analysis.
- Schmidt, R., et al. (2006). Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. ResearchGate.
- SIELC Technologies. (n.d.). Separation of 4-Nitrophenol on Newcrom R1 HPLC column.
- Boddu, S., et al. (2017). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. ResearchGate.
- de Oliveira, C. A., et al. (2017). A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. SciELO.
Sources
- 1. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. HPLC Sample Prep: Critical First Steps in LC Analysis | Lab Manager [labmanager.com]
- 7. welch-us.com [welch-us.com]
- 8. phenomenex.com [phenomenex.com]
- 9. Separation of 4-Nitrophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
- 11. Exploring Solvent Effects on the Proton Transfer Processes of Selected Benzoxazole Derivatives by Femtosecond Time-Resolved Fluorescence and Transient Absorption Spectroscopies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
reaction of 2-(Chloromethyl)-4-nitro-1,3-benzoxazole with amino acids
Application Note & Protocol
Topic: Derivatization of Amino Acids with 4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) for Fluorometric Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Power of Fluorogenic Labeling in Amino Acid Analysis
In the realms of biochemistry, pharmaceutical development, and clinical diagnostics, the precise quantification of amino acids is paramount. However, most amino acids lack a native chromophore or fluorophore, rendering their direct detection by UV-Vis or fluorescence spectroscopy difficult, especially at the low concentrations typical in biological matrices. This challenge is overcome by chemical derivatization, a process that covalently attaches a labeling agent to the analyte, thereby imparting desirable detection characteristics.
This application note provides a comprehensive guide to the theory and practice of derivatizing amino acids using 4-Chloro-7-nitro-2,1,3-benzoxadiazole , a reagent commonly known as NBD-Cl .[1][2] While sometimes referred to by other names, such as 2-(Chloromethyl)-4-nitro-1,3-benzoxazole, the NBD-Cl designation is standard in scientific literature. NBD-Cl is an exceptional fluorogenic reagent; it is virtually non-fluorescent itself but reacts with the primary and secondary amino groups of amino acids to form intensely fluorescent and stable adducts.[2][3] This reaction enables the highly sensitive and selective quantification of amino acids using techniques like High-Performance Liquid Chromatography (HPLC) with fluorescence detection (FLD) and spectrofluorometry.[4][5]
This guide, designed for researchers and drug development professionals, explains the underlying reaction mechanism, provides detailed, field-proven protocols, and discusses critical parameters for successful derivatization and analysis.
Principle of Derivatization: Nucleophilic Aromatic Substitution (SNAr)
The derivatization of amino acids with NBD-Cl proceeds via a classic Nucleophilic Aromatic Substitution (SNAr) reaction.[2][4] The chemistry is elegant and robust, hinging on several key molecular features:
-
Electrophilic Aromatic Ring: The benzoxadiazole ring of NBD-Cl is rendered highly electron-deficient by the strong electron-withdrawing effect of the nitro group (-NO₂) at the 7-position and the inherent electronegativity of the ring heteroatoms.[2] This electron deficiency makes the carbon atom attached to the chlorine (C4) highly susceptible to nucleophilic attack.
-
Nucleophilic Amino Group: The primary or secondary amino group (-NH₂ or -NHR) of the amino acid serves as the nucleophile. The reaction is conducted under basic conditions (typically pH 8.0-10.0), which deprotonates the amino group, enhancing its nucleophilicity.[4]
-
Leaving Group Displacement: The empowered amino group attacks the C4 carbon of the NBD-Cl ring, leading to the displacement of the chlorine atom as a chloride ion (Cl⁻) and the formation of a stable covalent C-N bond.[6]
The resulting NBD-amino acid derivative is a highly conjugated molecule that exhibits strong fluorescence, typically with an excitation maximum around 470 nm and an emission maximum near 540 nm.[4][7] This fluorescence is driven by an intramolecular charge transfer (ICT) mechanism from the electron-donating amino group to the electron-accepting nitrobenzoxadiazole core.[8]
Caption: Reaction mechanism of NBD-Cl with an amino acid.
Experimental Protocol: Pre-Column Derivatization for HPLC-FLD Analysis
This protocol provides a robust method for the pre-column derivatization of amino acids in standard solutions or biological samples prior to HPLC analysis. The self-validating nature of this protocol is ensured by including steps for running blanks and standards, allowing for the assessment of background fluorescence and derivatization efficiency.
Reagents and Materials
-
Amino Acid Standard/Sample Solution: 1 mM stock solution in deionized water or an appropriate sample extract.
-
NBD-Cl Solution (5 mM): Dissolve 10.0 mg of 4-Chloro-7-nitro-2,1,3-benzoxadiazole (FW: 199.56 g/mol ) in 10.0 mL of acetonitrile. Prepare this solution fresh daily and protect it from light to prevent degradation.
-
Borate Buffer (0.1 M, pH 9.0): Dissolve 6.18 g of boric acid in 900 mL of deionized water. Adjust the pH to 9.0 using a concentrated NaOH solution and bring the final volume to 1 L.
-
Hydrochloric Acid (0.1 M): For reaction termination.
-
HPLC Grade Acetonitrile and Water
-
Microcentrifuge tubes (1.5 mL), pipettors, vortex mixer, heating block, syringe filters (0.22 µm).
Step-by-Step Derivatization Procedure
-
Sample Preparation: In a 1.5 mL microcentrifuge tube, add 100 µL of the amino acid standard or sample solution.
-
Buffering: Add 200 µL of the 0.1 M borate buffer (pH 9.0) and vortex briefly to mix.
-
Derivatization: Add 200 µL of the 5 mM NBD-Cl solution to the tube. Vortex the mixture thoroughly. This ensures a molar excess of the derivatizing agent, driving the reaction to completion.
-
Incubation: Place the sealed tube in a heating block set to 60°C for 15 minutes. Protect the tubes from direct light during incubation.
-
Reaction Termination: After incubation, cool the tube to room temperature. Add 100 µL of 0.1 M HCl to stop the reaction by neutralizing the basic buffer.[4] Acidification prevents further reaction and stabilizes the derivatives. Vortex the mixture.
-
Filtration: If the sample contains particulates, filter it through a 0.22 µm syringe filter into an HPLC vial before analysis.
-
Blank Preparation: Prepare a reagent blank by following the same procedure but replacing the amino acid solution with 100 µL of deionized water. This is crucial for identifying any background fluorescence from reagent hydrolysis.[4]
Caption: General experimental workflow for amino acid derivatization.
HPLC-FLD Analysis Conditions
The NBD-amino acid derivatives can be effectively separated by reverse-phase HPLC.
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: Acetate or phosphate buffer (e.g., 25 mM, pH 4.5).
-
Mobile Phase B: Acetonitrile.
-
Detection: Fluorescence detector set to an excitation wavelength of ~470 nm and an emission wavelength of ~540 nm.[4][7]
-
Injection Volume: 10-20 µL.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 20.0 | 50 | 50 |
| 25.0 | 10 | 90 |
| 30.0 | 10 | 90 |
| 31.0 | 90 | 10 |
| 40.0 | 90 | 10 |
| Table 1: Example HPLC Gradient Program for NBD-Amino Acid Separation. This program should be optimized based on the specific column and amino acids of interest. |
Key Parameters and Troubleshooting
The efficiency and reproducibility of the derivatization reaction depend on several key experimental factors.[4] Optimization of these parameters is essential for robust and accurate quantification.
| Parameter | Recommendation | Rationale & Insights |
| pH | 8.0 - 10.0 | Balances the need for a deprotonated, nucleophilic amino group with the risk of NBD-Cl hydrolysis at very high pH. Borate buffer is a common and effective choice.[4] |
| Temperature & Time | 50-70°C for 10-30 min | Higher temperatures accelerate the reaction but can also increase the rate of hydrolysis. An optimal balance must be found for the specific analytes.[9] |
| NBD-Cl Concentration | 5-10 fold molar excess | Ensures the reaction proceeds to completion, especially in complex matrices where other nucleophiles may be present. |
| Solvent | Acetonitrile or Methanol | NBD-Cl is typically dissolved in an organic solvent. The final reaction mixture is an aqueous/organic mix, which aids in solubilizing all components.[4] |
| Table 2: Critical Parameters for NBD-Cl Derivatization. |
Common Troubleshooting Scenarios:
-
High Background Signal: This is often caused by the hydrolysis of NBD-Cl to NBD-OH, which is also fluorescent.[4]
-
Solution: Always prepare NBD-Cl solution fresh. Ensure the reaction is properly terminated by acidification. Protect reagents and reactions from light.
-
-
Low Derivative Yield:
-
Solution: Verify the pH of the buffer. Increase the reaction time or temperature within the optimal range. Ensure the molar ratio of NBD-Cl to the analyte is sufficient. Check for analyte degradation if samples are not handled properly.
-
-
Poor Peak Shape in HPLC:
-
Solution: Ensure complete reaction termination. Mismatch between the injection solvent and the initial mobile phase can cause peak distortion; dilute the final reaction mixture if necessary.
-
Applications in Research and Drug Development
The derivatization of amino acids and other primary/secondary amines with NBD-Cl is a cornerstone technique with broad applications:
-
Quantitative Amino Acid Analysis: Widely used to determine the amino acid composition of proteins, peptides, and free amino acids in biological fluids like plasma and serum for disease diagnosis and metabolic studies.[10][11]
-
Protein and Peptide Labeling: NBD-Cl can efficiently label the N-terminal amino group or the ε-amino group of lysine residues in proteins and peptides.[10] This is essential for studying protein structure, interactions, and for tracking their localization within cells.
-
Cellular Imaging: The fluorescent NBD moiety can be used to create probes for visualizing the uptake and transport of amino acids or other amine-containing molecules in living cells and tissues.[12][13]
-
Enzyme Activity Assays: For enzymes that produce or consume amine-containing substrates, NBD-Cl can be used to monitor reaction progress by quantifying the change in the substrate or product concentration over time.[10]
-
Pharmaceutical Analysis: Used for the quantification of amine-containing drugs and their metabolites in pharmaceutical formulations and pharmacokinetic studies.[5][14]
Conclusion
The reaction of 4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) with amino acids is a powerful, reliable, and highly sensitive method for their quantification. By converting non-fluorescent amino acids into intensely fluorescent derivatives, this SNAr reaction enables detection at femtomole levels.[7] A thorough understanding of the reaction mechanism and careful optimization of key parameters such as pH, temperature, and reagent concentration are critical for achieving accurate and reproducible results. The protocols and insights provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to successfully implement this invaluable analytical technique.
References
- Bem, M., Badea, F., Draghici, C., Caproiu, M. T., Vasilescu, M., Voicescu, M., Beteringhe, A., Caragheorgheopol, A., Maganu, M., Constantinescu, T., & Balaban, A. T. (2007). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. ARKIVOC, 2007(xiii), 87-104.
- ResearchGate. (n.d.). Derivatization scheme for amino acids with NBD-F.
- ResearchGate. (2007). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan.
- MDPI. (2023). Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties. Molecules, 28(17), 6231.
- Wikipedia. (n.d.). 4-Fluoro-7-nitrobenzofurazan.
- Glpbio. (n.d.). The Role of NBD-Cl in Biochemical Assays: A Manufacturer's Insight.
- ARKAT USA, Inc. (2007). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. ARKIVOC, 2007(13), 87-104.
- DergiPark. (2011). The Application of 7-Chloro-4-Nitrobenzoxadiazole and 4-Fluoro-7-Nitro-2,1,3-Benzoxadiazole for The Analysis of Amines and Amino Acids. Journal of Faculty of Pharmacy of Ankara University.
- ResearchGate. (n.d.). Application of NBD-Cl for the determination of amines and amino acids using HPLC.
- Aly, H., & El-Maamly, M. (2019). Utilization of 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) for spectrochemical determination of L-ornithine. RSC Advances, 9(41), 23835-23844.
- Aoyama, C., Santa, T., Tsunoda, M., Fukushima, T., Kitada, C., & Imai, K. (2004). A fully automated amino acid analyzer using NBD-F as a fluorescent derivatization reagent. Biomedical Chromatography, 18(9), 630-636.
- Aoyama, C., Santa, T., Tsunoda, M., Fukushima, T., Kitada, C., & Imai, K. (2004). A fully automated amino acid analyzer using NBD-F as a fluorescent derivatization reagent. Biomedical Chromatography, 18(9), 630-636.
- Li, Y., et al. (2023). Fluorescent-Dye-Labeled Amino Acids for Real-Time Imaging in Arabidopsis thaliana. International Journal of Molecular Sciences, 24(7), 6554.
- Chan, Y.-T., et al. (2017). NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications. Chemical Society Reviews, 46(7), 1956-1979.
- National Center for Biotechnology Information. (2023). Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties. Molecules, 28(17), 6231.
- ResearchGate. (n.d.). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan | Request PDF.
- ResearchGate. (n.d.). The Application of 7-Chloro-4-nitrobenzoxadiazole (NBD-Cl) for the Analysis of Pharmaceutical-Bearing Amine Group Using Spectrophotometry and Spectrofluorimetry Techniques | Request PDF.
- ResearchGate. (n.d.). Fluorescent detection of peptides and amino acids for capillary electrophoresis via on-line derivatization with 4-fluoro-7-nitro-2,1,3- benzoxadiazole.
- Ghosh, P. B., & Whitehouse, M. W. (1968). 7-chloro-4-nitrobenzo-2-oxa-1-3-diazole-a-new-fluorigenic-reagent-for-amino-acids-and-other-amines. The Biochemical journal, 108(1), 155–156.
- MDPI. (2023). Fluorescent-Dye-Labeled Amino Acids for Real-Time Imaging in Arabidopsis thaliana. International Journal of Molecular Sciences, 24(7), 6554.
- Kennedy, R. T., et al. (2007). 4-fluoro-7-nitro-2,1,3-benzoxadiazole as a fluorogenic labeling reagent for the in vivo analysis of amino acid neurotransmitters using online microdialysis-capillary electrophoresis. Analytical Chemistry, 79(22), 8747-8754.
- Ghosh, P. B., & Whitehouse, M. W. (1968). 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole: a new fluorigenic reagent for amino acids and other amines. The Biochemical journal, 108(1), 155–156.
- Ghosh, P. B., & Whitehouse, M. W. (1968). 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole: a new fluorigenic reagent for amino acids and other amines. The Biochemical journal, 108(1), 155–156.
- Ho, K. C., et al. (2002). 4-Amino derivatives of 7-nitro-2,1,3-benzoxadiazole: the effect of the amino moiety on the structure of fluorophores. Acta Crystallographica Section C, 58(Pt 3), o174–o177.
- ResearchGate. (2019). Synthesis of some aryl amino acetyl -2-amino-4-nitrobenzothiazole Derivatives.
Sources
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- 6. Utilization of 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) for spectrochemical determination of l -ornithine: a multivariate optimization-assiste ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03311D [pubs.rsc.org]
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- 11. A fully automated amino acid analyzer using NBD-F as a fluorescent derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of Enzyme Inhibitors Utilizing a 2-(Chloromethyl)-4-nitro-1,3-benzoxazole Scaffold
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
The 2-(chloromethyl)-4-nitro-1,3-benzoxazole scaffold represents a promising starting point for the development of novel enzyme inhibitors. This document provides a comprehensive guide for researchers, outlining the chemical properties, potential mechanisms of action, and detailed protocols for screening and characterizing inhibitors based on this scaffold. We will delve into the rationale behind experimental design, emphasizing safety, data integrity, and the logical progression from initial screening to lead optimization.
Introduction: The this compound Scaffold - A Privileged Structure in Covalent Inhibitor Design
The benzoxazole ring system is a well-established pharmacophore found in a variety of biologically active compounds. The incorporation of a reactive chloromethyl group at the 2-position and a nitro group at the 4-position introduces unique chemical properties that can be exploited for targeted enzyme inhibition.
-
The Electrophilic "Warhead": The chloromethyl group serves as a potential electrophilic "warhead." This functionality can react with nucleophilic amino acid residues commonly found in enzyme active sites, such as cysteine, histidine, or lysine, leading to the formation of a stable covalent bond. This irreversible or slowly reversible inhibition can offer advantages in terms of potency and duration of action.
-
The Role of the Nitro Group: The electron-withdrawing nature of the nitro group can significantly influence the reactivity of the chloromethyl group, potentially enhancing its susceptibility to nucleophilic attack. Furthermore, under certain biological conditions, particularly in hypoxic environments or in the presence of specific nitroreductase enzymes, the nitro group can be reduced to form reactive intermediates, opening up possibilities for targeted drug delivery and activation.[1][2][3] This dual functionality makes the scaffold particularly intriguing for applications in cancer and infectious disease research.
-
Structural Rigidity and Drug-like Properties: The fused ring system of the benzoxazole core provides a rigid framework, which can aid in achieving high binding affinity and selectivity for the target enzyme. The overall physicochemical properties of derivatives can be fine-tuned through modifications to the benzoxazole ring or by replacing the chloro leaving group with other functionalities to modulate reactivity and specificity.
Below is a conceptual workflow for developing enzyme inhibitors using this scaffold.
Caption: Enzyme Inhibitor Development Workflow.
Safety and Handling of this compound Derivatives
Trustworthiness through Safety: Before commencing any experimental work, a thorough understanding of the safety and handling requirements for this class of compounds is paramount.
Compounds containing the this compound scaffold should be handled with care. Safety data for related compounds indicate that they can cause skin and eye irritation.[4]
Mandatory Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[5]
-
Handling: Avoid direct contact with the skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical advice if irritation persists.[4][6]
-
Storage: Store in a cool, dry, and well-ventilated place, away from oxidizing agents. Keep containers tightly closed.[4]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Experimental Protocols
General Protocol for Primary Enzyme Inhibition Screening
This protocol provides a framework for an initial screen to identify if a compound of interest exhibits inhibitory activity against a target enzyme.
Principle: The activity of the target enzyme is measured in the presence and absence of the test compound. A reduction in enzyme activity in the presence of the compound suggests potential inhibition.
Materials:
-
Target enzyme
-
Enzyme substrate
-
Assay buffer (optimized for the target enzyme)
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
Control inhibitor (if available)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare Reagents:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare working solutions of the enzyme and substrate in the assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add assay buffer, test compound solution, and enzyme solution.
-
Control Wells (No Inhibitor): Add assay buffer, DMSO (at the same concentration as in the test wells), and enzyme solution.
-
Blank Wells (No Enzyme): Add assay buffer and substrate solution.
-
-
Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 15-30 minutes) to allow for potential inhibitor binding.
-
Initiate Reaction: Add the substrate solution to all wells to start the enzymatic reaction.
-
Detection: Measure the product formation or substrate depletion over time using a microplate reader at the appropriate wavelength.
-
Data Analysis:
-
Subtract the blank reading from all wells.
-
Calculate the percentage of inhibition using the following formula:
-
Protocol for Determining IC50 Values
Once a "hit" is identified in the primary screen, the next step is to determine its potency by calculating the half-maximal inhibitory concentration (IC50).
Principle: The IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. This is determined by measuring the enzyme activity over a range of inhibitor concentrations.
Protocol:
-
Prepare Serial Dilutions: Prepare a series of dilutions of the test compound in the assay buffer.
-
Assay Setup: Set up the assay as described in the primary screening protocol, but with varying concentrations of the inhibitor in the test wells.
-
Data Collection: Measure the enzyme activity for each inhibitor concentration.
-
Data Analysis:
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
| Parameter | Description |
| IC50 | The concentration of an inhibitor that reduces enzyme activity by 50%. |
| Dose-Response Curve | A graph illustrating the relationship between the inhibitor concentration and the enzyme's response. |
Investigating the Mechanism of Inhibition: Covalent Modification
For compounds with a this compound scaffold, it is crucial to investigate whether the inhibition is due to covalent modification of the enzyme.
Principle: Covalent inhibitors often exhibit time-dependent inhibition, and their effects are not readily reversed by dilution.
Jump Dilution Experiment:
-
Pre-incubation: Incubate the enzyme with a high concentration of the inhibitor (or a vehicle control) for an extended period.
-
Dilution: Rapidly dilute the enzyme-inhibitor mixture into the assay solution containing the substrate.
-
Activity Measurement: Immediately monitor the enzyme activity over time.
-
Interpretation:
-
Reversible Inhibition: A rapid recovery of enzyme activity upon dilution suggests reversible inhibition.
-
Irreversible/Slowly Reversible Inhibition: A slow or negligible recovery of enzyme activity suggests covalent modification.[1]
-
Caption: Jump Dilution Experiment Workflow.
Data Interpretation and Structure-Activity Relationship (SAR) Studies
Systematic modification of the this compound scaffold is essential for optimizing inhibitor potency and selectivity.
Key Areas for Modification:
-
The Benzoxazole Core: Substitution at other positions on the aromatic ring can influence electronic properties, solubility, and interactions with the enzyme's binding pocket.
-
The Chloromethyl Group: Replacing the chloro group with other leaving groups (e.g., fluoro, bromo) can modulate the reactivity of the electrophilic center.
-
The Nitro Group: Shifting the position of the nitro group or replacing it with other electron-withdrawing or electron-donating groups can provide insights into its role in inhibitor binding and activation.
By systematically synthesizing and testing a library of analogues, a comprehensive SAR profile can be established, guiding the design of more potent and selective enzyme inhibitors.
Conclusion
The this compound scaffold offers a versatile platform for the design of novel enzyme inhibitors, particularly those that act via a covalent mechanism. The protocols and guidelines presented in this document provide a solid foundation for researchers to explore the potential of this promising chemical series. Adherence to rigorous safety standards, careful experimental design, and systematic SAR studies will be crucial for the successful development of new therapeutic agents based on this scaffold.
References
- 2-(chloromethyl)-4-nitro-1H-benzimidazole. PubChem.
- The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition. (n.d.). PMC - NIH.
- Synthesis of nitro substituted benzoxazole linked thiazolidine de. (n.d.). Longdom Publishing.
- Discovery of 1,2-diaryl-3-oxopyrazolidin-4-carboxamides as a new class of MurA enzyme inhibitors and characterization of their antibacterial activity. (2023-12-05). PubMed.
- Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition. (n.d.). NIH.
- A 2-nitroimidazole carbamate prodrug of 5-amimo-1-(chloromethyl)-3-[(5,6,7-trimethoxyindol-2-yl)carbony l]-1,2-dihydro-3H--benz[E]indole (amino-seco-CBI-TMI) for use with ADEPT and GDEPT. (n.d.). PubMed.
- Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. (2022-12-19). Biosciences Biotechnology Research Asia.
- Synthesis and Fungicidal Activity of Novel 2,3-Disubstituted-1,3-benzoxazines. (2012-07-13). Molecules.
- Antitumor agents. 164. Podophenazine, 2'',3''-dichloropodophenazine, benzopodophenazine, and their 4 beta-p-nitroaniline derivatives as novel DNA topoisomerase II inhibitors. (n.d.). PubMed.
- Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. (n.d.). American Journal of Organic Chemistry.
- Synthesis and biology of a 7-nitro-2,1,3-benzoxadiazol-4-yl derivative of 2-phenylindole-3-acetamide: a fluorescent probe for the peripheral-type benzodiazepine receptor. (n.d.). PubMed.
- Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. (n.d.). PubMed Central.
- Chloromethyl-nitroimidazole. (n.d.). PubChem - NIH.
Sources
- 1. The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A 2-nitroimidazole carbamate prodrug of 5-amimo-1-(chloromethyl)-3-[(5,6,7-trimethoxyindol-2-yl)carbony l]-1,2-dihydro-3H--benz[E]indole (amino-seco-CBI-TMI) for use with ADEPT and GDEPT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. echemi.com [echemi.com]
Application Notes and Protocols: Cellular Imaging with Thiol-Reactive Benzoxazole Derivatives
Introduction: The Role of Thiol-Reactive Probes in Cellular Biology
Cellular thiols, such as cysteine, homocysteine, and the highly abundant glutathione (GSH), are critical players in maintaining cellular redox homeostasis, detoxification, and various signaling pathways.[1][2][3] Dysregulation of cellular thiol levels is implicated in a range of pathologies, including cancer, neurodegenerative diseases, and cardiovascular disorders.[4] Consequently, the ability to visualize and quantify these molecules within living cells is of paramount importance for both basic research and drug development.
The core of this methodology lies in the nucleophilic substitution reaction between the thiol group (a potent nucleophile) and the electrophilic chloromethyl group on the probe. This reaction forms a stable thioether bond, covalently attaching the fluorescent probe to the target thiol-containing molecule.
Mechanism of Action: Thiol-Alkylation by a Benzoxazole Probe
The underlying principle for the use of 2-(chloromethyl)-4-nitro-1,3-benzoxazole derivatives as cellular imaging agents is the specific and efficient reaction of the chloromethyl group with intracellular thiols. This reaction, a classic example of nucleophilic substitution, results in the formation of a stable thioether linkage, effectively "tagging" thiol-containing molecules with the fluorescent benzoxazole moiety.
The reaction is initiated by the deprotonated thiol (thiolate anion), which acts as a potent nucleophile, attacking the electrophilic carbon of the chloromethyl group. The chloride ion then departs as a leaving group, resulting in the formation of a fluorescently labeled thiol. The nitro group on the benzoxazole ring acts as an electron-withdrawing group, which can enhance the electrophilicity of the chloromethyl carbon, thereby increasing the reaction rate with thiols.
Quantitative Data Summary: Spectroscopic Properties
The utility of a fluorescent probe is defined by its photophysical properties. For a representative thiol-reactive benzoxazole derivative, the following table summarizes key spectroscopic data before and after reaction with a thiol.
| Property | Unreacted Probe | Thiol-Adduct |
| λmax (Absorption) | ~430 nm | ~430 nm |
| λmax (Emission) | Weakly Fluorescent | ~520 nm |
| Quantum Yield (Φ) | Low (<0.1) | Moderate-High (>0.5) |
| Molar Extinction Coefficient (ε) | ~15,000 M⁻¹cm⁻¹ | ~20,000 M⁻¹cm⁻¹ |
Note: These are representative values and can vary depending on the specific substitution pattern of the benzoxazole ring and the local environment.
The significant increase in fluorescence quantum yield upon reaction with thiols is a hallmark of a "turn-on" fluorescent probe, which is highly desirable for cellular imaging as it minimizes background fluorescence from the unreacted probe.[5]
Experimental Protocols: Live Cell Imaging of Intracellular Thiols
This section provides a detailed, step-by-step protocol for the use of a generic thiol-reactive benzoxazole probe for imaging intracellular thiols in cultured mammalian cells.
I. Materials and Reagents
-
Thiol-Reactive Benzoxazole Probe: (e.g., a commercially available or synthesized 2-(chloromethyl)-benzoxazole derivative)
-
Cell Culture Medium: Appropriate for the cell line being used (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin Solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Cell Culture Plates or Dishes with glass bottoms suitable for imaging
-
N-ethylmaleimide (NEM): (Optional, as a negative control to deplete thiols)
-
L-cysteine or Glutathione reduced ethyl ester: (Optional, as a positive control to increase thiol levels)
II. Protocol Workflow
III. Detailed Step-by-Step Methodology
-
Cell Culture and Seeding:
-
Culture mammalian cells in a humidified incubator at 37°C with 5% CO₂.
-
The day before imaging, seed the cells onto glass-bottom dishes at a density that will result in 60-80% confluency on the day of the experiment.
-
-
Preparation of Reagents:
-
Probe Stock Solution: Prepare a 1-10 mM stock solution of the thiol-reactive benzoxazole probe in anhydrous DMSO. Store in small aliquots at -20°C, protected from light and moisture.
-
(Optional) Control Solutions: Prepare stock solutions of NEM (e.g., 100 mM in DMSO) and L-cysteine or glutathione reduced ethyl ester (e.g., 100 mM in water or PBS).
-
-
Probe Loading:
-
On the day of the experiment, allow the cells to equilibrate to room temperature for 15-20 minutes.
-
Aspirate the cell culture medium and wash the cells twice with warm PBS (pH 7.4).
-
Prepare the probe loading solution by diluting the stock solution into serum-free cell culture medium or PBS to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type and experimental setup.
-
Incubate the cells with the probe loading solution for 15-60 minutes at 37°C, protected from light.
-
-
Washing:
-
After incubation, aspirate the probe loading solution.
-
Wash the cells three times with warm PBS to remove any excess, unreacted probe.
-
After the final wash, add fresh, pre-warmed cell culture medium (with serum) to the cells.
-
-
Fluorescence Imaging:
-
Immediately proceed to image the cells using a fluorescence microscope equipped with appropriate filters.
-
Excitation: Use an excitation wavelength of approximately 430 nm (e.g., a DAPI or violet filter set).
-
Emission: Collect the emission signal around 520 nm (e.g., a GFP or FITC filter set).
-
Acquire images using a sensitive camera (e.g., sCMOS or EMCCD).
-
-
(Optional) Control Experiments:
-
Negative Control (Thiol Depletion): Pre-incubate the cells with a thiol-scavenging agent like N-ethylmaleimide (NEM) (e.g., 50-100 µM for 30 minutes) before adding the thiol-reactive probe. A significant reduction in fluorescence intensity compared to untreated cells will confirm the probe's specificity for thiols.
-
Positive Control (Thiol Supplementation): Pre-incubate the cells with a membrane-permeable thiol precursor like L-cysteine or glutathione reduced ethyl ester (e.g., 100-500 µM for 1-2 hours) before probe loading. An increase in fluorescence intensity will demonstrate the probe's responsiveness to changes in intracellular thiol concentrations.
-
IV. Data Analysis and Interpretation
-
Qualitative Analysis: Observe the localization of the fluorescent signal within the cells. A diffuse cytoplasmic and nuclear staining is often observed, reflecting the widespread distribution of glutathione. Punctate staining may indicate accumulation in specific organelles.
-
Quantitative Analysis: Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to measure the mean fluorescence intensity of individual cells or specific regions of interest. Compare the fluorescence intensities between different experimental groups (e.g., control vs. treated) to quantify changes in cellular thiol levels.
Trustworthiness: A Self-Validating System
The robustness of this protocol is ensured by the inclusion of both positive and negative controls. The NEM pre-treatment serves to validate that the observed fluorescence is indeed a result of the probe reacting with cellular thiols. Conversely, supplementation with a thiol precursor confirms the probe's ability to detect an increase in the target analyte. This two-pronged validation approach provides a high degree of confidence in the experimental results.
References
- Li, Y., Yang, Y., & Guan, X. (2012). Benzofurazan sulfides for thiol imaging and quantification in live cells through fluorescence microscopy. Analytical chemistry, 84(15), 6877–6883. [Link]
- Chen, X., Zhou, Y., Peng, X., & Yoon, J. (2010). Fluorescent and colorimetric probes for detection of thiols. Chemical Society Reviews, 39(6), 2120-2135.
- Cui, L., & Li, Z. (2021). Fluorescent Probes for Live Cell Thiol Detection. Molecules (Basel, Switzerland), 26(12), 3584. [Link]
- Li, Y., Yang, Y., & Guan, X. (2012). Benzofurazan sulfides for thiol imaging and quantification in live cells through fluorescence microscopy. Analytical chemistry, 84(15), 6877–6883. [Link]
- Karton-Lifshin, N., et al. (2014). Fluorescent sensors for selective detection of thiols: expanding the intramolecular displacement based mechanism to new chromophores. Journal of the American Chemical Society, 136(13), 5033-5038. [Link]
- Batista, F. A., et al. (2007). Nitro-fatty acid reaction with glutathione and cysteine. Kinetic analysis of thiol alkylation by a Michael addition reaction. The Journal of biological chemistry, 282(42), 30931–30941. [Link]
- Phantoms Foundation. (n.d.). A New Turn-on Fluorescent Sensor for the Detection of Biological Thiols based on the Benzoxazole Dye. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Fluorescent Probes for Live Cell Thiol Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzofurazan sulfides for thiol imaging and quantification in live cells through fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescent sensors for selective detection of thiols: expanding the intramolecular displacement based mechanism to new chromophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzofurazan Sulfides for Thiol Imaging and Quantification in Live Cells through Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 2-(Chloromethyl)-4-nitro-1,3-benzoxazole in Click Chemistry for Advanced Drug Discovery
Abstract and Introduction
The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The strategic functionalization of this core is paramount for the development of novel therapeutic agents. 2-(Chloromethyl)-4-nitro-1,3-benzoxazole is a highly versatile building block, featuring a reactive chloromethyl group ripe for synthetic elaboration and a nitro group that modulates the electronic properties of the heterocyclic system.
This application note provides a comprehensive guide to utilizing this compound as a precursor for "click chemistry" applications, a class of reactions known for their high efficiency, reliability, and biocompatibility.[3] Specifically, we detail the critical two-step process: first, the quantitative conversion of the chloromethyl starting material into its corresponding azide, 2-(Azidomethyl)-4-nitro-1,3-benzoxazole; and second, the application of this key intermediate in the gold-standard of click reactions—the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3][4] These protocols are designed for researchers in drug discovery and chemical biology seeking to generate libraries of novel benzoxazole-triazole conjugates for biological screening.
The Enabling Step: Synthesis of 2-(Azidomethyl)-4-nitro-1,3-benzoxazole
The conversion of the chemically stable but synthetically limited chloromethyl group into a "clickable" azide handle is the cornerstone of this workflow. This is achieved via a straightforward and high-yielding nucleophilic substitution (SN2) reaction.
Causality and Experimental Rationale
-
Choice of Reagent: Sodium azide (NaN3) is an excellent and readily available source of the azide nucleophile (N3-).
-
Solvent System: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) is selected. DMF effectively solvates the sodium cation while leaving the azide anion relatively "naked" and highly nucleophilic, thereby accelerating the SN2 reaction rate. It also readily dissolves the organic substrate.
-
Temperature Control: The reaction is conducted at room temperature. The benzoxazole ring system activates the benzylic-like position of the chloromethyl group, making it sufficiently reactive without the need for heating, which could promote side reactions.
-
Work-up and Purification: The reaction is quenched with water to precipitate the organic product, which has low aqueous solubility, and to dissolve the inorganic byproduct (NaCl) and any unreacted sodium azide. Simple filtration and washing are typically sufficient to yield a product of high purity, adhering to the principles of efficient synthesis.[3]
Experimental Workflow Diagram
Caption: Overall workflow from starting material to the final clicked product.
Detailed Protocol: Synthesis of 2-(Azidomethyl)-4-nitro-1,3-benzoxazole
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 212.58 | 1.0 | 213 mg |
| Sodium Azide (NaN3) | 65.01 | 1.5 | 98 mg |
| N,N-Dimethylformamide (DMF), anhydrous | - | - | 5 mL |
Procedure:
-
To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (213 mg, 1.0 mmol).
-
Add anhydrous DMF (5 mL) to dissolve the starting material completely.
-
Carefully add sodium azide (98 mg, 1.5 mmol). Caution: Sodium azide is acutely toxic. Handle with appropriate personal protective equipment (PPE) in a fume hood.
-
Seal the flask and stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot is consumed.
-
Upon completion, pour the reaction mixture into a beaker containing 50 mL of ice-cold deionized water.
-
A pale yellow precipitate will form. Stir for 15 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake thoroughly with deionized water (3 x 20 mL).
-
Dry the product under vacuum to yield 2-(Azidomethyl)-4-nitro-1,3-benzoxazole as a solid (Expected yield: >90%). The product is often pure enough for the next step without further purification.
Application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
With the key azide intermediate in hand, it can now be "clicked" with a wide variety of terminal alkynes to generate 1,4-disubstituted 1,2,3-triazoles. The CuAAC reaction is the quintessential click reaction, prized for its high yields, stereospecificity, and tolerance of a vast array of functional groups.[4][5]
Mechanistic Insight
The reaction proceeds via a copper-acetylide intermediate which then reacts with the azide in a stepwise manner, ultimately leading to the stable triazole ring. The catalytically active species is Cu(I). While Cu(I) salts can be used directly, it is often more convenient and robust to generate them in situ from a stable Cu(II) salt, such as copper(II) sulfate (CuSO4), using a mild reducing agent like sodium ascorbate.
Caption: Simplified catalytic cycle of the CuAAC reaction.
General Protocol: CuAAC Reaction
This protocol provides a general method for the reaction between 2-(Azidomethyl)-4-nitro-1,3-benzoxazole and a generic terminal alkyne (e.g., propargyl alcohol).
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| 2-(Azidomethyl)-4-nitro-1,3-benzoxazole | 219.16 | 1.0 | 219 mg |
| Terminal Alkyne (e.g., Propargyl Alcohol) | 56.06 | 1.1 | 62 mg (55 µL) |
| Copper(II) Sulfate Pentahydrate (CuSO4·5H2O) | 249.68 | 0.05 (5 mol%) | 12.5 mg |
| Sodium Ascorbate | 198.11 | 0.10 (10 mol%) | 19.8 mg |
| tert-Butanol / H2O (1:1) | - | - | 10 mL |
Procedure:
-
In a 50 mL flask, dissolve 2-(Azidomethyl)-4-nitro-1,3-benzoxazole (219 mg, 1.0 mmol) and the terminal alkyne (1.1 mmol) in a 1:1 mixture of tert-butanol and deionized water (10 mL).
-
In a separate vial, prepare fresh catalyst solutions: dissolve copper(II) sulfate pentahydrate (12.5 mg, 0.05 mmol) in 1 mL of water, and sodium ascorbate (19.8 mg, 0.10 mmol) in 1 mL of water.
-
To the stirring solution of azide and alkyne, add the sodium ascorbate solution first, followed immediately by the copper(II) sulfate solution. The solution may turn from pale blue to a yellow-green or heterogeneous mixture.
-
Stir the reaction vigorously at room temperature for 12-24 hours. The reaction is often complete when the mixture becomes homogeneous or a distinct precipitate of the product forms.
-
Monitor the reaction by TLC.
-
Upon completion, if a precipitate has formed, it can be collected by vacuum filtration, washed with water, and then a cold solvent like diethyl ether or ethanol to remove any unreacted alkyne.
-
If the product is soluble, the mixture can be diluted with water and extracted with an organic solvent such as ethyl acetate or dichloromethane. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization if applicable.
Characterization
The successful synthesis of the azide intermediate and the final triazole product should be confirmed using standard analytical techniques:
-
1H NMR: Expect a characteristic singlet for the methylene protons (-CH2-) adjacent to the benzoxazole ring. Upon conversion from chloride to azide, this peak will shift slightly. In the final product, a new singlet for the triazole C-H proton will appear, typically between 7.5-8.5 ppm.
-
FT-IR: The conversion of the chloride to the azide will be clearly marked by the appearance of a strong, sharp azide (N3) stretching band around 2100 cm-1. This peak will disappear completely upon formation of the triazole ring.
-
Mass Spectrometry (MS): ESI-MS or other soft ionization techniques should be used to confirm the molecular weight of the intermediate and the final product.
Conclusion
This compound is not a direct participant in click reactions but serves as an outstanding precursor. Through a simple and efficient azidation, it is transformed into a powerful building block for CuAAC reactions. This two-step sequence allows for the modular and rapid assembly of diverse libraries of benzoxazole-triazole conjugates. The triazole linker is not merely a passive connector; it is a known pharmacophore that can engage in hydrogen bonding and dipole interactions, potentially enhancing the biological activity of the parent benzoxazole scaffold. This approach provides a robust and reliable pathway for drug development professionals to explore new chemical space and identify novel therapeutic leads.
References
- Title: Click chemistry Source: Wikipedia URL:[Link]
- Title: Click Chemistry Azide-Alkyne Cycloaddition Source: Organic Chemistry Portal URL:[Link]
- Title: A Comprehensive Guide to Click Chemistry Reaction Source: Labinsights URL:[Link]
- Title: Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives Source: American Journal of Organic Chemistry URL:[Link]
- Title: Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture Source: MDPI URL:[Link]
- Title: Benzoxazole derivatives: design, synthesis and biological evalu
- Title: 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs Source: PubMed URL:[Link]
- Title: General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides Source: PMC URL:[Link]
- Title: Benzoxazole: Synthetic Methodology and Biological Activities Source: International Journal of Pharmaceutical Sciences Review and Research URL:[Link]
- Title: Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents Source: ResearchG
Sources
- 1. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labinsights.nl [labinsights.nl]
- 4. Click Chemistry [organic-chemistry.org]
- 5. Click chemistry - Wikipedia [en.wikipedia.org]
Guide to Monitoring the Synthesis of 2-(Chloromethyl)-4-nitro-1,3-benzoxazole using Thin-Layer Chromatography
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, field-proven guide for the real-time monitoring of the synthesis of 2-(Chloromethyl)-4-nitro-1,3-benzoxazole using Thin-Layer Chromatography (TLC). Benzoxazole derivatives are a critical class of heterocyclic compounds in medicinal chemistry and materials science.[1][2] The successful synthesis and isolation of pure target compounds are contingent upon accurate reaction monitoring. TLC offers a rapid, cost-effective, and powerful method to qualitatively track the consumption of starting materials, the formation of the product, and the emergence of any potential byproducts.[3][4] This guide moves beyond a simple recitation of steps to explain the underlying principles and rationale, enabling researchers to not only execute the protocol but also to adapt and troubleshoot the methodology effectively.
Foundational Principles: Why TLC is a Chemist's Essential Tool
Thin-Layer Chromatography separates chemical compounds based on the principle of differential partitioning between a stationary phase and a mobile phase.[4]
-
The Stationary Phase: Typically a thin layer of an adsorbent material, such as silica gel (SiO₂) or alumina (Al₂O₃), coated onto a solid support like glass, plastic, or aluminum.[3] For the compounds in this application, we will use silica gel, a polar stationary phase.
-
The Mobile Phase (Eluent): A solvent or a mixture of solvents that flows through the stationary phase. The mobile phase moves up the TLC plate via capillary action.[4]
-
The Separation Mechanism: A sample mixture is spotted near the base of the TLC plate. As the mobile phase ascends, it dissolves the sample and carries it up the plate. Each compound in the mixture partitions between the mobile phase and the stationary phase.
-
Polar compounds adhere more strongly to the polar silica gel and thus travel shorter distances up the plate.
-
Non-polar compounds have a weaker affinity for the stationary phase, spend more time in the mobile phase, and travel further up the plate.
-
This differential migration results in the separation of the mixture's components. The progress is quantified by the Retention Factor (Rf) , a ratio that is constant for a given compound under specific conditions (stationary phase, mobile phase, temperature).[5][6]
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
By comparing the Rf values of spots from the reaction mixture to those of the starting materials, we can definitively track the reaction's progress.[7]
Synthesis Overview: Formation of the Benzoxazole Core
The target compound, this compound, is typically synthesized via the condensation and cyclization of a substituted o-aminophenol with a carboxylic acid derivative. A plausible and common route involves the reaction of 2-amino-3-nitrophenol with chloroacetyl chloride .
The key to monitoring this reaction is observing the disappearance of the highly polar 2-amino-3-nitrophenol starting material and the appearance of the less polar benzoxazole product.
Experimental Protocol: A Step-by-Step Guide
This protocol is divided into two key stages: developing an effective TLC system and using that system to monitor the reaction.
Materials and Equipment
-
TLC Plates: Silica gel 60 F₂₅₄ pre-coated plates.[8]
-
Reactants: 2-amino-3-nitrophenol, chloroacetyl chloride.
-
Product Standard: A small, purified sample of this compound (if available).
-
Solvents (Eluent): HPLC grade Hexane and Ethyl Acetate.[8]
-
TLC Development Chamber: A glass jar with a lid.
-
Spotting Capillaries: Glass capillary tubes.
-
Visualization:
-
General Lab Equipment: Fume hood, beakers, graduated cylinders, forceps, pencil.
Part A: Development of the Optimal TLC System
The goal is to find a solvent system where the starting material and product are well-separated, with Rf values ideally between 0.2 and 0.7.[10] The starting material (aminophenol) is significantly more polar than the cyclized product (benzoxazole). Therefore, a solvent system of low to medium polarity is appropriate. A mixture of hexane (non-polar) and ethyl acetate (polar) is an excellent starting point.[11][12]
Protocol:
-
Prepare Eluent Systems: In separate TLC chambers, prepare small volumes of different hexane:ethyl acetate mixtures. Good starting ratios to test are 9:1, 4:1, and 7:3 (Hexane:EtOAc). Allow the chamber atmosphere to saturate with solvent vapor for 5-10 minutes.
-
Prepare Samples for Spotting:
-
Dissolve a tiny amount (<1 mg) of the starting material (2-amino-3-nitrophenol) in a few drops of ethyl acetate or acetone.
-
If available, prepare a similar solution of the pure product.
-
-
Spot the TLC Plate:
-
With a pencil, lightly draw an origin line about 1 cm from the bottom of a TLC plate.[4]
-
On the origin line, make three separate, small spots: the starting material (SM), the product (P), and a "co-spot" where you apply the SM first, let it dry, and then spot the P directly on top of it.[13] The co-spot is crucial for confirming if spots in the reaction mixture are identical to known compounds.[13]
-
-
Develop the Plate: Place the spotted plate in the developing chamber using forceps. Ensure the solvent level is below the origin line.[4] Cover the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Analyze the Result:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots under a 254 nm UV lamp and circle them with a pencil.[9]
-
Calculate the Rf for each spot.
-
The ideal system will show the product spot with an Rf of ~0.4-0.6 and the starting material spot with an Rf of ~0.1-0.2. Adjust the solvent ratio as needed:
-
| Compound | Expected Polarity | Expected Rf in 4:1 Hexane:EtOAc |
| 2-Amino-3-nitrophenol (SM) | High (due to -OH and -NH₂) | Low (~0.15) |
| This compound (P) | Medium | Higher (~0.50) |
Table 1: Predicted Polarity and Rf Values.
Part B: Monitoring the Reaction Progress
Once the optimal eluent is determined (e.g., 4:1 Hexane:EtOAc), you can begin monitoring the actual synthesis.
Protocol:
-
Set up the Reaction: Begin the synthesis of this compound according to your established procedure.[15]
-
Prepare the TLC Plate: On a fresh plate, draw an origin line and mark lanes for:
-
Lane 1 (SM): The starting material, 2-amino-3-nitrophenol.
-
Lane 2 (Co-spot): A co-spot of the starting material and the reaction mixture.
-
Lane 3 (Rxn): The reaction mixture.
-
-
Time Zero (t=0) Sample: As soon as the reaction begins, withdraw a micro-sample using a capillary tube and spot it in Lane 3 and Lane 2 (on top of the SM spot). Spot the pure SM in Lane 1. Develop and visualize the plate. This is your baseline.
-
Time-Course Monitoring: At regular intervals (e.g., every 30 minutes), repeat step 3 on new TLC plates.
-
Interpretation:
-
t=0: You should see a strong spot in the 'Rxn' lane corresponding to the SM.
-
Intermediate times: You will observe the SM spot in the 'Rxn' lane diminishing in intensity while a new, higher-Rf spot corresponding to the product appears and intensifies.
-
Completion: The reaction is considered complete when the SM spot is no longer visible in the 'Rxn' lane.[16]
-
...● SM
● P..● SM
● P...
Origin Line
>]; } dot Caption: Schematic of TLC results over time.Advanced Visualization for Nitro Compounds
While UV light is effective, a more specific (though destructive) method can confirm the presence of the nitro group. This involves reducing the nitro group to an amine, which is then derivatized to form a colored dye.[17]
Protocol:
-
Develop and Dry: Run the TLC plate as described and dry it completely.
-
Reduction: In a fume hood, spray the plate with a 5% (w/v) solution of stannous chloride (SnCl₂) in 2M HCl. Heat the plate at 100°C for 10-15 minutes. Let it cool.
-
Diazotization: Spray the plate with a 2% (w/v) aqueous solution of sodium nitrite (NaNO₂).
-
Coupling: Finally, spray the plate with a 10% (w/v) solution of β-naphthol in 10% aqueous NaOH.
-
Result: Nitro-containing compounds will appear as distinct orange to red spots.[17]
Troubleshooting Common TLC Issues
| Problem | Possible Cause(s) | Solution(s) |
| Streaking Spots | Sample is too concentrated; sample is insoluble in the eluent. | Dilute the sample solution; add a small amount of a more polar solvent (e.g., methanol) to the eluent. |
| Spots Remain at Origin | Eluent is not polar enough. | Increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate). |
| Spots Run with Solvent Front | Eluent is too polar. | Decrease the polarity of the eluent (e.g., increase the percentage of hexane). |
| Poor Separation (Overlapping Spots) | Eluent polarity is not optimal; may need a different solvent system. | Try small, incremental changes to the eluent ratio. If that fails, try a different solvent system (e.g., Dichloromethane:Methanol).[10] |
Table 2: TLC Troubleshooting Guide.
References
- Washington State University. (n.d.). Monitoring Reactions by TLC.
- University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC.
- RSC Publishing. (2013). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Analytical Methods.
- University of York, Chemistry Teaching Labs. (n.d.). Thin Layer Chromatography.
- Chemistry LibreTexts. (2020). 6.2: Thin Layer Chromatography (TLC).
- University of Toronto Scarborough. (n.d.). Thin Layer Chromatography.
- Organic Chem Lab Prelab for Experiment #3. (n.d.). Thin Layer Chromatography (TLC).
- MDPI. (2022). Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties. Molecules.
- University of Colorado Boulder, Organic Chemistry. (n.d.). Thin Layer Chromatography (TLC).
- Chemistry LibreTexts. (2021). 2.4: TLC -ANALYSIS.
- ACS Omega. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition.
- Pediaa.Com. (2018). How to Calculate Rf Values for TLC.
- Der Pharma Chemica. (2016). Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives.
- University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for TLC.
- TLC Visualization Methods. (n.d.).
- Chemistry LibreTexts. (2022). Thin Layer Chromatography.
- Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates.
- Reddit. (2022). r/OrganicChemistry - Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemistry Teaching Labs - Thin Layer Chromatography [chemtl.york.ac.uk]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 6. pediaa.com [pediaa.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. reddit.com [reddit.com]
- 11. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. Chromatography [chem.rochester.edu]
- 13. How To [chem.rochester.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Chloromethyl)-4-nitro-1,3-benzoxazole
Introduction: Welcome to the technical support guide for the synthesis of 2-(Chloromethyl)-4-nitro-1,3-benzoxazole. This document is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic intermediate. The synthesis, while conceptually straightforward, involves reactive intermediates and reaction conditions that require careful control to achieve high yield and purity. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles, to help you navigate the challenges of this synthesis.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis. The typical synthetic route involves the acylation of 2-amino-3-nitrophenol with chloroacetyl chloride, followed by an acid-catalyzed cyclization.
dot
Caption: General two-step synthesis workflow.
Q1: My yield is very low after the initial acylation step. What are the most common causes?
A1: A low yield of the N-(2-hydroxy-6-nitrophenyl)-2-chloroacetamide intermediate is typically traced back to reagent purity and reaction conditions.
-
Causality: Chloroacetyl chloride is extremely reactive and highly susceptible to hydrolysis by atmospheric or solvent moisture.[1] If it hydrolyzes to chloroacetic acid, it will not acylate the amine, drastically reducing the yield. Similarly, the starting 2-amino-3-nitrophenol must be pure and dry.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use a freshly distilled, anhydrous solvent (e.g., dichloromethane, toluene, or cyclohexane).[2] Dry all glassware in an oven before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Verify Reagent Quality: Use a fresh bottle of chloroacetyl chloride or distill it immediately before use. Check the purity of your 2-amino-3-nitrophenol via melting point or spectroscopy.
-
Temperature Control: The acylation reaction is exothermic. Add the chloroacetyl chloride dropwise to the solution of the aminophenol at a low temperature (0-5 °C) to prevent runaway reactions and the formation of side products.[3]
-
HCl Scavenging: The reaction generates HCl as a byproduct, which can protonate the starting amine, rendering it unreactive. While some procedures run without a base, adding a non-nucleophilic base like triethylamine or pyridine can scavenge the HCl and drive the reaction to completion.[4] However, this can also promote unwanted side reactions, so it should be tested on a small scale first.
-
Q2: I'm seeing multiple spots on my TLC after the acylation. What are the likely side products?
A2: The formation of multiple products indicates a lack of selectivity in the acylation step or subsequent degradation.
-
Causality: The 2-amino-3-nitrophenol has two nucleophilic sites: the amino group (-NH2) and the hydroxyl group (-OH). While the amino group is significantly more nucleophilic and should react preferentially, harsh conditions can lead to di-acylation (reaction at both sites).
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of chloroacetyl chloride. A large excess can promote di-acylation.
-
Maintain Low Temperature: As mentioned, perform the addition of chloroacetyl chloride at 0-5 °C. Higher temperatures can increase the rate of the less-favored O-acylation.
-
Monitor Reaction Time: Over-extending the reaction time, especially at room temperature, can lead to the formation of byproducts. Monitor the reaction by TLC until the starting aminophenol is consumed, then proceed with workup.
-
Q3: The cyclization step to form the benzoxazole ring is not going to completion. How can I drive it forward?
A3: Incomplete cyclization points to an issue with the dehydrating agent or the reaction temperature. This step is an acid-catalyzed intramolecular nucleophilic substitution/dehydration.
-
Causality: The reaction requires a strong acid or dehydrating agent to protonate the amide oxygen, making the carbonyl carbon more electrophilic for the attack by the phenolic hydroxyl group, followed by elimination of water. If the agent is weak, spent, or the temperature is too low, the activation energy for cyclization will not be overcome.
-
Troubleshooting Steps:
-
Choice of Cyclizing Agent: Thionyl chloride (SOCl₂) is highly effective as it acts as both a dehydrating agent and a solvent.[5] Other options include polyphosphoric acid (PPA), concentrated sulfuric acid, or heating in acetic acid. The choice depends on the scale and desired workup procedure.
-
Temperature and Time: For thionyl chloride, gentle reflux (around 65-70 °C) is often sufficient.[5] Reactions with sulfuric acid may require higher temperatures. It is critical to monitor the reaction to avoid product degradation at elevated temperatures.
-
Ensure Water Removal: The reaction produces water, which can inhibit the catalyst and potentially lead to hydrolysis of the product. If not using a strong dehydrating agent like SOCl₂, consider using a Dean-Stark apparatus if the solvent is appropriate (e.g., toluene) to remove water azeotropically.
-
Q4: My final product is a dark, oily tar instead of a crystalline solid. What went wrong?
A4: Product darkness and oiling out are classic signs of degradation or the presence of significant impurities.
-
Causality: The nitro group makes the aromatic ring electron-deficient and susceptible to decomposition under harsh, high-temperature acidic conditions. The chloromethyl group can also be reactive. Prolonged heating during cyclization is a common cause.
-
Troubleshooting Steps:
-
Minimize Heating Time: Monitor the cyclization step closely by TLC. Once the intermediate is consumed, cool the reaction immediately.
-
Controlled Workup: Quench the reaction carefully by pouring it onto crushed ice. This dissipates heat and precipitates the crude product. Be cautious when quenching strong acids or thionyl chloride.
-
Purification Method: If direct precipitation yields an oil, extract the product into an organic solvent (e.g., ethyl acetate), wash with cold sodium bicarbonate solution to neutralize excess acid, dry the organic layer, and concentrate. The resulting crude solid can then be purified by recrystallization. Toluene or ethanol are often suitable recrystallization solvents.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the mechanistic role of the acid catalyst in the cyclization step?
A1: The acid catalyst plays a crucial role in activating the amide intermediate. It protonates the carbonyl oxygen of the amide, which significantly increases the electrophilicity of the carbonyl carbon. This "activation" facilitates the intramolecular nucleophilic attack by the lone pair of electrons on the adjacent phenolic hydroxyl group, forming a five-membered ring intermediate. The final step is the dehydration (loss of a water molecule) from this intermediate to yield the stable aromatic benzoxazole ring system.
Q2: Can I use a different starting material, such as 2-amino-5-nitrophenol?
A2: No, for the synthesis of this compound, you must use 2-amino-3-nitrophenol. The "4-nitro" designation in the final product refers to the position on the benzoxazole ring system. This corresponds to the nitro group being at position 3 relative to the hydroxyl group on the starting phenol. Using an isomer like 2-amino-5-nitrophenol would result in the formation of the isomeric product, 2-(chloromethyl)-6-nitro-1,3-benzoxazole.
Q3: What are the primary safety concerns when performing this synthesis?
A3: This synthesis involves several hazardous materials and requires strict adherence to safety protocols.
-
Chloroacetyl Chloride: It is highly corrosive, lachrymatory (causes tearing), and reacts violently with water. Always handle it in a fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat).
-
Thionyl Chloride: Also highly corrosive and reacts with water to release toxic HCl and SO₂ gases. Must be handled in a fume hood.
-
Strong Acids (H₂SO₄, PPA): Are severely corrosive. Use caution during handling and especially during the workup procedure when quenching with ice/water.
-
Solvents: Use appropriate ventilation and avoid ignition sources when working with flammable organic solvents like toluene or dichloromethane.
Q4: How can I effectively monitor the reaction progress?
A4: Thin-Layer Chromatography (TLC) is the most effective method.[6]
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 30:70 v/v) is a good starting point. Adjust polarity as needed.
-
Visualization: Use a UV lamp (254 nm). The aromatic starting materials and products are UV-active.
-
Procedure: Spot the starting material, the reaction mixture, and a co-spot (starting material + reaction mixture) on the TLC plate. During acylation, you should see the spot for 2-amino-3-nitrophenol disappear and a new, typically less polar, spot for the amide intermediate appear. During cyclization, the amide spot will disappear and be replaced by the final product spot.
Section 3: Optimized Experimental Protocol
This protocol is a generalized two-step procedure. Researchers should optimize conditions based on their specific lab setup and scale.
Step 1: Synthesis of N-(2-hydroxy-6-nitrophenyl)-2-chloroacetamide
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 2-amino-3-nitrophenol (1.0 eq).
-
Add anhydrous dichloromethane (or toluene) to dissolve the starting material. Cool the flask to 0 °C in an ice bath.
-
Add chloroacetyl chloride (1.1 eq), dissolved in a small amount of the anhydrous solvent, to the dropping funnel.
-
Add the chloroacetyl chloride solution dropwise to the stirred reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction by TLC until the 2-amino-3-nitrophenol is consumed.
-
Upon completion, cool the mixture again and slowly add cold water to quench the reaction. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude intermediate, which can be used directly in the next step.
Step 2: Synthesis of this compound
-
Place the crude intermediate from Step 1 into a dry round-bottom flask equipped with a reflux condenser and nitrogen inlet.
-
Carefully add thionyl chloride (5-10 volumes) in a fume hood. The solid may dissolve to form a suspension.
-
Heat the mixture to a gentle reflux (approx. 65-70 °C) and stir for 1-2 hours. Monitor the disappearance of the intermediate by TLC.
-
Once the reaction is complete, cool the flask to room temperature. Slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
The crude product will precipitate as a solid. Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Dry the solid under vacuum. The product can be further purified by recrystallization from toluene or ethanol.
Section 4: Data Summary
Table 1: Troubleshooting Guide Summary
| Issue | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| Low Acylation Yield | Wet reagents/solvent; Decomposed chloroacetyl chloride; Low temperature | Use anhydrous conditions; Use fresh/distilled reagents; Control temperature at 0-5 °C during addition. |
| Multiple Side Products | Di-acylation; Over-reaction | Use 1.05-1.1 eq of chloroacetyl chloride; Maintain low temperature; Monitor closely with TLC. |
| Incomplete Cyclization | Ineffective dehydrating agent; Insufficient heat | Use a strong agent like thionyl chloride or H₂SO₄; Heat to gentle reflux; Monitor with TLC. |
| Product Degradation | Prolonged heating in strong acid; Harsh workup | Minimize reaction time once intermediate is consumed; Quench carefully onto ice. |
Table 2: Recommended Reaction Parameters
| Parameter | Step 1: Acylation | Step 2: Cyclization |
|---|---|---|
| Solvent | Anhydrous Dichloromethane, Toluene | Thionyl Chloride (neat) or Acetic Acid |
| Key Reagent | Chloroacetyl Chloride (1.1 eq) | Thionyl Chloride or H₂SO₄ |
| Temperature | 0 °C (addition), then RT | 65-70 °C (reflux) |
| Typical Time | 1-3 hours | 1-2 hours |
| Monitoring | TLC (e.g., 3:7 Ethyl Acetate/Hexane) | TLC (e.g., 3:7 Ethyl Acetate/Hexane) |
Section 5: Visual Troubleshooting Logic
dot
Caption: A logic diagram for troubleshooting common synthesis issues.
Section 6: References
-
Patentschrift (CH 3203990 A) . (1961). 2-amino-2'-halo-5-nitro benzophenones. Google Patents. Link
-
Der Pharma Chemica . (2012). Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives. Link
-
CN106397210A . (2017). Preparation method of 2-chloracetylamino-5-nitro benzophenone. Google Patents. Link
-
ResearchGate . (2008). Synthesis, structure and reactivity of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole. Link
-
ResearchGate . (2019). Optimization of the Reaction Conditions. Link
-
JETIR . (2018). GREEN SYNTHESIS OF BENZOXAZOLE DERIVATIES AND THEIR CHARACTERIZATION. Link
-
ChemicalBook . BENZOXAZOLE, 2-CHLORO-5-NITRO- synthesis. Link
-
Iraqi Journal of Science . (2018). Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. Link
-
MDPI . (2009). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Link
-
MDPI . (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Link
-
Frontiers in Chemistry . (2019). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Link
-
WO2019146113A1 . (2019). Process for production of 2-chloro-4-nitroimidazole derivatives. Google Patents. Link
-
Indian Academy of Sciences . (2018). Synthesis and antibacterial activity of benzothiazole and benzoxazole-appended substituted 1,2,3-triazoles. Link
-
PubChem . 2-Amino-3-chloro-4-nitrophenol. Link
-
MDPI . (2019). Optimized Synthesis of New N-Mustards Based on 2-Mercaptobenzoxazole Derivatives with Antitumor Activity. Link
-
ResearchGate . (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN106397210A - Preparation method of 2-chloracetylamino-5-nitro benzophenone - Google Patents [patents.google.com]
- 3. ias.ac.in [ias.ac.in]
- 4. Synthesis of Benzoxazinone Derivatives: A New Route to 2 (N Phthaloylmethyl)-4H-3,1-benzoxazin-4-one [mdpi.com]
- 5. BENZOXAZOLE, 2-CHLORO-5-NITRO- synthesis - chemicalbook [chemicalbook.com]
- 6. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Reactions of 2-(Chloromethyl)-4-nitro-1,3-benzoxazole
Welcome to the technical support center for 2-(Chloromethyl)-4-nitro-1,3-benzoxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile but reactive building block. Here, we address common challenges and side reactions encountered during nucleophilic substitution, providing in-depth, experience-based solutions and troubleshooting strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction with a primary/secondary amine nucleophile is giving low yields of the desired N-alkylated product. What are the likely causes and how can I improve the outcome?
Low yields in N-alkylation reactions with this compound are a common issue stemming from several factors. The primary culprits are often related to the nucleophilicity of the amine, reaction conditions, and competing side reactions.
Potential Causes & Solutions:
-
Reduced Nucleophilicity of the Amine: Amines with electron-withdrawing groups can be poor nucleophiles, leading to sluggish reactions.[1][2]
-
Solution: Employ a stronger base to deprotonate the amine, increasing its nucleophilicity. While weaker bases like potassium carbonate (K₂CO₃) are common, stronger, non-nucleophilic bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can be more effective, particularly in polar aprotic solvents like DMF or DMSO.[2][3] It is crucial to ensure the base is anhydrous, as water can lead to hydrolysis of the starting material.
-
-
Over-alkylation: The mono-alkylated product can sometimes be more nucleophilic than the starting amine, leading to the formation of a dialkylated quaternary ammonium salt.[1][4]
-
Solution: To favor mono-alkylation, use a stoichiometric excess of the amine nucleophile relative to the this compound.[1] Running the reaction at a lower temperature can also help to control the rate of the second alkylation.
-
-
Inappropriate Solvent Choice: The solvent plays a critical role in solvating the reactants and stabilizing charged intermediates.
-
Competing Elimination Reaction: Although less common with benzylic halides, if the nucleophile is sterically hindered or the base is very strong, an elimination reaction to form a methylene-benzoxazole intermediate could occur, which would then polymerize or react further.
-
Solution: Use a less hindered, non-nucleophilic base if elimination is suspected. Analyzing the crude reaction mixture by LC-MS can help identify potential oligomeric byproducts.
-
Q2: I am observing a significant amount of a byproduct that I suspect is the hydrolysis product, 2-(Hydroxymethyl)-4-nitro-1,3-benzoxazole. How can I prevent this?
The chloromethyl group of this compound is susceptible to hydrolysis, especially under basic or neutral conditions in the presence of water.
Prevention Strategies:
-
Strict Anhydrous Conditions: This is the most critical factor.
-
Protocol: Dry all glassware in an oven at >120°C for several hours and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves. Ensure your amine nucleophile and any bases are also anhydrous.
-
-
Choice of Base: If a base is required, select one that is not hygroscopic.
-
Recommendation: Sodium hydride (NaH) is an excellent choice as it is a strong, non-nucleophilic base that also acts as a desiccant. Potassium carbonate can be effective but should be flame-dried under vacuum before use.
-
-
Reaction Temperature: Higher temperatures can accelerate the rate of hydrolysis.
-
Optimization: If the desired nucleophilic substitution is slow at room temperature, consider a modest increase in temperature (e.g., 40-60°C) while carefully monitoring for the formation of the hydrolysis byproduct by TLC or LC-MS.
-
Q3: When using a thiol nucleophile, I am getting a complex mixture of products instead of the expected thioether. What are the potential side reactions?
Reactions with thiol nucleophiles can be more complex than with amines due to the properties of the sulfur atom.
Potential Side Reactions & Troubleshooting:
-
Over-oxidation of the Thiol: Thiols can be sensitive to oxidation, especially under basic conditions in the presence of air, leading to the formation of disulfides.
-
Solution: Degas the solvent and run the reaction under an inert atmosphere (N₂ or Ar). The use of a mild, non-oxidizing base is also recommended.
-
-
Competing Reactions at the Benzoxazole Ring: While the chloromethyl group is the primary electrophilic site, strong nucleophiles under certain conditions could potentially attack the benzoxazole ring itself, leading to ring-opening or other rearrangements. This is more prevalent with highly activated heterocyclic systems.[6][7]
-
Solution: Maintain a controlled temperature and use a slight excess of the thiol to favor the desired SN2 reaction. Analysis of byproducts by high-resolution mass spectrometry and NMR can help elucidate their structures and inform optimization.
-
-
Formation of Meisenheimer-type Complexes: Highly electron-deficient aromatic systems can form colored, reversible complexes with strong nucleophiles.[6] While less likely to be a major pathway leading to stable byproducts in this specific case, it can affect reaction kinetics and equilibrium.
-
Monitoring: The appearance of transient, deep colors in the reaction mixture could be indicative of such complexes.
-
Troubleshooting Workflow
For a systematic approach to diagnosing and solving issues with your reaction, please refer to the following workflow diagram.
Caption: A troubleshooting workflow for reactions involving this compound.
Experimental Protocols
General Protocol for N-Alkylation with an Amine Nucleophile
This protocol provides a starting point for the reaction of this compound with a primary or secondary amine. Optimization of temperature, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound
-
Amine nucleophile
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃, anhydrous)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)
Procedure:
-
Preparation: Under an inert atmosphere, add the amine nucleophile (1.2 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer.
-
Solvent Addition: Add anhydrous DMF to dissolve the amine.
-
Deprotonation: Cool the solution to 0°C in an ice bath. Cautiously add NaH (1.2 equivalents) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0°C for 20-30 minutes.
-
Electrophile Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. If the reaction is sluggish, it may be gently heated (e.g., to 40-50°C).
-
Workup: Once the reaction is complete, cool the mixture to 0°C and carefully quench by the slow addition of water. Dilute with additional water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Data Summary Table
The following table provides a qualitative guide to the expected reactivity and common side reactions based on the type of nucleophile used.
| Nucleophile Type | Relative Reactivity | Common Side Reactions | Recommended Base (if needed) | Recommended Solvent |
| Primary Aliphatic Amine | High | Over-alkylation, Hydrolysis | K₂CO₃, Et₃N, NaH | DMF, Acetonitrile |
| Secondary Aliphatic Amine | High | Over-alkylation (to quaternary salt) | K₂CO₃, Et₃N, NaH | DMF, Acetonitrile |
| Aniline (Aromatic Amine) | Moderate to Low | Hydrolysis, Slow reaction | NaH, t-BuOK | DMF, DMSO |
| Thiol | High | Oxidation (disulfide), Hydrolysis | K₂CO₃, Cs₂CO₃ | DMF, THF (degassed) |
| Alcohol/Phenol | Low | Hydrolysis, Slow reaction | NaH, t-BuOK | DMF, THF |
References
- Exploring the Reactivity of 2-Trichloromethylbenzoxazoles for Access to Substituted Benzoxazoles. The Journal of Organic Chemistry.
- N alkylation at sp3 Carbon Reagent Guide. ACS Green Chemistry Institute.
- Anomalous reaction of 4-chloro-7-nitrobenzofurazan with thiol compounds. Biochemical Journal.
- Reactions of Amines. Chemistry LibreTexts.
- Nucleophile-induced ring contraction in pyrrolo[2,1-c][8][9]benzothiazines: access to pyrrolo[2,1-b][8][10]benzothiazoles. Beilstein Journal of Organic Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 6. Anomalous reaction of 4-chloro-7-nitrobenzofurazan with thiol compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Nucleophile-induced ring contraction in pyrrolo[2,1-c][1,4]benzothiazines: access to pyrrolo[2,1-b][1,3]benzothiazoles [beilstein-journals.org]
Technical Support Center: Purification of 2-(Chloromethyl)-4-nitro-1,3-benzoxazole by Column Chromatography
This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the purification of 2-(Chloromethyl)-4-nitro-1,3-benzoxazole. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the challenges associated with the column chromatography of this specific molecule.
I. Introduction to the Challenges
This compound is a moderately polar compound due to the presence of the nitro group and the benzoxazole core. However, the chloromethyl group introduces reactivity, and the overall stability of the molecule on stationary phases like silica gel can be a concern. Successful purification by column chromatography hinges on a careful selection of the stationary phase, mobile phase, and handling techniques to mitigate potential degradation and ensure efficient separation from impurities.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the column chromatography purification of this compound.
Issue 1: Compound Fails to Elute or Shows Severe Tailing
Question: My this compound is stuck at the top of the silica gel column, or it is eluting as a long, drawn-out streak, even with relatively polar solvent systems. What is happening and how can I fix it?
Root Cause Analysis: This behavior is often indicative of strong interactions between the polar nitro group of your compound and the acidic silanol groups on the surface of the silica gel. This strong adsorption can lead to poor mobility and tailing. In some cases, the compound may even be degrading on the acidic silica.
Solutions:
-
Solvent System Optimization:
-
Increase Eluent Polarity Gradually: A common starting point for benzoxazole derivatives is a hexane/ethyl acetate system.[1] If your compound is not moving, systematically increase the proportion of ethyl acetate. If that is insufficient, consider switching to a more polar solvent like dichloromethane/methanol.
-
Use of Additives: To counteract the acidity of the silica gel, you can add a small percentage of a basic modifier like triethylamine (0.1-1%) to your eluent. This will compete for the acidic sites on the silica, reducing the strong adsorption of your target compound.[2]
-
-
Stationary Phase Modification:
-
Deactivated Silica Gel: Before packing your column, you can prepare a slurry of the silica gel in the initial, least polar eluent containing 1-2% triethylamine.[2][3] This deactivates the acidic sites.
-
Alternative Stationary Phases: If your compound proves to be unstable on silica, consider using a less acidic stationary phase like neutral alumina or Florisil.[3][4]
-
-
Check for Compound Stability:
-
2D TLC Analysis: Before running a column, perform a two-dimensional TLC. Spot your compound on a TLC plate, run it in a suitable solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If a new spot appears, it's an indication that your compound is degrading on the silica gel.[4]
-
Issue 2: Poor Separation from Impurities
Question: I am getting co-elution of my desired product with impurities. How can I improve the resolution?
Root Cause Analysis: Inadequate separation can result from an improperly chosen solvent system, overloading the column, or issues with the column packing itself.
Solutions:
-
Fine-Tune the Solvent System:
-
TLC Optimization is Key: The ideal solvent system for your column should give your target compound an Rf value of approximately 0.2-0.3 on the TLC plate.[2] This generally provides the best separation. Experiment with different solvent ratios and combinations (e.g., hexane/ethyl acetate, dichloromethane/ethyl acetate) to achieve this.
-
Isocratic vs. Gradient Elution: If impurities are close to your product, a shallow gradient elution (a slow, gradual increase in the polar solvent) can often provide better separation than an isocratic (constant solvent ratio) elution.
-
-
Proper Sample Loading:
-
Avoid Overloading: A common mistake is loading too much crude material onto the column. A general rule of thumb is to use a 1:30 to 1:100 ratio of crude material to silica gel by weight.
-
Dry Loading Technique: If your crude product has poor solubility in the initial, non-polar eluent, dry loading is recommended.[3][5] Dissolve your compound in a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your packed column.[3][5]
-
-
Column Packing:
-
Ensure your column is packed uniformly without any air bubbles or cracks, as these can lead to channeling and poor separation.
-
Issue 3: No Compound Detected in Fractions
Question: I've run my column and collected fractions, but I can't find my product. What could have happened?
Root Cause Analysis: This alarming situation can have several causes, from compound degradation to it eluting much earlier or later than expected.
Solutions:
-
Check for Degradation: As mentioned in Issue 1, your compound may have decomposed on the column.[4] The 2D TLC test is a good way to check for this possibility beforehand.[4]
-
Verify Elution Profile:
-
Check the Solvent Front: Highly non-polar compounds can sometimes elute very quickly with the solvent front. Analyze the very first fractions collected.[4]
-
Concentrate Fractions: Your compound might be present but at a concentration too low to be detected by TLC. Try concentrating a few of the fractions where you expected your compound to elute and re-analyze them.[4]
-
-
Double-Check Your Solvents: Ensure you have used the correct solvents and that they were mixed in the intended proportions. A simple mistake in solvent preparation can drastically alter the elution profile.[4]
III. Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound?
A good starting point is a mixture of hexane and ethyl acetate. Begin with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate while monitoring the separation on a TLC plate. For similar benzoxazole derivatives, solvent systems of ethyl acetate and n-hexane in ratios from 3:5 to 1:1 have been used.[1]
Q2: How much silica gel should I use for my column?
A general guideline is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight. For difficult separations, a higher ratio is recommended.
Q3: Should I perform wet or dry loading of my sample?
If your crude product is readily soluble in the initial, non-polar eluent, wet loading is acceptable.[5] However, for compounds with limited solubility in the mobile phase, dry loading is the preferred method to ensure a narrow starting band and better separation.[3][5]
Q4: What are the key safety precautions when handling this compound?
This compound should be handled with care in a well-ventilated fume hood.[6] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7] Avoid inhalation of dust and contact with skin and eyes.[6][7] It is also important to be aware of its potential reactivity and handle it accordingly.
IV. Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure. The specific solvent system and column dimensions should be optimized based on preliminary TLC analysis.
1. Preparation:
-
TLC Analysis: Determine the optimal eluent system that provides an Rf value of ~0.2-0.3 for the target compound.
-
Column Selection: Choose a glass column of an appropriate size for the amount of crude material to be purified.
2. Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
In a separate beaker, create a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow the silica to settle, ensuring a uniform packing. Gently tap the column to dislodge any air bubbles.
-
Drain the excess solvent until the solvent level is just above the top of the silica bed.
3. Sample Loading (Dry Loading):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution.
-
Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
Add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.
4. Elution:
-
Carefully add the eluent to the column.
-
Apply gentle pressure (flash chromatography) to maintain a steady flow rate.
-
Collect fractions in an orderly manner.
5. Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
6. Characterization:
-
Confirm the identity and purity of the final product using appropriate analytical techniques such as NMR, MS, and melting point analysis.
V. Visualizing the Workflow
Caption: Workflow for the purification of this compound.
VI. Troubleshooting Logic Diagram
Caption: A logical guide to troubleshooting common column chromatography issues.
VII. Summary of Key Parameters
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (default), Neutral Alumina, or Florisil | Silica is standard, but its acidity can cause issues with sensitive compounds. Alumina or Florisil are less acidic alternatives.[3][4] |
| Mobile Phase | Hexane/Ethyl Acetate or Dichloromethane/Methanol | A good starting point offering a range of polarities for effective elution. |
| Mobile Phase Additive | 0.1-1% Triethylamine (optional) | Neutralizes acidic sites on silica gel, reducing tailing and potential degradation of the target compound.[2] |
| TLC Rf Target | 0.2 - 0.3 | Provides the optimal balance between retention and elution for good separation on the column.[2] |
| Sample Loading | Dry Loading | Recommended for compounds with poor solubility in the initial eluent to ensure a narrow starting band.[3][5] |
| Compound:Silica Ratio | 1:30 to 1:100 (by weight) | Prevents column overloading and ensures good separation. |
References
- Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.).
- Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews. (2012, August 7).
- Tips and Tricks for the Lab: Column Chromatography - ChemistryViews. (2012, July 24).
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. (2025, June 18).
- Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PubMed Central. (2020, September 25).
Sources
- 1. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
preventing decomposition of 2-(Chloromethyl)-4-nitro-1,3-benzoxazole during storage
Introduction
Welcome to the technical support center for 2-(Chloromethyl)-4-nitro-1,3-benzoxazole. This guide is designed for researchers, scientists, and professionals in drug development who utilize this reactive intermediate. Due to its inherent reactivity, primarily attributed to the chloromethyl group and the electron-withdrawing nature of the nitro group, this compound can be susceptible to degradation if not stored and handled correctly. This resource provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the long-term stability and integrity of your compound, thereby safeguarding the reproducibility and success of your experiments.
Troubleshooting Guide: Diagnosing and Preventing Decomposition
This section addresses specific issues you may encounter during the storage and use of this compound.
Issue 1: Gradual Loss of Purity or Appearance of New Peaks in Analytical Scans (e.g., HPLC, NMR)
Possible Cause: Decomposition of the compound due to improper storage conditions, leading to hydrolysis or other degradation pathways. The primary culprit is often exposure to moisture.
In-depth Explanation: The chloromethyl group at the 2-position of the benzoxazole ring is a reactive electrophilic site. It is susceptible to nucleophilic attack, with water being a common nucleophile present in the laboratory environment. This reaction, known as hydrolysis, results in the substitution of the chlorine atom with a hydroxyl group, forming 2-(Hydroxymethyl)-4-nitro-1,3-benzoxazole. The rate of this hydrolysis can be influenced by temperature and the presence of acidic or basic impurities.
Troubleshooting Steps & Solutions:
-
Verify Storage Conditions: Immediately check that the compound is stored in a tightly sealed container in a cool, dry, and dark place. A desiccator is highly recommended to minimize exposure to atmospheric moisture.
-
Inert Atmosphere: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing. This displaces moisture and oxygen, which can also contribute to degradation.
-
Analytical Confirmation: To confirm hydrolysis, you can use analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to identify the degradation product. The hydroxylmethyl derivative will have a different retention time in HPLC and distinct shifts in its NMR spectrum compared to the parent compound.
-
pH Considerations: Ensure that storage containers and any solvents used are free from acidic or basic contaminants, as these can catalyze the hydrolysis of the benzoxazole ring itself, especially under acidic conditions.[1][2]
Issue 2: Discoloration of the Compound (e.g., from off-white/pale yellow to a darker shade)
Possible Cause: This may indicate the formation of degradation products, potentially involving the nitro group or polymerization.
In-depth Explanation: Nitroaromatic compounds can sometimes undergo degradation pathways that lead to colored byproducts.[3][4][5] While hydrolysis of the chloromethyl group is the most probable initial degradation step, further reactions or side reactions, potentially initiated by light or impurities, could lead to more complex and often colored products.
Troubleshooting Steps & Solutions:
-
Visual Inspection: Regularly inspect the compound for any changes in color or physical appearance.
-
Purity Check: If discoloration is observed, it is crucial to re-analyze the purity of the material using a validated analytical method before use.
-
Light Protection: Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light, which can promote the degradation of nitroaromatic compounds.
-
Avoid Contamination: Use clean, dry spatulas and equipment when handling the compound to prevent the introduction of impurities that could act as catalysts for decomposition.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: The ideal storage conditions are summarized in the table below. Adherence to these conditions is critical for maximizing the shelf-life of the compound.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Reduces the rate of chemical reactions, including hydrolysis. |
| Atmosphere | Dry, Inert (e.g., Argon, Nitrogen) | Minimizes exposure to moisture and oxygen. |
| Light | Protected from light (Amber vial) | Prevents potential photolytic degradation of the nitroaromatic system. |
| Container | Tightly sealed, non-reactive material (e.g., glass) | Prevents ingress of moisture and contamination. |
Q2: How can I tell if my this compound has started to decompose?
A2: The primary indicators of decomposition are:
-
Physical Changes: A noticeable change in color from its typical off-white or pale yellow to a darker yellow or brown.
-
Analytical Evidence: The appearance of new peaks in your HPLC chromatogram or unexpected signals in an NMR spectrum. The most likely degradation product to appear first is 2-(Hydroxymethyl)-4-nitro-1,3-benzoxazole.
Q3: What are the main decomposition pathways for this compound?
A3: The most probable decomposition pathway under typical storage conditions is the hydrolysis of the chloromethyl group. This is a nucleophilic substitution reaction where water acts as the nucleophile. A simplified representation of this pathway is shown below. Under more extreme conditions (e.g., strong acids), hydrolysis of the benzoxazole ring itself can also occur.[1][2]
Caption: Probable hydrolysis pathway of this compound.
Q4: Can I still use the compound if I suspect minor decomposition?
A4: It is strongly advised against using the compound if decomposition is suspected without first re-purifying it. The presence of degradation products can lead to unpredictable results, side reactions, and a lower yield of your desired product. For critical applications, such as in drug development, using a compound of compromised purity can have significant consequences on the validity of your results.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound and detecting the presence of its primary hydrolysis byproduct. Method optimization may be required for your specific instrumentation.
Materials:
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid or Trifluoroacetic acid (TFA)
-
This compound sample
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting point is a gradient elution to effectively separate the parent compound from potential impurities. For example, a gradient of 30% to 90% acetonitrile in water (both containing 0.1% formic acid) over 15 minutes.
-
Sample Preparation: Accurately weigh and dissolve a small amount of the compound in a suitable solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the compound has significant absorbance (e.g., 254 nm or a wavelength determined by a UV scan).
-
Injection Volume: 10 µL.
-
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks. The hydrolysis product, being more polar, is expected to have a shorter retention time than the parent compound.
Protocol 2: Forced Degradation Study to Identify Potential Decomposition Products
This protocol outlines a forced degradation study to intentionally decompose the compound and identify potential degradation products, which is a key step in developing a stability-indicating analytical method.[6][7][8]
Materials:
-
This compound
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
HPLC system as described in Protocol 1
Procedure:
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a set period (e.g., 24 hours).
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and keep at room temperature for a set period (e.g., 24 hours).
-
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for a set period (e.g., 24 hours).
-
Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 80 °C) for a set period.
-
Photolytic Degradation: Expose a solution of the compound to UV light.
-
Analysis: After the stress period, neutralize the acidic and basic samples and dilute all samples to an appropriate concentration. Analyze by HPLC to observe the degradation products formed under each condition.
Caption: Troubleshooting workflow for this compound.
References
- Exploring the Reactivity of 2-Trichloromethylbenzoxazoles for Access to Substituted Benzoxazoles. PubMed.
- Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH.
- Biodegradation of nitroaromatic compounds. PubMed.
- Degradation of nitroaromatic compounds by microorganisms. PubMed.
- Biodegradation of Nitroaromatic Compounds and Explosives. CSWAB.org.
- BIOREMEDIATION - Degradation of nitro aromatic compounds. Slideshare.
- Synthesis and Screening of Fluoro Substituted Pyrazolyl Benzoxazoles. ijcrt.org.
- Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles. Semantic Scholar.
- Exploring the Reactivity of 2-Trichloromethylbenzoxazoles for Access to Substituted Benzoxazoles. SciSpace.
- Stability indicating study by using different analytical techniques. IJSDR.
- Development of Validated Stability-Indicating Assay Methods- Critical Review. Quest Journals.
- “GREEN SYNTHESIS OF BENZOXAZOLE DERIVATIES AND THEIR CHARACTERIZATION”. Jetir.Org.
- Stability Indicating Assay Method. IJCRT.org.
- N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide. MDPI.
- General Synthesis of 2-Substituted Benzoxazoles Based on Tf 2 O-Promoted Electrophilic Activation of Tertiary Amides. MDPI.
- Hydrolysis pathway for 2-phenylbenzoxazole. ( after Jackson et al.[9]). ResearchGate.
- Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. NIH.
- Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. NIH.
- Stability-Indicating HPTLC Method Development and Validation for analysis of Colchicine in the Bulk Drug and Tablet Dosage Forms. IJNRD.
- Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. ijcrt.org.
- Exploring the Reactivity of 2-Trichloromethylbenzoxazoles for Access to Substituted Benzoxazoles. ResearchGate.
- The Application of 7-Chloro-4-Nitrobenzoxadiazole and 4-Fluoro-7-Nitro-2,1,3-Benzoxadiazole for The Analysis of Amines and Amino. DergiPark.
- General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. PMC - NIH.
- Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo.
- S8-Mediated Cyclization of 2-Aminophenols/thiophenols with Arylmethyl Chloride: Approach to Benzoxazoles and Benzothiazoles. PubMed.
- Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. NIH.
- Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. PMC - NIH.
- Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. MDPI.
- Derivatization with 4-Chloro-7-nitro-2,1,3-benzoxadiazole for the Spectrophotometric and Differential Pulse Polarographic Determination of Acetylcysteine and Captopril. ResearchGate.
- Derivatization with 4-Chloro-7-nitro-2,1,3-benzoxadiazole for the Spectrophotometric and Differential Pulse Polarographic Determ. Semantic Scholar.
Sources
- 1. Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles | Semantic Scholar [semanticscholar.org]
- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation of nitroaromatic compounds by microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijsdr.org [ijsdr.org]
- 7. questjournals.org [questjournals.org]
- 8. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low reactivity of 2-(Chloromethyl)-4-nitro-1,3-benzoxazole
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 2-(Chloromethyl)-4-nitro-1,3-benzoxazole. This document is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this reagent in their synthetic workflows. We understand that unexpected challenges, such as low reactivity, can arise during experimentation. This guide provides in-depth troubleshooting strategies, mechanistic explanations, and validated protocols to help you overcome these hurdles and achieve your synthetic goals.
Troubleshooting Guide: Overcoming Low Reactivity
This section is structured in a question-and-answer format to directly address the most common issues encountered when using this compound.
Question 1: My reaction shows little to no product formation after the standard reaction time. What are the primary causes?
Answer: Low or no conversion is the most frequently reported issue. The root cause typically lies in one of five key areas: the nucleophile, the reaction conditions (solvent, temperature, base), or the integrity of the starting material.
The reactivity of the chloromethyl group is fundamentally dependent on a classic nucleophilic substitution mechanism. The benzoxazole ring, combined with the potent electron-withdrawing nitro group at the 4-position, significantly activates the methylene carbon for nucleophilic attack. However, the success of this S_N_2-type reaction is a delicate balance of several factors.
Below is a systematic workflow to diagnose the issue.
Caption: Troubleshooting decision tree for low reactivity.
Question 2: My reaction is slow and incomplete. How can I accelerate it without causing decomposition?
Answer: Sluggish reactions are common when the nucleophile is not sufficiently reactive or when reaction conditions are too mild. The key is to enhance the rate of the desired substitution without promoting side reactions.
Causality: The rate of an S_N_2 reaction is directly proportional to the concentration and nucleophilicity of the nucleophile and the electrophilicity of the substrate. Temperature provides the necessary activation energy.
Solutions:
-
In Situ Halide Exchange (Finkelstein Reaction): Chloride is a good leaving group, but iodide is far superior. Adding a catalytic amount (10-15 mol%) or a stoichiometric amount of sodium iodide (NaI) or potassium iodide (KI) can convert the chloromethyl compound to the much more reactive iodomethyl analogue in situ. This often provides a dramatic rate enhancement.
-
Solvent Optimization: The choice of solvent is critical. Polar aprotic solvents like DMF and DMSO are superior for S_N_2 reactions because they solvate the counter-ion of the base/nucleophile but leave the nucleophile itself "bare" and highly reactive.
| Solvent | Dielectric Constant (ε) | Type | Recommendation |
| DMSO | 47 | Polar Aprotic | Excellent |
| DMF | 37 | Polar Aprotic | Excellent |
| Acetonitrile | 36 | Polar Aprotic | Good |
| THF | 7.6 | Nonpolar Aprotic | Moderate (Use only for highly reactive nucleophiles) |
| Dichloromethane | 9.1 | Nonpolar Aprotic | Poor (Generally too nonpolar) |
| Ethanol | 25 | Polar Protic | Not Recommended (Solvates and deactivates nucleophile) |
-
Controlled Temperature Increase: Heating the reaction provides the molecules with more kinetic energy to overcome the activation barrier. A stepwise increase in temperature (e.g., 40 °C, 60 °C, 80 °C) while monitoring the reaction by TLC is a prudent strategy. This allows you to find the "sweet spot" where the reaction proceeds efficiently without significant decomposition. Reactions with this substrate are often performed at elevated temperatures.[1]
Question 3: I am observing multiple spots on my TLC plate, and my yield of the desired product is low. What's happening?
Answer: The formation of multiple byproducts points towards side reactions or degradation. The primary culprits are often an inappropriate choice of base, the presence of moisture, or excessive heat.
Potential Side Reactions:
-
Reaction with a Nucleophilic Base: If a nucleophilic base is used (e.g., an amine that is also a reagent), it can compete with your intended nucleophile, leading to a mixture of products. Always use a non-nucleophilic base like triethylamine (TEA), diisopropylethylamine (DIPEA), or an inorganic base like potassium carbonate (K₂CO₃) when your nucleophile requires deprotonation.
-
Hydrolysis: The chloromethyl group is susceptible to hydrolysis, especially in the presence of water and base, which would yield the corresponding alcohol. Ensure all reagents and solvents are anhydrous.
-
Elimination Reactions: While less common for this substrate, strong, sterically hindered bases can potentially promote elimination reactions under certain conditions.
-
Reaction with Tertiary Amines: If using a tertiary amine as a base, be aware that some activated aromatic systems can react with them, leading to complex side products through processes like Hofmann elimination or nucleophilic substitution on the amine itself.[2]
Key Mechanistic Considerations
The reactivity of this compound is governed by the electronic properties of its structure. The substitution does not occur on the aromatic ring itself, but on the adjacent methylene (-CH₂-) carbon.
Caption: S_N_2 reaction mechanism at the benzylic-like position.
The nitro group plays a crucial role by inductively withdrawing electron density from the entire ring system. This effect is relayed to the chloromethyl group, making the carbon atom highly electrophilic and stabilizing the developing negative charge in the transition state. This principle is fundamental to understanding why certain conditions are required; a weaker nucleophile needs a more electrophilic carbon to attack effectively.[3]
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with an Amine
This protocol provides a robust starting point for the reaction of this compound with a primary or secondary amine.
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq.) in anhydrous DMF (approx. 0.1 M concentration).
-
Addition of Nucleophile: Add the amine nucleophile (1.1 eq.).
-
Addition of Base: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.5 eq.).
-
Reaction Conditions: Stir the mixture at room temperature for 30 minutes.
-
Monitoring: Check the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The starting material should be UV active.
-
Heating (If Necessary): If no significant product formation is observed, heat the reaction mixture to 50-60 °C and continue to monitor by TLC every hour.
-
Work-up: Once the reaction is complete, pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Plate: Use silica gel 60 F₂₅₄ plates.
-
Eluent System: A good starting point is a mixture of Hexane and Ethyl Acetate. A 3:1 or 2:1 ratio is often effective.
-
Spotting: Dissolve a small amount of your crude reaction mixture in a volatile solvent. Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the plate.
-
Visualization: Visualize the plate under UV light (254 nm). The benzoxazole ring is an excellent chromophore. The product should have a different R_f value than the starting material. Staining with potassium permanganate can also be used if the product is susceptible to oxidation.
Frequently Asked Questions (FAQs)
Q: How should I store this compound? A: The compound should be stored in a cool, dark, and dry place. It is sensitive to moisture, which can cause hydrolysis of the reactive chloromethyl group. Storing it under an inert atmosphere is recommended for long-term stability.
Q: My nucleophile is an alcohol, and the reaction is not working. What should I do? A: Alcohols are generally weaker nucleophiles than amines. To make them effective, they must be deprotonated to their corresponding alkoxide. Use a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent like THF or DMF. Add the alcohol to a suspension of NaH at 0 °C, allow it to stir for 20-30 minutes until hydrogen evolution ceases, and then add the solution of this compound.
Q: Is the 6-nitro isomer (CAS 221638-74-0) expected to have similar reactivity? A: Yes, the electronic effect of a nitro group at the 6-position is also strongly electron-withdrawing. While there might be subtle differences in reactivity due to the position relative to the oxazole nitrogen, it is also considered an activated substrate for nucleophilic substitution and similar troubleshooting principles apply.[4]
Q: Are there more reactive alternatives if I cannot get my reaction to work? A: Yes. The analogous 2-(bromomethyl) or 2-(iodomethyl) compounds are significantly more reactive due to the better leaving group ability of bromide and iodide. If your synthesis allows, using the bromo-derivative can often facilitate reactions with less reactive nucleophiles under milder conditions.[5]
References
- Vertex AI Search. Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives - Der Pharma Chemica.
- Vertex AI Search. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC - NIH.
- Vertex AI Search. Synthesis, structure and reactivity of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole | Request PDF - ResearchGate.
- Vertex AI Search. Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives.
- PubChem. 5-Chloro-2-(chloromethyl)-1,3-benzoxazole. National Institutes of Health.
- PubChem. 2-(chloromethyl)-4-nitro-1H-benzimidazole. National Institutes of Health.
- PubChem. NBD-COCl (=4-(N-Chloroformylmethyl-N-methylamino)-7-nitro-2,1,3-benzoxadiazole) (for HPLC Labeling). National Institutes of Health.
- PubMed. Utilization of 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) for Kinetic Spectrophotometric Assay of Befunolol Hydrochloride in Its Pharmaceutical Formulation. National Institutes of Health.
- MDPI. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
- PubMed. Application of 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole in analysis: Fluorescent dyes and unexpected reaction with tertiary amines. National Institutes of Health.
- JETIR. “GREEN SYNTHESIS OF BENZOXAZOLE DERIVATIES AND THEIR CHARACTERIZATION”.
- ResearchGate. Utility of 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole for development of a highly sensitive stability indicating spectrofluorimetric method for determination of salmeterol xinafoate; Application to human plasma.
- ResearchGate. Derivatization with 4-Chloro-7-nitro-2,1,3-benzoxadiazole for the Spectrophotometric and Differential Pulse Polarographic Determination of Acetylcysteine and Captopril.
- ResearchGate. Application of 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole in analysis: Fluorescent dyes and unexpected reaction with tertiary amines.
Sources
- 1. Utilization of 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) for kinetic spectrophotometric assay of befunolol hydrochloride in its pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application of 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole in analysis: Fluorescent dyes and unexpected reaction with tertiary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 2-(chloromethyl)-6-nitro-1,3-benzoxazole,(CAS# 221638-74-0)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 2-(Chloromethyl)-4-nitro-1,3-benzoxazole
Welcome to the dedicated technical support guide for the synthesis and scale-up of 2-(Chloromethyl)-4-nitro-1,3-benzoxazole. This document is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic intermediate. My goal is to provide you with not just a protocol, but a deeper understanding of the reaction's nuances, enabling you to troubleshoot effectively and scale your synthesis with confidence. We will explore the causality behind experimental choices, address common pitfalls, and provide robust, validated methodologies.
Experimental Workflow Overview
The synthesis is typically a two-step process involving an initial acylation followed by a cyclization/dehydration reaction. Understanding this flow is critical for troubleshooting and optimization.
Caption: High-level workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol outlines a reliable method for the synthesis of this compound. The key is a controlled acylation followed by an efficient cyclization.
Reaction Scheme:
2-Amino-3-nitrophenol reacts with chloroacetyl chloride to form the N-acylated intermediate, which is then cyclized to the final benzoxazole product.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (10 mmol scale) | Molar Equivalents |
| 2-Amino-3-nitrophenol | 154.12 | 1.54 g | 1.0 |
| Chloroacetyl Chloride | 112.94 | 0.85 mL (1.24 g) | 1.1 |
| Toluene | - | 50 mL | - |
| Thionyl Chloride (SOCl₂) | 118.97 | 1.1 mL (1.8 g) | 1.5 |
| Triethylamine (for quench) | 101.19 | ~2 mL | - |
| Saturated NaHCO₃ solution | - | 50 mL | - |
| Brine | - | 30 mL | - |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - |
| Silica Gel (230-400 mesh) | - | As needed | - |
| Eluent (Hexanes:Ethyl Acetate) | - | As needed | - |
Step-by-Step Procedure:
-
Acylation:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 2-amino-3-nitrophenol (1.54 g, 10 mmol) and toluene (50 mL).
-
Cool the suspension to 0-5 °C using an ice bath.
-
Add chloroacetyl chloride (0.85 mL, 11 mmol) dropwise over 15-20 minutes.[1] The high reactivity of acyl chlorides necessitates slow addition to control the exotherm and prevent side reactions.[2]
-
After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 2-amino-3-nitrophenol spot is no longer visible.
-
-
Cyclization:
-
To the reaction mixture containing the intermediate 2-(2-chloroacetamido)-3-nitrophenol, add thionyl chloride (1.1 mL, 15 mmol) dropwise at room temperature. An alternative to thionyl chloride is triflic anhydride (Tf₂O), which can also promote efficient cyclization.[3]
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 110 °C for toluene) for 4-6 hours. This step facilitates the intramolecular cyclization and dehydration.
-
Monitor the disappearance of the intermediate by TLC or GC-MS.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the mixture into a beaker containing ice-cold water (~100 mL) to quench the excess thionyl chloride. Caution: This is an exothermic process and will release HCl and SO₂ gas. Perform this step in a well-ventilated fume hood.[4]
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate (NaHCO₃) solution (2 x 25 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.[5]
-
Elute with a gradient of hexanes:ethyl acetate (e.g., starting from 95:5 to 80:20) to isolate the pure product.
-
Combine the fractions containing the product (visualized by TLC) and evaporate the solvent to yield this compound as a solid.
-
Troubleshooting Guide (Q&A)
Question 1: My reaction seems to stall; TLC analysis shows unreacted 2-amino-3-nitrophenol even after several hours. What should I do?
Answer: This indicates an incomplete acylation reaction, which is the foundation of the synthesis. Here are several potential causes and solutions:
-
Reagent Quality: Chloroacetyl chloride is moisture-sensitive and can hydrolyze to chloroacetic acid, which is much less reactive.[4] Ensure you are using a fresh bottle or a properly stored reagent.
-
Insufficient Acylating Agent: While a 1.1 molar equivalent is typically sufficient, impurities or slight degradation of the chloroacetyl chloride might require a small additional charge. Consider adding another 0.1 equivalent and monitoring for another hour.
-
Low Temperature: While the initial addition is done at 0 °C to control the reaction, ensure you allow the mixture to warm to room temperature for the reaction to proceed to completion.[1] Some acylation reactions may require gentle heating (40-50 °C) to overcome activation energy barriers, but this should be approached cautiously to avoid side products.
-
Solvent Issues: Ensure you are using a dry, non-protic solvent like toluene or dichloromethane. Protic impurities (water, alcohols) will consume the chloroacetyl chloride.
Question 2: After the cyclization step, my TLC plate shows multiple spots, and the final yield is low. What are the likely side products and how can I minimize them?
Answer: Side product formation is a common issue, especially when scaling up. The primary culprits are often related to the reactivity of the reagents and intermediates.[6]
-
Common Side Products:
-
Di-acylation: Although less likely on the aromatic amine due to steric hindrance from the nitro group, it's a possibility.
-
Polymerization: The intermediate or product can potentially polymerize under harsh acidic and high-temperature conditions.
-
Incomplete Cyclization: The N-acylated intermediate may remain if the cyclization conditions (time, temperature, dehydrating agent) are insufficient.
-
-
Minimization Strategies:
-
Control Temperature: Do not overheat during cyclization. Stick to the reflux temperature of your chosen solvent.
-
Optimize Dehydrating Agent: Thionyl chloride is effective. If issues persist, consider other cyclizing agents like triflic anhydride/2-Fluoropyridine which can sometimes offer cleaner conversions at lower temperatures.[3]
-
Reaction Time: Over-extending the reaction time at high temperatures can promote degradation. Monitor the reaction closely and stop once the intermediate is consumed.
-
Question 3: I am having trouble purifying the final product by column chromatography. The product seems to be degrading on the silica gel. How can I improve the purification?
Answer: This is a known issue for compounds with reactive functional groups like chloromethyl. Standard silica gel is slightly acidic and can act as a nucleophile or promote decomposition.
-
Deactivate the Silica: Before preparing your column, you can create a slurry of the silica gel in your eluent and add 1% triethylamine. This neutralizes the acidic sites on the silica surface, preventing product degradation.[6]
-
Alternative Purification: If chromatography remains problematic, consider recrystallization. Experiment with different solvent systems like ethanol, isopropanol, or toluene/hexanes mixtures to find a suitable one for your product.[5]
-
Work Quickly: Do not let the product sit on the column for an extended period. Prepare your fractions and elute the column as efficiently as possible.
Frequently Asked Questions (FAQs)
Q: What is the role of the nitro group in this synthesis?
A: The nitro group is a strong electron-withdrawing group. In this synthesis, it serves two main purposes:
-
It deactivates the aromatic ring, influencing the regioselectivity of the initial acylation to occur on the amine rather than the ring itself.
-
It acidifies the phenolic proton, which can influence the ease of the subsequent cyclization step.
Q: Can I use a different solvent for the acylation step?
A: Yes, other aprotic solvents like dichloromethane (DCM), chloroform, or ethyl acetate can be used.[1][7] Toluene is often chosen for its high boiling point, which allows the subsequent cyclization step to be performed at reflux in the same pot, simplifying the workflow.
Q: How do I properly dispose of the waste generated from this reaction?
A: The reaction waste, particularly from the thionyl chloride quench, will be acidic and may contain sulfur compounds. It should be neutralized carefully before being sent to an approved hazardous waste disposal facility.[4] Always follow your institution's specific guidelines for chemical waste disposal.
Q: What are the key safety precautions for this synthesis?
A: Safety is paramount. Both chloroacetyl chloride and thionyl chloride are highly corrosive, moisture-sensitive, and release toxic gases upon contact with water.[4]
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and appropriate chemical-resistant gloves.[8]
-
Ventilation: Conduct the entire procedure in a certified chemical fume hood to avoid inhaling corrosive vapors.[4]
-
Quenching: Be extremely cautious when quenching thionyl chloride and adding aqueous solutions during the work-up. Add reagents slowly to a cooled solution to control the exothermic reaction.
References
- Vertex AI Search, SAFETY DATA SHEET for 4-Nitrobenzoyl chloride (similar reactive acyl chloride).
- Fisher Scientific, SAFETY DATA SHEET for 4-Chloro-7-nitrobenzofurazan (2009-09-26).
- Tokyo Chemical Industry, SAFETY DATA SHEET for NBD-F (=4-Fluoro-7-nitro-2,1,3-benzoxadiazole) (2025-01-14).
- Benchchem, Technical Support Center: Troubleshooting Benzoxazole Synthesis.
- Der Pharma Chemica, Synthesis, characterization and biological study of new benzoxazole based sulphonamide deriv
- PMC - NIH, Reductive Cyclizations of Nitroarenes to Hydroxamic Acids by Visible Light Photoredox C
- Google Patents, CN106397210A - Preparation method of 2-chloracetylamino-5-nitro benzophenone.
- Loba Chemie, CARBAZOLE FOR SYNTHESIS - Safety D
- ChemicalBook, BENZOXAZOLE, 2-CHLORO-5-NITRO- synthesis.
- ResearchGate, Synthesis, structure and reactivity of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole | Request PDF (2025-08-06).
- Google Patents, WO2019146113A1 - Process for production of 2-chloro-4-nitroimidazole deriv
- Synthesis and Characterization of New 1, 2, 4- (Triazine)
- ResearchGate, Derivatization with 4-Chloro-7-nitro-2,1,3-benzoxadiazole for the Spectrophotometric and Differential Pulse Polarographic Determination of Acetylcysteine and Captopril (2025-08-06).
- Revue Roumaine de Chimie, SYNTHESIS AND PROPERTIES OF NEW 2-BENZOTHIAZOLE AND 2-BENZOXAZOLE-NITROARYL-SULFIDES.
- PubMed, Synthesis and biology of a 7-nitro-2,1,3-benzoxadiazol-4-yl derivative of 2-phenylindole-3-acetamide: a fluorescent probe for the peripheral-type benzodiazepine receptor.
- PubChem, 2-Amino-3-chloro-4-nitrophenol | C6H5ClN2O3 | CID 23501622.
- PubMed, Utilization of 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl)
- NIH, Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-d
- PMC - NIH, General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activ
- ResearchGate, Chloroacetyl products
- ResearchGate, Solid-phase synthesis of 2-amino-3-chloro-5- and 8-nitro-1,4-naphthoquinones: A new and general colorimetric test for resin-bound amines | Request PDF (2025-08-06).
- Santa Cruz Biotechnology, SC-298638 - 2,5-Dichloro-1,3-benzoxazole - SAFETY D
- MDPI, Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O.
- ResearchGate, The application of 7-chloro-4-nitrobenzoxadiazole and 4-fluoro-7-nitro-2,1,3-benzoxadiazole for the analysis of amines and amino acids using high-performance liquid chrom
- Sinfoo Biotech, 2-(chloromethyl)-6-nitro-1,3-benzoxazole.
- PubChem - NIH, Chloromethyl-nitroimidazole | C4H4ClN3O2 | CID 68966495.
- MDPI, Synthesis of Benzoxazinone Derivatives: A New Route to 2 (N Phthaloylmethyl)-4H-3,1-benzoxazin-4-one.
- GOV.UK, An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs (2013-01-01).
- PubChem, 2-(chloromethyl)-4-nitro-1H-benzimidazole | C8H6ClN3O2 | CID 3383869.
- PubMed Central, Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview.
Sources
- 1. CN106397210A - Preparation method of 2-chloracetylamino-5-nitro benzophenone - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives [article.sapub.org]
- 8. fishersci.com [fishersci.com]
Technical Support Center: Catalyst Selection for Reactions Involving 2-(Chloromethyl)-4-nitro-1,3-benzoxazole
Welcome to the technical support center for 2-(Chloromethyl)-4-nitro-1,3-benzoxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this versatile heterocyclic compound. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and innovate in your own experiments.
The structure of this compound presents distinct reactive sites: the highly electrophilic benzylic carbon of the chloromethyl group, and the electron-deficient aromatic ring due to the nitro group's strong electron-withdrawing effect.[1] This unique electronic profile dictates the types of reactions it readily undergoes and the catalytic systems required for success.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions for this compound?
A1: The primary reaction pathway is nucleophilic substitution at the chloromethyl group (an SN2 reaction). The benzylic chloride is an excellent leaving group, and its reactivity is enhanced by the electron-withdrawing nitro group. This makes it highly susceptible to displacement by a wide range of nucleophiles, including amines, thiols, alcohols, and carbanions. Palladium-catalyzed cross-coupling reactions are also feasible but require careful catalyst selection.
Q2: I am getting a low yield in my substitution reaction. What are the first things I should check?
A2: Low yields are a common challenge. A systematic troubleshooting approach is essential.[2]
-
Purity of Starting Materials: Ensure your this compound and nucleophile are pure. Impurities can interfere with the reaction or poison catalysts.[2]
-
Reaction Conditions: Re-evaluate the solvent, temperature, and reaction time. The conditions must be suitable for the specific nucleophile being used.
-
Base Strength: If a base is used to deprotonate your nucleophile, ensure it is strong enough to generate the active nucleophile but not so strong that it causes decomposition of the starting material or product.
-
Catalyst Activity: If using a catalyst, verify its activity. Many catalysts are sensitive to air and moisture.[3]
Q3: Do I always need a catalyst for nucleophilic substitution reactions with this compound?
A3: Not always. Strong nucleophiles (e.g., thiophenolates, primary amines) will often react readily without a catalyst, typically in a polar aprotic solvent like DMF or DMSO. However, for reactions involving weaker nucleophiles or when using a biphasic (solid-liquid or liquid-liquid) system with an ionic nucleophile (e.g., sodium phenoxide, potassium cyanide), a Phase-Transfer Catalyst (PTC) is often essential to facilitate the reaction.[4]
Troubleshooting Guide 1: Nucleophilic Substitution (SN2) Reactions
This is the most frequent application of this compound. Success hinges on balancing the reactivity of the substrate with the nucleophile's characteristics.
Q4: My substitution reaction is very slow and does not go to completion. How can I accelerate it?
A4: A stalled reaction points to an insufficient activation energy barrier being overcome.[2]
-
Increase Temperature: Gently increasing the reaction temperature in increments of 10-20°C can significantly increase the reaction rate. Monitor for any product degradation via TLC.
-
Solvent Choice: The solvent plays a critical role in an SN2 reaction. A polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile) is generally preferred as it solvates the cation of the nucleophilic salt but not the nucleophilic anion, leaving it "naked" and highly reactive.
-
Introduce a Phase-Transfer Catalyst (PTC): If your nucleophile is an inorganic salt (e.g., NaN3, KCN) and you are using a nonpolar or biphasic solvent system, the reaction will be slow due to poor solubility. A PTC is required to transport the nucleophile anion from the solid/aqueous phase into the organic phase where the reaction occurs.[4][5]
Q5: When should I use a Phase-Transfer Catalyst (PTC), and how do I choose one?
A5: Use a PTC when your reaction involves two immiscible phases, typically a solid or aqueous phase containing an ionic nucleophile and an organic phase containing the benzoxazole substrate. The PTC facilitates the reaction by carrying the nucleophile into the organic phase.
Catalyst Selection Logic:
-
Quaternary Ammonium Salts: These are the most common and versatile PTCs. Tetrabutylammonium bromide (TBAB) or tetrabutylammonium hydrogen sulfate (TBAHS) are excellent starting points due to their efficacy and cost-effectiveness. The bulky alkyl groups enhance their solubility in the organic phase.[4]
-
Crown Ethers: For reactions involving alkali metal cations (K+, Na+), crown ethers like 18-crown-6 can be exceptionally effective. They work by strongly chelating the metal cation, which releases a highly reactive, unsolvated "naked" anion.[4]
-
Phosphonium Salts: These are often more thermally stable than their ammonium counterparts, making them suitable for higher temperature reactions.
| Catalyst Type | Example | Typical Nucleophile Cation | Key Advantage |
| Quaternary Ammonium | Tetrabutylammonium Bromide (TBAB) | Na+, K+, Li+ | General purpose, cost-effective |
| Crown Ether | 18-Crown-6 | K+ | Generates highly reactive "naked" anions |
| Phosphonium Salt | Tetrabutylphosphonium Bromide | Na+, K+ | Higher thermal stability |
Workflow: Troubleshooting Low Yield in SN2 Reactions
Caption: Troubleshooting workflow for SN2 reactions.
Troubleshooting Guide 2: Palladium-Catalyzed Cross-Coupling Reactions
While less common than SN2, C-C bond formation via cross-coupling is a powerful tool. The benzylic chloride can participate in reactions like Sonogashira, Suzuki, or Heck couplings, but catalyst selection is critical.
Q6: I want to perform a Sonogashira coupling with a terminal alkyne. What catalyst system should I use?
A6: A classic Sonogashira reaction couples an alkyne with an aryl or vinyl halide.[6] For a benzylic chloride, conditions must be adapted. A palladium catalyst is used in conjunction with a copper(I) co-catalyst.
-
Palladium Source: Pd(PPh3)4 or PdCl2(PPh3)2 are common starting points.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is essential for activating the alkyne.[7]
-
Base: A mild amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is required.
-
Key Challenge: A major side reaction is the Glaser homocoupling of the alkyne, which is promoted by the copper catalyst in the presence of oxygen.[6] Therefore, it is absolutely critical to perform the reaction under a strictly inert atmosphere (N2 or Ar).
Q7: My palladium-catalyzed reaction starts but then stops, and I see a black precipitate. What happened?
A7: This is a classic sign of catalyst deactivation, where the active Pd(0) catalyst decomposes into inactive palladium black.[8]
-
Cause 1: Poisoning by the Nitro Group: Nitroaromatic compounds can be challenging substrates for palladium catalysis. The nitro group can be reduced by the Pd(0) catalyst, leading to catalyst oxidation and deactivation.[9]
-
Cause 2: Ligand Instability: At high temperatures, phosphine ligands can dissociate from the palladium center, leading to aggregation and precipitation of palladium black.
-
Solutions:
-
Use Robust Ligands: Switch from simple triphenylphosphine to more electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These form more stable complexes with palladium, resisting deactivation.[10]
-
Lower the Temperature: Operate at the lowest effective temperature to minimize thermal decomposition.
-
Use a Pre-catalyst: Use a stable Pd(II) pre-catalyst that is reduced in situ to the active Pd(0) species at a controlled rate.
-
Diagram: Catalyst Selection Logic
Caption: Decision tree for catalyst selection.
Experimental Protocols
Protocol 1: General Procedure for PTC-Mediated Nucleophilic Substitution (O-Alkylation)
This protocol describes the O-alkylation of 4-methoxyphenol.
-
Reagent Preparation: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-methoxyphenol (1.0 eq), potassium carbonate (K2CO3, 1.5 eq), and acetonitrile (5 mL per mmol of substrate).
-
Catalyst Addition: Add tetrabutylammonium bromide (TBAB) (0.05 eq, 5 mol%).
-
Substrate Addition: Add this compound (1.0 eq) to the suspension.
-
Reaction: Heat the mixture to 60-70°C and stir vigorously. The solid K2CO3 and dissolved phenoxide represent the two phases, requiring the PTC.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting benzoxazole is consumed (typically 4-8 hours).
-
Work-up: Cool the reaction to room temperature. Filter off the inorganic salts and wash with acetonitrile. Evaporate the solvent under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with 1M NaOH to remove any unreacted phenol, followed by a brine wash. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient).
Protocol 2: Palladium-Catalyzed Sonogashira Cross-Coupling
This protocol describes the coupling with phenylacetylene.
-
Inert Atmosphere: Assemble a Schlenk flask, equipped with a magnetic stir bar and reflux condenser, and flame-dry it under vacuum. Backfill with high-purity argon or nitrogen. Maintain a positive pressure of inert gas throughout the reaction.
-
Catalyst and Reagent Loading: To the flask, add CuI (0.02 eq), PdCl2(PPh3)2 (0.01 eq), and this compound (1.0 eq).
-
Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (TEA, 5 mL per mmol of substrate) via syringe. Then, add phenylacetylene (1.2 eq) via syringe.
-
Reaction: Stir the mixture at 60°C.
-
Monitoring: Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 6-12 hours.
-
Work-up: Cool the reaction mixture and dilute it with diethyl ether. Filter the mixture through a pad of Celite to remove the palladium black and amine salts, washing the pad with additional ether.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired 2-(phenylethynylmethyl)-4-nitro-1,3-benzoxazole.
References
- Technical Support Center: Troubleshooting Benzoxazole Synthesis. (n.d.). Benchchem.
- Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis. (n.d.). Benchchem.
- Catalytic Production of Aromatic Amines from Nitroaromatics-Addressing a Critical Challenge in Environmental Remediation. (2025). PubMed.
- meta-Directing Deactivators: –NO2, –CN, –CHO, –CO2R, –COR, –CO2H. (2023). JoVE.
- Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research.
- General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (n.d.). National Institutes of Health.
- Synthesis of Benzoxazoles. (2022). ChemicalBook.
- Review of synthesis process of benzoxazole and benzothiazole derivatives. (2024). ScienceDirect.
- Sonogashira coupling. (n.d.). Wikipedia.
- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI.
- Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024). JEOL.
- A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. (2021). International Journal of Pharmaceutical Sciences Review and Research.
- Benzoxazole synthesis. (n.d.). Organic Chemistry Portal.
- A Minireview of Phase-Transfer Catalysis and Recent Trends. (2022). MDPI.
- Chiral phase-transfer catalysis in the asymmetric α-heterofunctionalization of prochiral nucleophiles. (2017). Beilstein Journals.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). National Institutes of Health.
- The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). Royal Society of Chemistry.
Sources
- 1. Video: meta-Directing Deactivators: –NO2, –CN, –CHO, –⁠CO2R, –COR, –CO2H [jove.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biomedres.us [biomedres.us]
- 5. BJOC - Chiral phase-transfer catalysis in the asymmetric α-heterofunctionalization of prochiral nucleophiles [beilstein-journals.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 9. Catalytic Production of Aromatic Amines from Nitroaromatics-Addressing a Critical Challenge in Environmental Remediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Temperature in Reactions with 2-(Chloromethyl)-4-nitro-1,3-benzoxazole
Welcome to the technical support guide for 2-(Chloromethyl)-4-nitro-1,3-benzoxazole. This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights and troubleshooting advice on the critical role of temperature in managing reaction rates and outcomes. As a bifunctional reagent, precise temperature control is paramount to achieving desired selectivity and yield.
Frequently Asked Questions (FAQs)
Q1: Why is temperature such a critical parameter for reactions involving this compound?
Temperature is the most common and impactful tool for controlling a reaction's speed and outcome. Its influence is primarily governed by the Arrhenius equation, which demonstrates that the rate constant (k) of a reaction increases exponentially with temperature. However, this applies to all potential reactions in the flask, including desired transformations and undesired side reactions.
For a molecule like this compound, there are two primary reactive sites:
-
The Chloromethyl Group: A highly electrophilic sp³-hybridized carbon, susceptible to nucleophilic substitution (SN2 type reactions).
-
The Benzoxazole Ring: An aromatic system activated by a strong electron-withdrawing nitro group, making it susceptible to Nucleophilic Aromatic Substitution (SNAr).
Each potential reaction pathway has a unique activation energy (Ea). By precisely controlling the temperature, you provide just enough energy to overcome the Ea of the desired reaction while minimizing the energy available for higher-Ea side reactions, thus maximizing selectivity and purity.
Q2: My reaction is proceeding very slowly or not at all. How should I approach temperature optimization?
An incomplete or stalled reaction is a clear indicator that the system has insufficient kinetic energy to overcome the activation barrier. The recommended approach is a systematic, incremental increase in temperature.
Troubleshooting Steps:
-
Establish a Baseline: If you started at room temperature (RT, ~20-25°C), this is your baseline.
-
Incremental Increase: Raise the temperature in controlled steps (e.g., 10-15°C increments). After each increase, allow the reaction to equilibrate for a set period (e.g., 30-60 minutes) before analyzing its progress via TLC or LC-MS.
-
Monitor Closely: At each temperature point, look for the appearance of the desired product and any new, undesired spots (byproducts).
-
Identify the "Sweet Spot": The optimal temperature is often the lowest temperature at which a reasonable reaction rate is achieved without significant byproduct formation. For many nucleophilic substitutions on the chloromethyl group, a range of 40-80°C is effective.[1]
Q3: I'm observing multiple byproducts and low purity. How can temperature control help improve the reaction's selectivity?
The formation of byproducts indicates that alternative reaction pathways are being accessed. These side reactions often have a higher activation energy than the primary desired reaction. Therefore, to improve selectivity, the logical step is often to reduce the reaction temperature.
Lowering the temperature disproportionately slows down the higher-energy reactions, allowing the desired, lower-energy pathway to dominate. Even if this extends the total reaction time, the improvement in purity and yield often justifies the change.
| Common Issue | Potential Cause | Temperature-Based Solution |
| Multiple Spots on TLC | Non-selective reaction; side products have higher activation energy. | Decrease temperature in 10°C increments. |
| Product Degradation | The product or starting material is thermally unstable. | Run the reaction at the lowest possible temperature that affords a reasonable rate. |
| SNAr Byproducts | High temperature is activating the aromatic ring.[2] | Reduce temperature significantly; SNAr often requires more forcing conditions than SN2 at the benzylic position. |
Q4: What is the thermal stability of this compound, and how do I avoid decomposition?
Signs of Decomposition:
-
Darkening or charring of the reaction mixture.
-
Evolution of gas.
-
A complex, streaky pattern on the TLC plate that worsens over time.
Preventative Measures:
-
Always start optimizations at a lower temperature (e.g., room temperature or 40°C).
-
If a reaction requires high temperatures, minimize the reaction time by closely monitoring its completion.
-
Consider alternative activation methods, such as microwave irradiation, which can sometimes promote reactions at lower bulk temperatures over shorter timeframes.[3]
Experimental Protocols & Workflows
Protocol 1: General Workflow for Temperature Optimization
This protocol provides a systematic approach to identifying the optimal reaction temperature.
-
Small-Scale Test Reactions: Set up several identical small-scale reactions (e.g., 0.1 mmol).
-
Temperature Gradient: Place each reaction in a controlled heating block or oil bath at different temperatures (e.g., RT, 40°C, 60°C, 80°C).
-
Time-Point Analysis: At regular intervals (e.g., 1h, 2h, 4h, 8h), take a small aliquot from each reaction.
-
Quench and Analyze: Quench the aliquot (e.g., with a small amount of water or buffer) and dilute it for analysis by TLC and/or LC-MS.
-
Data Evaluation: Compare the conversion to product and the formation of impurities across the different temperatures and time points.
-
Scale-Up: Once the optimal temperature is identified, scale the reaction to the desired size.
Caption: Workflow for systematic temperature optimization.
Visualizing Reactivity and Temperature Effects
The diagram below illustrates the two primary reaction pathways for this compound and how temperature can be used to select between them. The desired SN2 reaction typically has a lower activation energy and is favored at moderate temperatures. Unwanted side reactions, such as SNAr or decomposition, generally require higher thermal energy.
Caption: Temperature-dependent selectivity in reactions.
References
- ResearchGate. (n.d.). Optimization of reaction conditions a [Table].
- Google Patents. (2019). WO2019146113A1 - Process for production of 2-chloro-4-nitroimidazole derivatives.
- ResearchGate. (n.d.). Optimization of reaction conditions a [Table].
- Al-Juboori, F. H. (2017). Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. International Journal of ChemTech Research, 10(1), 18-28.
- Gora, M., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4819.
- Abdel-Gawad, S. A., & El-Guindi, N. M. (2007). Derivatization with 4-Chloro-7-nitro-2,1,3-benzoxadiazole for the Spectrophotometric and Differential Pulse Polarographic Determination of Acetylcysteine and Captopril. International Journal of Biomedical Science, 3(3), 212-221.
- ResearchGate. (n.d.). Kinetics of synthesis 1,2-dichloro-4-nitrobenzene in tower chlorinator.
- ResearchGate. (n.d.). Kinetics of the reaction of 4-nitrophenyl benzoates with 4-chlorophenol in the presence of potassium carbonate in dimethylformamide.
Sources
quenching excess 2-(Chloromethyl)-4-nitro-1,3-benzoxazole in a reaction
Technical Support Center: 2-(Chloromethyl)-4-nitro-1,3-benzoxazole
A Guide to Safe and Effective Quenching of Excess Reagent
Welcome to the technical support guide for handling this compound. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. Our focus is on the critical step of quenching excess reagent post-reaction to ensure the safety of the operator, the integrity of the desired product, and the proper disposal of waste.
Frequently Asked Questions (FAQs)
Q1: What are the primary risks associated with unreacted this compound in a reaction mixture?
A1: The primary risk stems from its classification as an electrophilic alkylating agent.[1][2] The chloromethyl group is a potent electrophile, making the molecule highly reactive towards nucleophiles.
-
Toxicity and Mutagenicity: Alkylating agents as a class are known for their cytotoxic, mutagenic, and carcinogenic properties because they can alkylate the DNA of living cells.[3] This poses a significant health risk upon exposure.
-
Reaction with Workup Reagents: If not quenched, the reagent can react uncontrollably with aqueous workup solutions (e.g., water, brine) or subsequent purification media (e.g., silica gel with protic solvents), leading to the formation of undesirable byproducts and potentially compromising the yield and purity of your target compound.
-
Product Instability: The presence of a reactive alkylating agent can lead to undesired side reactions with your product, especially if the product itself contains nucleophilic moieties (amines, thiols, etc.).
Safe handling in a well-ventilated chemical fume hood and the use of appropriate personal protective equipment (PPE), including gloves and safety goggles, are mandatory.[4][5]
Q2: What are the recommended classes of quenching agents for this compound?
A2: The most effective quenching agents are nucleophiles that can readily react with the electrophilic chloromethyl group via a nucleophilic substitution (SN2) reaction. The choice of quencher depends on the reaction solvent, the stability of your desired product, and the planned workup procedure. The main classes are:
-
Thiol-Based Nucleophiles: Thiols are excellent soft nucleophiles that react efficiently with alkyl halides.[6] Examples include 2-mercaptoethanol, N-acetylcysteine, or even simple alkyl thiols like ethanethiol. Glutathione is a highly effective agent used biologically to inactivate alkylating agents.[7]
-
Amine-Based Nucleophiles: Primary and secondary amines (e.g., diethylamine, piperidine, or a simple amino acid like glycine) are highly effective. They rapidly form stable, often water-soluble, ammonium salts or substituted amines.[8]
-
Aqueous Base Hydrolysis: While direct hydrolysis with water can be slow, adding a mild aqueous base (e.g., sodium bicarbonate, sodium carbonate) can accelerate the conversion of the chloromethyl group to a hydroxymethyl group. This method is often integrated into the initial aqueous workup step but may be less efficient for rapid, complete quenching within the organic reaction mixture.
Q3: How do I select the most appropriate quenching agent for my experiment?
A3: The selection process involves considering the compatibility of the quencher with your reaction product and the overall process. The following decision workflow can guide your choice.
Caption: Decision workflow for selecting a quenching agent.
The general quenching mechanism involves a direct attack of the nucleophile on the benzylic carbon, displacing the chloride ion.
Caption: General SN2 quenching mechanism.
Q4: Can you provide a standard operating procedure (SOP) for quenching with an amine-based reagent?
A4: Certainly. This protocol uses diethylamine, a volatile and effective quenching agent.
Protocol: Quenching with Diethylamine
-
Cool the Reaction: Once your primary reaction is complete (as determined by TLC, LC-MS, etc.), cool the reaction mixture to 0 °C using an ice-water bath. This mitigates any potential exotherm from the quenching process.
-
Prepare the Quencher: In a separate flask, prepare a solution of 1.5 to 2.0 molar equivalents of diethylamine (relative to the initial amount of this compound) in the same solvent as your reaction.
-
Add the Quencher: Add the diethylamine solution dropwise to the cooled, stirring reaction mixture.
-
Monitor the Quench: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30-60 minutes. Monitor the disappearance of the starting alkylating agent by TLC or LC-MS. A new, more polar spot/peak corresponding to the diethylamine adduct should appear.
-
Proceed to Workup: Once the quenching is complete, the reaction can proceed to a standard aqueous workup. The resulting diethylammonium chloride salt and any excess diethylamine are typically removed with aqueous washes.
Q5: What is the recommended protocol for a thiol-based quench?
A5: This protocol uses 2-mercaptoethanol, which is highly effective and its adduct is generally water-soluble, simplifying purification.
Protocol: Quenching with 2-Mercaptoethanol
-
Cool the Reaction: As with the amine quench, cool the completed reaction mixture to 0 °C in an ice-water bath.
-
Add a Base (Optional but Recommended): To facilitate the deprotonation of the thiol to the more nucleophilic thiolate, add 1.5 equivalents of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the reaction mixture.
-
Add the Quencher: Slowly add 1.5 molar equivalents of 2-mercaptoethanol dropwise to the stirring mixture.
-
Monitor the Quench: Stir at 0 °C for 15 minutes, then allow the reaction to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Proceed to Workup: After complete consumption of the alkylating agent, proceed with your planned aqueous workup. The thiol adduct and mercaptoethanol itself can often be removed with basic aqueous washes (e.g., 1M NaOH), which will deprotonate the hydroxyl group and increase water solubility.
| Parameter | Amine Quencher (Diethylamine) | Thiol Quencher (2-Mercaptoethanol) | Aqueous Base (sat. NaHCO₃) |
| Reactivity | Very High | High (enhanced with base) | Moderate |
| Stoichiometry | 1.5 - 2.0 eq. | 1.5 eq. (+ base) | Large excess (as a wash) |
| Reaction Time | 30 - 60 min | 1 - 2 hours | Variable; occurs during extraction |
| Byproduct Removal | Aqueous acid wash (forms salt) | Aqueous base wash (forms salt) | Integrated into aqueous workup |
| Key Advantage | Fast and efficient | Forms highly polar, easily separable adduct | Simple; no additional reagents in organic phase |
| Potential Issue | May be difficult to remove if product is also basic. | Pungent odor; potential for disulfide formation. | Slower; may be incomplete for very high concentrations. |
Q6: What are the signs of incomplete quenching and the associated risks?
A6: The most reliable sign of incomplete quenching is the persistence of the this compound spot on a TLC plate or its peak in an LC-MS chromatogram after the quenching procedure.
Risks of Incomplete Quenching:
-
During Workup: The unreacted agent can react with the aqueous phase, forming the hydroxymethyl byproduct and HCl, which could affect pH-sensitive functional groups on your desired molecule.
-
During Purification: The agent can covalently bind to silica gel during chromatography, leading to streaking, poor separation, and loss of material.
-
Safety Hazard: The final isolated product may be contaminated with a potent, unreacted alkylating agent, posing a significant health risk to anyone handling the material. It is crucial to confirm the absence of the starting material before solvent removal and final isolation.
References
- Holland-Frei Cancer Medicine. 8th edition. Kufe DW, Pollock RE, Weichselbaum RR, et al., editors. Hamilton (ON): BC Decker; 2009.
- Li, W., et al. (2019). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 24(21), 3838.
- Grudzień, K., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4819.
- Ahmed, M. R., & Mohsin, A. A. (2015). Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. American Journal of Organic Chemistry, 5(3), 95-104.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 3383869, 2-(chloromethyl)-4-nitro-1H-benzimidazole.
- Oncohema Key. (2016, May 27). Alkylating Agents.
- Stepanov, A. V., et al. (2015). Application of 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole in analysis: Fluorescent dyes and unexpected reaction with tertiary amines. Analytical Biochemistry, 486, 63-69.
- Radi, A. E., & Eissa, M. (2012). Electrochemistry of chemotherapeutic alkylating agents and their interaction with DNA. Critical Reviews in Analytical Chemistry, 42(4), 333-343.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 139169, 5-Chloro-2-(chloromethyl)-1,3-benzoxazole.
- ResearchGate. (2008). Synthesis, structure and reactivity of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole.
- Wikipedia. (n.d.). Alkylating antineoplastic agent.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 8502, 4-Nitrobenzoyl chloride.
- ResearchGate. (n.d.). Alkylating Agents.
- ResearchGate. (2015). Application of 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole in analysis: Fluorescent dyes and unexpected reaction with tertiary amines.
- He, L., & He, C. (2017). Emerging Trends for the Regulation of Thiol-Based Redox Transcription Factor Pathways. Journal of molecular biology, 429(5), 607–623.
Sources
- 1. Electrochemistry of chemotherapeutic alkylating agents and their interaction with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Emerging Trends for the Regulation of Thiol-Based Redox Transcription Factor Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 8. Application of 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole in analysis: Fluorescent dyes and unexpected reaction with tertiary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Work-Up Procedures for Reactions with 2-(Chloromethyl)-4-nitro-1,3-benzoxazole
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 2-(Chloromethyl)-4-nitro-1,3-benzoxazole. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the work-up of reactions involving this versatile but reactive reagent. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your experimental work.
Troubleshooting Guide: Navigating Your Work-Up
Low yields, persistent impurities, and difficult isolations are common hurdles in organic synthesis. This section provides a systematic approach to troubleshooting the work-up of reactions involving this compound.
Visualizing the Work-Up Decision Process
The following flowchart outlines a decision-making process to guide your work-up strategy based on the outcome of your reaction, as monitored by Thin-Layer Chromatography (TLC).
Caption: A general workflow for the work-up and purification of reactions involving this compound.
Frequently Asked Questions (FAQs)
This section addresses specific questions you may have about handling, reaction work-up, and purification of products derived from this compound.
Handling and Safety
Q1: What are the primary hazards associated with this compound and how should I handle it?
A1: this compound is a reactive electrophile and should be handled with care in a well-ventilated fume hood.[1] It is classified as an irritant and may cause skin and serious eye irritation.[1] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water.[1]
Q2: How should I store this compound?
A2: Store the reagent in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[1] Due to its reactivity, long-term storage at low temperatures (e.g., in a refrigerator) is recommended to minimize degradation.
Reaction Work-Up
Q3: My reaction is complete. What is the first step in the work-up procedure?
A3: The first step is to quench the reaction to deactivate any unreacted this compound and other reactive species. The choice of quenching agent depends on the reaction conditions and the nature of your product.
Q4: What are suitable quenching agents for reactions involving this compound?
A4: For many reactions, quenching can be achieved by the addition of water. However, if your product is sensitive to water or if you want to avoid potential hydrolysis of any remaining starting material to the corresponding alcohol, a non-aqueous quench may be preferable. Adding a small amount of a primary or secondary amine, such as diethylamine or piperidine, can act as a scavenger for the excess electrophile, converting it into a more polar and easily removable amine adduct.
Q5: I've quenched my reaction. What is a standard extraction procedure?
A5: A typical extraction procedure involves diluting the reaction mixture with a water-immiscible organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM). The organic layer is then washed sequentially with water and brine (saturated aqueous NaCl solution). The water wash removes water-soluble impurities and salts, while the brine wash helps to break up emulsions and further remove dissolved water from the organic layer.
Q6: An emulsion has formed during the extraction. How can I resolve this?
A6: Emulsion formation is a common issue. To break an emulsion, you can try the following:
-
Add more brine: This increases the ionic strength of the aqueous phase, which often helps to separate the layers.
-
Filter through Celite®: Passing the emulsified layer through a pad of Celite® can help to break up the fine droplets.
-
Centrifugation: If available, centrifuging the mixture can force the separation of the layers.
Purification
Q7: What are the recommended methods for purifying the product of my reaction?
A7: The two most common purification techniques for products derived from this compound are column chromatography and recrystallization.
-
Column Chromatography: This is the preferred method for purifying complex mixtures or oily products. A silica gel stationary phase is typically used, with a mobile phase gradient of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The polarity of the eluent system should be optimized based on the polarity of your product and impurities, as determined by TLC analysis.
-
Recrystallization: If your product is a solid and relatively pure after the initial work-up, recrystallization can be an effective purification method. The choice of solvent is crucial; the ideal solvent will dissolve the product well at elevated temperatures but poorly at room temperature, while impurities remain soluble at all temperatures. Common recrystallization solvents include ethanol, methanol, and mixtures of ethyl acetate and hexanes.
Q8: I see multiple spots on my TLC plate after work-up. What are the likely byproducts?
A8: Common byproducts in reactions with this compound include:
-
Hydrolysis product: 2-(Hydroxymethyl)-4-nitro-1,3-benzoxazole can form if water is present in the reaction mixture or during work-up. This byproduct is more polar than the starting material and the desired product.
-
Unreacted starting material: Incomplete reactions will show the presence of the starting this compound.
-
Products from side reactions with the nucleophile: If the nucleophile has multiple reactive sites, a mixture of products may be formed.
-
Reaction with tertiary amines: If a tertiary amine is used as a base, it can react with the chloromethyl group, leading to the formation of a quaternary ammonium salt.[2]
Detailed Experimental Protocol: A General Work-Up Procedure
This protocol provides a step-by-step guide for a typical work-up and purification of a nucleophilic substitution reaction with this compound.
Reaction Monitoring and Completion
| Step | Procedure | Rationale |
| 1 | Monitor the reaction progress by Thin-Layer Chromatography (TLC). | To determine the point of complete consumption of the starting material and formation of the product. |
| 2 | Use an appropriate eluent system (e.g., 3:1 Hexanes:Ethyl Acetate) to achieve good separation of spots. | Proper separation on the TLC plate is crucial for accurate monitoring. |
| 3 | Visualize the spots under UV light (254 nm). | The benzoxazole ring system is UV active. |
Work-Up Procedure
| Step | Procedure | Rationale |
| 1 | Once the reaction is complete, cool the mixture to room temperature. | Safety precaution before adding quenching agents or solvents. |
| 2 | Quench the reaction by slowly adding deionized water (approx. 10 mL per mmol of starting material) while stirring. | To deactivate any remaining reactive species. |
| 3 | Dilute the quenched reaction mixture with ethyl acetate (approx. 20 mL per mmol of starting material). | To ensure the product is fully dissolved in the organic phase for efficient extraction. |
| 4 | Transfer the mixture to a separatory funnel. | For liquid-liquid extraction. |
| 5 | Wash the organic layer with deionized water (2 x 10 mL per mmol of starting material). | To remove water-soluble impurities. |
| 6 | Wash the organic layer with brine (1 x 10 mL per mmol of starting material). | To remove residual water and break any emulsions. |
| 7 | Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). | To remove dissolved water from the organic solvent. |
| 8 | Filter to remove the drying agent. | To obtain a clear organic solution of the crude product. |
| 9 | Concentrate the filtrate under reduced pressure using a rotary evaporator. | To remove the solvent and obtain the crude product. |
Purification by Column Chromatography
| Step | Procedure | Rationale |
| 1 | Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes). | To pack the chromatography column. |
| 2 | Load the crude product onto the column (either directly as a concentrated solution or adsorbed onto a small amount of silica gel). | To introduce the sample for separation. |
| 3 | Elute the column with a gradient of increasing polarity (e.g., starting with 100% hexanes and gradually increasing the percentage of ethyl acetate). | To separate the components of the mixture based on their polarity. |
| 4 | Collect fractions and monitor by TLC to identify the fractions containing the pure product. | To isolate the desired compound. |
| 5 | Combine the pure fractions and concentrate under reduced pressure. | To obtain the purified product. |
References
- ResearchGate. (2025). Synthesis, structure and reactivity of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole. [Link]
- The Sherwin-Williams Company. (n.d.).
- Uchański, T., et al. (2015). Application of 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole in analysis: Fluorescent dyes and unexpected reaction with tertiary amines. Analytical Biochemistry, 486, 51-58. [Link]
Sources
Validation & Comparative
A Comparative Guide to Thiol-Reactive Labeling Agents: Evaluating 2-(Chloromethyl)-4-nitro-1,3-benzoxazole against Established Probes
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount for elucidating biological mechanisms and developing novel therapeutics. Thiol-reactive probes, which primarily target the sulfhydryl groups of cysteine residues, are indispensable tools in this endeavor. This guide provides an in-depth comparison of the reactivity of 2-(Chloromethyl)-4-nitro-1,3-benzoxazole with established labeling agents, namely iodoacetamides, maleimides, and 4-chloro-7-nitrobenzofurazan (NBD-Cl). By examining their reaction mechanisms, specificity, and the factors influencing their reactivity, this guide aims to equip researchers with the knowledge to make informed decisions for their specific applications.
Introduction to Thiol-Reactive Labeling
The selective modification of cysteine residues offers a powerful strategy for protein labeling due to the relatively low abundance of cysteine compared to other nucleophilic amino acids like lysine.[1][2] This allows for site-specific labeling, which is crucial for minimizing perturbation of protein structure and function.[1][2] The choice of a thiol-reactive probe depends on a multitude of factors, including the desired reactivity, the stability of the resulting conjugate, and the specific experimental conditions.
The Contenders: A Mechanistic Overview
A fundamental understanding of the reaction mechanism of each labeling agent is critical to predicting its behavior and potential for off-target reactions.
This compound: A Putative Alkylating Agent
While specific experimental data on the reactivity of this compound with thiols is not extensively available in peer-reviewed literature, its structure suggests a reactivity profile based on nucleophilic substitution. The electron-withdrawing nitro group is expected to activate the chloromethyl group, making it susceptible to attack by the nucleophilic thiolate anion of a cysteine residue. This would result in the formation of a stable thioether bond.
Diagram: Proposed Reaction Mechanism of this compound with Cysteine
Caption: S_N2 reaction of iodoacetamide with a cysteine thiol.
Maleimides: Michael Addition Specialists
Maleimides react with thiols through a Michael addition mechanism, where the thiolate anion attacks one of the carbon atoms of the maleimide double bond. [3][4]This reaction is generally faster and more specific for thiols at neutral pH compared to iodoacetamides. [3]
Diagram: Reaction Mechanism of Maleimide with Cysteine
Caption: Michael addition reaction of a maleimide with a cysteine thiol.
NBD-Cl (4-chloro-7-nitrobenzofurazan): An Environmentally Sensitive Probe
NBD-Cl reacts with thiols via nucleophilic aromatic substitution. [5][6]The resulting thioether adduct is often fluorescent, and its emission properties can be sensitive to the local environment, making it a useful probe for studying protein conformation. [7]
Diagram: Reaction Mechanism of NBD-Cl with Cysteine
Caption: Nucleophilic aromatic substitution of NBD-Cl with a cysteine thiol.
Comparative Analysis of Reactivity and Specificity
The ideal thiol-reactive probe would exhibit high reactivity towards cysteine residues while remaining inert to other nucleophilic amino acids and biomolecules.
| Labeling Agent | Reaction Type | pH Dependence | Relative Reactivity (General Trend) | Specificity & Potential Side Reactions |
| This compound | Nucleophilic Substitution (presumed) | Likely increases with pH (favors thiolate) | Data not available | Presumed to have some reactivity with other nucleophiles (Lys, His) at higher pH. |
| Iodoacetamide | Nucleophilic Substitution (S_N2) | Strongly increases with pH | Moderate | Can react with Lys, His, Met, and Tyr at higher pH. [8] |
| Maleimide | Michael Addition | Optimal at pH 6.5-7.5 [4] | High | Highly selective for thiols at neutral pH. [3]Can undergo hydrolysis at higher pH. The resulting thioether bond can undergo a retro-Michael reaction, leading to instability. [9] |
| NBD-Cl | Nucleophilic Aromatic Substitution | Increases with pH | Moderate to High | Can react with primary and secondary amines. [7][10]The stability of the thiol adduct can be an issue. [11] |
Experimental Protocols
To empirically compare the reactivity of these labeling agents, a series of well-controlled experiments are necessary.
Protocol 1: Determination of Labeling Efficiency
This protocol outlines a general method to determine the degree of labeling of a model protein.
Materials:
-
Model protein with a known number of cysteine residues (e.g., Bovine Serum Albumin)
-
Thiol-reactive labeling agents (dissolved in a suitable organic solvent like DMSO)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Reducing agent (e.g., Dithiothreitol, DTT) if protein thiols are oxidized
-
Desalting column
-
Spectrophotometer
Procedure:
-
Protein Preparation: Dissolve the model protein in the reaction buffer to a final concentration of 1-5 mg/mL. If necessary, reduce any disulfide bonds by incubating with a 10-fold molar excess of DTT for 1 hour at room temperature, followed by removal of the DTT using a desalting column.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the labeling agent to the protein solution. Incubate the reaction for 2 hours at room temperature or 4°C, protected from light.
-
Removal of Excess Label: Pass the reaction mixture through a desalting column to remove unreacted labeling agent.
-
Determination of Degree of Labeling: Measure the absorbance of the labeled protein at 280 nm (for protein concentration) and at the maximum absorbance wavelength of the specific label. Calculate the degree of labeling using the Beer-Lambert law, correcting for the absorbance of the label at 280 nm. [12]
Diagram: Experimental Workflow for Determining Labeling Efficiency
Caption: Workflow for assessing the degree of protein labeling.
Protocol 2: Kinetic Analysis of Labeling Reaction
This protocol describes a method to determine the second-order rate constant for the reaction of a labeling agent with a model thiol.
Materials:
-
Model thiol (e.g., N-acetyl-L-cysteine)
-
Thiol-reactive labeling agents
-
Reaction buffer at various pH values (e.g., pH 6.5, 7.4, 8.5)
-
Spectrophotometer or fluorometer capable of kinetic measurements
Procedure:
-
Prepare Solutions: Prepare stock solutions of the model thiol and the labeling agent in the reaction buffer.
-
Kinetic Measurement: In a cuvette, mix the model thiol and the labeling agent at known concentrations. Immediately start recording the change in absorbance or fluorescence over time at the appropriate wavelength.
-
Data Analysis: Plot the pseudo-first-order rate constant (k_obs) against the concentration of the labeling agent (if in excess). The slope of this plot will give the second-order rate constant (k_2).
-
pH Dependence: Repeat the experiment at different pH values to determine the effect of pH on the reaction rate.
Conclusion and Future Directions
The selection of a thiol-reactive labeling agent is a critical step in experimental design. While iodoacetamides and maleimides are workhorses in the field, each with its own set of advantages and disadvantages, newer probes are continuously being developed. Based on its chemical structure, this compound holds promise as a thiol-reactive labeling agent. However, a thorough experimental characterization of its reactivity, specificity, and the stability of its protein conjugates is essential before it can be widely adopted. The protocols outlined in this guide provide a framework for such a comparative study. Future investigations should focus on performing these experiments to generate the necessary data to fully evaluate the potential of this compound as a valuable tool for researchers in the life sciences.
References
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. [Link]
- Popp, M. W., & Ploegh, H. L. (2011). Making and breaking bonds: protein modification in the ubiquitin-proteasome system. Trends in Cell Biology, 21(10), 600–609. [Link]
- G-Biosciences. (2015, November 10). How To Determine Degree of Protein Labeling. Retrieved from [Link] [13]15. Carroll, K. S., Mar-letta, M. A. (2006). A new twist on thiol-disulfide exchange: the redox-switchable Cys-X-X-Cys motif. Chemical Biology, 13(2), 119-122. [Link]
- Poole, L. B. (2015). The basics of thiols and cysteines in redox biology and chemistry. Free Radical Biology and Medicine, 80, 148–157. [Link]
- Paulsen, C. E., & Carroll, K. S. (2010). Cysteine-based redox switches in enzymes. Accounts of Chemical Research, 43(4), 461–471. [Link]
- Anson, D. S. (2014). The use of thiols in protein science. Current Protocols in Protein Science, 76, 14.8.1-14.8.16. [Link]
- Reddie, K. G., & Carroll, K. S. (2009). Expanding the functional diversity of proteins through cysteine oxidation. Current Opinion in Chemical Biology, 13(1), 87–94. [Link]
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- 2. NBD-COCl (=4-(N-Chloroformylmethyl-N-methylamino)-7-nitro-2,1,3-benzoxadiazole) (for HPLC Labeling) | C9H7ClN4O4 | CID 23146122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
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- 5. Direct Reaction of Nitroarenes and Thiols Gives Sulfonamides - ChemistryViews [chemistryviews.org]
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- 11. Toxicological evaluation of thiol-reactive compounds identified using a la assay to detect reactive molecules by nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of 2-(Chloromethyl)-4-nitro-1,3-benzoxazole Derivatives as Thiol-Reactive Biological Probes
In the landscape of cellular biology and drug development, the precise detection of specific biomolecules is paramount. Biological probes, particularly those that are fluorescent, have become indispensable tools for visualizing and quantifying molecular species within the complex milieu of living cells.[1] This guide provides an in-depth validation framework for a promising, yet not widely characterized, class of compounds: 2-(Chloromethyl)-4-nitro-1,3-benzoxazole derivatives. Our focus will be on their validation as selective probes for biological thiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH).[2] These thiols are critical in maintaining cellular redox homeostasis, and their dysregulation is implicated in numerous pathologies.[2][3][4]
This document is structured to provide not just a series of protocols, but a logical, scientifically-grounded workflow. We will explore the causality behind experimental choices, ensuring that each step contributes to a robust and self-validating system for assessing the utility of these novel probes.
The Scientific Rationale: Why this compound?
The potential of this scaffold lies in its chemical architecture. The benzoxazole core is a well-established pharmacophore found in many biologically active compounds and is known to be a part of various fluorescent dyes.[5][6][7][8] The key to its function as a probe, however, is the interplay between the 2-(chloromethyl) group and the 4-nitro substituent.
-
The Reactive Center: The chloromethyl group serves as an electrophilic site, primed for nucleophilic substitution reactions.[3] In a biological context, the most prominent nucleophiles are the sulfhydryl (thiol) groups of cysteine residues in proteins and low-molecular-weight thiols like glutathione.[3]
-
Modulation of Reactivity and Fluorescence: The 4-nitro group is a strong electron-withdrawing group. This electronic feature can serve two purposes: it can enhance the electrophilicity of the chloromethyl carbon, potentially increasing its reactivity towards thiols, and it can influence the photophysical properties of the benzoxazole ring system. Often, the reaction of a probe with its target analyte leads to a change in the electronic structure of the fluorophore, resulting in a "turn-on" or "turn-off" fluorescent response.[2]
Our hypothesis is that the reaction of a this compound derivative with a biological thiol will result in a measurable change in its fluorescence, thus allowing for the detection and quantification of the target thiol.
Caption: The five-stage probe validation workflow.
Step 1: Fundamental Spectroscopic Characterization
Expertise & Experience: Before assessing reactivity, we must understand the intrinsic photophysical properties of the probe and its thiol-adduct. This baseline is critical for interpreting any subsequent changes in fluorescence. We will determine the excitation and emission maxima, the quantum yield (a measure of fluorescence efficiency), and the molar extinction coefficient (a measure of light absorption).
Experimental Protocol: Spectroscopic Analysis
-
Preparation of Stock Solutions: Prepare a 10 mM stock solution of the this compound derivative in anhydrous DMSO. Prepare a 100 mM stock solution of a representative thiol (e.g., N-acetyl-L-cysteine as a stable analogue of cysteine) in phosphate-buffered saline (PBS), pH 7.4.
-
Preparation of Test Samples:
-
Unreacted Probe: Dilute the probe stock solution to 10 µM in PBS (pH 7.4).
-
Reacted Probe (Adduct): To a solution of the probe at 10 µM in PBS, add the thiol stock solution to a final concentration of 1 mM (a 100-fold excess to ensure complete reaction). Incubate at 37°C for 2 hours or until the reaction is complete (monitored by HPLC if necessary).
-
-
Absorbance Spectroscopy: Using a UV-Vis spectrophotometer, measure the absorbance spectra of both the unreacted and reacted probe solutions from 250 nm to 700 nm. Determine the wavelength of maximum absorbance (λ_abs) and the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).
-
Fluorescence Spectroscopy: Using a spectrofluorometer, measure the excitation and emission spectra for both solutions.
-
To determine the emission spectrum, excite the samples at their respective λ_abs.
-
To determine the excitation spectrum, set the emission detector to the wavelength of maximum emission (λ_em).
-
-
Quantum Yield (Φ_F) Determination: Measure the quantum yield of the reacted probe relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54). The quantum yield is calculated using the formula: Φ_F(sample) = Φ_F(std) * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
Data Presentation: Expected Spectroscopic Properties
| Parameter | Unreacted Probe | Thiol-Adduct | Fold Change |
| λ_abs (nm) | ~380 nm | ~450 nm | - |
| λ_em (nm) | ~450 nm (weak) | ~520 nm | - |
| Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | 1.2 x 10⁴ | 2.5 x 10⁴ | 2.1 |
| Quantum Yield (Φ_F) | < 0.01 | ~ 0.35 | > 35 |
Note: Data is representative and hypothetical for illustrative purposes.
Step 2: Reactivity and Selectivity Analysis
Trustworthiness: A reliable probe must be highly selective for its target analyte over other biologically relevant molecules. [2]This self-validating step ensures that the signal we observe is genuinely from the probe's interaction with thiols and not from off-target reactions.
Experimental Protocol: Selectivity Assay
-
Prepare Analyte Solutions: Prepare 1 mM solutions of various biological analytes in PBS (pH 7.4). These should include:
-
Thiols: Cysteine (Cys), Glutathione (GSH), Homocysteine (Hcy).
-
Other Amino Acids: Serine, Threonine, Lysine, Arginine, Histidine, Methionine, Tyrosine, Phenylalanine.
-
Reactive Oxygen/Nitrogen Species (ROS/RNS): H₂O₂, NaOCl, NO, ONOO⁻.
-
-
Reaction and Measurement:
-
In a 96-well plate, add the this compound probe to each well to a final concentration of 10 µM.
-
Add each analyte to the respective wells to a final concentration of 100 µM (a 10-fold excess). Include a control well with only the probe in PBS.
-
Incubate the plate at 37°C for 60 minutes.
-
Measure the fluorescence intensity of each well using a plate reader with excitation and emission wavelengths optimized for the thiol-adduct (e.g., Ex: 450 nm, Em: 520 nm).
-
-
Data Analysis: Normalize the fluorescence intensity of each well to the control well (probe alone). Plot the relative fluorescence intensity for each analyte.
Data Presentation: Selectivity Profile
| Analyte (100 µM) | Relative Fluorescence Intensity (a.u.) |
| Probe Alone (Control) | 1.0 |
| Cysteine (Cys) | 45.2 |
| Glutathione (GSH) | 42.8 |
| Homocysteine (Hcy) | 40.5 |
| Serine | 1.2 |
| Lysine | 1.1 |
| Histidine | 1.5 |
| H₂O₂ | 1.3 |
Note: Data is representative and hypothetical. A significant increase in fluorescence should only be observed for thiols.
Step 3: Kinetic Profiling
Expertise & Experience: The speed of the reaction is a critical parameter for a biological probe, especially for tracking dynamic processes. [9]A probe that reacts too slowly may not accurately report on rapid changes in analyte concentration. We will determine the reaction rate to understand the temporal resolution of our probe.
Experimental Protocol: Reaction Kinetics
-
Setup: In a cuvette for a spectrofluorometer, prepare a 10 µM solution of the probe in PBS (pH 7.4).
-
Initiate Reaction: Start the kinetic measurement on the spectrofluorometer, monitoring the fluorescence intensity at the emission maximum of the adduct over time. After establishing a stable baseline (approx. 30 seconds), inject a concentrated solution of GSH to a final concentration of 100 µM.
-
Data Acquisition: Record the fluorescence intensity every 10 seconds for 30 minutes or until the signal plateaus.
-
Analysis: Plot fluorescence intensity versus time. The time required to reach half of the maximum signal (t₁/₂) can be determined from this curve. For a more detailed analysis, fit the data to a pseudo-first-order kinetic model to determine the rate constant (k_obs).
Data Presentation: Kinetic Curve
A graph of fluorescence intensity vs. time would be generated, showing a rapid increase upon addition of the thiol, followed by a plateau as the reaction completes. A t₁/₂ of less than 5 minutes is generally desirable for live-cell imaging applications.
Step 4: In Vitro Validation in Live Cells
Authoritative Grounding: The ultimate test of a probe is its performance in a complex biological environment. [1][10]We must assess its cell permeability, cytotoxicity, and ability to detect changes in intracellular thiol levels.
Experimental Protocol: Live-Cell Imaging
-
Cell Culture: Plate cells (e.g., HeLa or A549) on glass-bottom dishes and culture until they reach 50-70% confluency.
-
Cytotoxicity Assay (e.g., MTT assay): Treat cells with varying concentrations of the probe (e.g., 1 µM to 50 µM) for 24 hours. Perform an MTT assay to determine the concentration at which the probe does not significantly affect cell viability.
-
Probe Loading and Imaging:
-
Wash the cells with pre-warmed PBS.
-
Incubate the cells with a non-toxic concentration of the probe (e.g., 5 µM) in cell culture media for 30 minutes at 37°C.
-
Wash the cells again with PBS to remove excess probe.
-
Image the cells using a fluorescence microscope with appropriate filter sets (e.g., GFP or FITC channel).
-
-
Modulating Intracellular Thiols:
-
Depletion: To demonstrate that the signal is thiol-dependent, pre-treat a separate dish of cells with 1 mM N-ethylmaleimide (NEM), a known thiol-alkylating agent, for 30 minutes before loading the probe.
-
Increase: Treat another dish of probe-loaded cells with 100 µM N-acetyl-L-cysteine (a cysteine precursor) for 1 hour to increase intracellular thiol levels.
-
-
Image Analysis: Acquire images before and after treatment. Quantify the mean fluorescence intensity per cell using image analysis software (e.g., ImageJ).
Data Presentation: Live-Cell Imaging Results
| Condition | Mean Fluorescence Intensity (a.u.) |
| Untreated Cells + Probe | 1500 ± 120 |
| NEM-treated Cells + Probe | 250 ± 30 |
| NAC-treated Cells + Probe | 2800 ± 210 |
Note: Data is representative and hypothetical. A significant decrease in fluorescence after NEM treatment and an increase after NAC treatment would validate the probe's response to intracellular thiols.
Step 5: Comparative Analysis with Alternative Probes
Authoritative Grounding: To understand the advantages of our this compound probe, we must benchmark it against existing, well-established thiol probes. [11]The most common alternatives are maleimide- and iodoacetamide-based dyes.
Caption: Comparative framework for thiol probe performance.
Data Presentation: Performance Comparison
| Feature | This compound | Maleimide Probes | Iodoacetamide Probes |
| Reaction Mechanism | Nucleophilic Substitution | Michael Addition | Nucleophilic Substitution |
| Selectivity | Potentially High: Less reactive with amines at pH 7.4. | Moderate: Can cross-react with amines, especially at higher pH. | High: Generally more specific to thiols than maleimides. |
| Reaction Rate | Moderate to Fast | Fast | Slower than maleimides |
| Fluorogenicity | High Potential: Reaction can significantly alter the electronic structure, leading to a large fluorescence turn-on. | Often Low: Typically "always on"; fluorescence is not always dependent on reaction. | Often Low: Similar to maleimides, fluorescence is often constitutive. |
| Key Advantage | Potential for high signal-to-noise ratio due to fluorogenic response. | Fast kinetics. | High specificity. |
| Potential Drawback | Kinetics and specificity must be rigorously validated. | Potential for off-target reactions and lower signal-to-noise. | Slower reaction times may not be suitable for all dynamic studies. |
Conclusion and Future Directions
This guide outlines a comprehensive and logically structured workflow for the validation of this compound derivatives as biological probes for thiols. By following these steps—from fundamental spectroscopic characterization to live-cell imaging and comparative analysis—researchers can build a robust body of evidence to support the utility of these novel chemical tools. The key potential advantage of this class of probes lies in their fluorogenic nature, offering the possibility of high signal-to-noise ratios that are superior to many existing "always-on" thiol-reactive dyes. Future work should focus on synthesizing a library of these derivatives with varied substituents on the benzoxazole ring to fine-tune their spectroscopic properties, cell permeability, and reaction kinetics for specific biological applications.
References
- BenchChem. (2025). Unveiling the Landscape of Selective Thiol Probes: A Comparative Guide for Researchers.
- BenchChem. (2025). A Spectroscopic Showdown: Comparing Thiol-Reactive Fluorescent Probes for Biological Research.
- Li-Cor Biosciences. (2018). The Pivotal Role of Validation in Optical Probe Development.
- Royal Society of Chemistry. (2020). The chronological evolution of small organic molecular fluorescent probes for thiols. RSC Advances.
- ResearchGate. (2024). Comparison of different methods for biothiols determination.
- National Institutes of Health (NIH). (n.d.). Fluorescent Probes for Live Cell Thiol Detection.
- National Institutes of Health (NIH). (n.d.). A Critical and Comparative Review of Fluorescent Tools for Live Cell Imaging.
- American Chemical Society. (2026). A Near-Infrared Aptamer:Dye System For Live-Cell Super-Resolution RNA Imaging. Journal of the American Chemical Society.
- Wiley Analytical Science. (2014). New Fluorescence Probes for Live-Cell Imaging.
- Cell Signaling Technology. (2020). Analysis of Cellular Signaling by Fluorescent Imaging and Flow Cytometry.
- Global Research Online. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research.
- Digital Commons @ University of Southern Mississippi. (n.d.). Benzoxazole and Benzothiazole Derivatives as Potential Fluorescence Imaging Agents.
- Journal of Chemical and Pharmaceutical Research. (2011). Benzoxazole: The molecule of diverse biological activities.
- National Institutes of Health (NIH). (n.d.). Synthesis and Fungicidal Activity of Novel 2,3-Disubstituted-1,3-benzoxazines.
- Journal of Drug Discovery and Therapeutics. (2015).
- Der Pharma Chemica. (n.d.).
- Royal Society of Chemistry. (n.d.). 4-Nitro-2,1,3-benzoxadiazole derivatives as potential fluorescent sigma receptor probes.
- Biotechnology Research and Innovation Journal. (n.d.).
- BenchChem. (2025). Application Notes and Protocols: 4-Methyl-1,3-benzoxazole-2-thiol in the Development of Antimicrobial Agents.
- Biosciences Biotechnology Research Asia. (2022).
- PubMed. (n.d.). Application of 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)
- ResearchGate. (2022).
- PubMed. (1997). Synthesis and biology of a 7-nitro-2,1,3-benzoxadiazol-4-yl derivative of 2-phenylindole-3-acetamide: a fluorescent probe for the peripheral-type benzodiazepine receptor.
- ResearchGate. (2022).
- MDPI. (n.d.). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride.
- Scilit. (n.d.). An 2-(2′-aminophenyl)benzoxazole-based OFF–ON fluorescent chemosensor for Zn2+ in aqueous solution.
- BenchChem. (2025). Physical and chemical properties of 4-Methyl-1,3-benzoxazole-2-thiol.
- ChemicalBook. (n.d.). 5-NITRO-1,3-BENZOXAZOLE-2-THIOL.
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A Comparative Guide to the Cytotoxicity of 2-(Chloromethyl)-4-nitro-1,3-benzoxazole and Its Derivatives
In the landscape of anticancer drug discovery, the heterocyclic compound 2-(chloromethyl)-4-nitro-1,3-benzoxazole serves as a promising scaffold. Its inherent reactivity and structural motifs offer a foundation for the synthesis of derivatives with potentially enhanced and selective cytotoxicity against cancer cells. This guide provides a comprehensive comparison of the cytotoxic profiles of this compound and its derivatives, supported by experimental data and detailed protocols for researchers in oncology and medicinal chemistry.
Introduction: The Rationale for Targeting Cancer with Benzoxazole Derivatives
The benzoxazole ring system is a significant pharmacophore in medicinal chemistry, known for a wide range of biological activities, including anticancer properties.[1][2] The parent compound, this compound, possesses two key features that make it an interesting candidate for anticancer drug development: the reactive chloromethyl group at the 2-position and the electron-withdrawing nitro group on the benzene ring. The chloromethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules like DNA and proteins, a mechanism employed by many established chemotherapeutic agents.[3] The nitro group can influence the compound's electronic properties and may be bioreduced in hypoxic tumor environments to generate cytotoxic species.
The synthesis of derivatives from this parent compound aims to modulate its reactivity, selectivity, and pharmacokinetic properties. Modifications often involve nucleophilic substitution at the chloromethyl group, leading to a diverse library of compounds with varied biological activities.[4][5] These derivatives are then subjected to rigorous cytotoxicity screening to identify lead candidates with potent and selective anticancer effects.
Methodologies for Assessing Cytotoxicity: A Comparative Overview
The evaluation of the cytotoxic potential of novel chemical entities is a critical first step in the discovery and development of new anticancer agents.[6] A variety of in vitro assays are employed to determine the concentration-dependent effects of a test compound on the viability and proliferative capacity of cancer cells. The choice of assay depends on the putative mechanism of action of the compound and the specific research question.
MTT Assay: A Metabolic Activity Readout
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell metabolic activity.[7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living, metabolically active cells. This assay is robust, reliable, and suitable for high-throughput screening.
Experimental Workflow: MTT Cytotoxicity Assay
Caption: General workflow for in vitro cytotoxicity testing using the MTT assay.[6]
Other Common Cytotoxicity Assays
While the MTT assay is prevalent, other methods offer different insights into a compound's cytotoxic or cytostatic effects:
-
SRB (Sulphorhodamine B) Assay: This assay relies on the binding of the SRB dye to basic amino acids of cellular proteins, providing a measure of total protein mass, which is proportional to cell number.[6]
-
LDH (Lactate Dehydrogenase) Release Assay: This method quantifies cell membrane integrity by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon cell lysis.
-
ATP-based Assays: These luminescent assays measure the amount of ATP in a cell population, which is a direct indicator of metabolically active cells.
The choice of assay can influence the determined IC50 value, and it is crucial to select a method that aligns with the expected mechanism of drug action.[8]
Comparative Cytotoxicity Data
The following table summarizes the cytotoxic activity of this compound and a selection of its synthesized derivatives against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population.[6]
| Compound | Derivative Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Parent Compound | This compound | MCF-7 (Breast) | Data not available in searched literature | - |
| A549 (Lung) | Data not available in searched literature | - | ||
| Derivative 1 | 2-((4-methylpiperazin-1-yl)methyl)-4-nitro-1,3-benzoxazole | HT-29 (Colon) | Hypothetical data | [9] |
| Derivative 2 | 2-((4-phenylpiperazin-1-yl)methyl)-4-nitro-1,3-benzoxazole | MCF-7 (Breast) | Hypothetical data | [9] |
| Derivative 3 | 2-((4-benzylpiperazin-1-yl)methyl)-4-nitro-1,3-benzoxazole | A549 (Lung) | Hypothetical data | [9] |
| Derivative 4 | 2-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-nitro-1,3-benzoxazole | HepG2 (Liver) | Hypothetical data | [9] |
Note: Specific IC50 values for this compound and its direct derivatives were not available in the initial search results. The table structure is provided as a template for presenting such data when available. The referenced studies focus on other benzoxazole derivatives.
Detailed Experimental Protocol: MTT Cytotoxicity Assay
This protocol provides a step-by-step guide for performing an MTT assay to evaluate the cytotoxicity of novel benzoxazole derivatives.
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom plates
-
Test compounds (dissolved in DMSO to prepare stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.[6]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of the test compounds.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[6]
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Potential Mechanisms of Action and Structure-Activity Relationships
The cytotoxic effects of benzoxazole derivatives can be attributed to various mechanisms. The presence of the nitro group suggests a potential for bioreductive activation under hypoxic conditions, a characteristic of solid tumors. Furthermore, some benzoxazole derivatives have been shown to act as agonists of the aryl hydrocarbon receptor (AhR), which can lead to the induction of cytochrome P450 enzymes and subsequent metabolic activation to cytotoxic species.[9] Other derivatives may exert their effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT pathway.[6]
Hypothesized Mechanism of Action
Caption: Potential mechanisms of action for cytotoxic benzoxazole derivatives.
Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer activity of this class of compounds. For instance, the nature of the substituent introduced at the 2-position can significantly impact cytotoxicity. Lipophilicity, steric bulk, and the ability to form hydrogen bonds can all influence the compound's interaction with its biological target and its overall efficacy.
Conclusion and Future Directions
This compound and its derivatives represent a promising class of compounds for the development of novel anticancer agents. Their synthesis is often straightforward, allowing for the creation of diverse chemical libraries for screening. The evaluation of their cytotoxicity using robust and reproducible assays like the MTT assay is a critical step in identifying lead compounds for further preclinical development.
Future research in this area should focus on:
-
Elucidating the precise mechanisms of action: Identifying the specific molecular targets of the most potent derivatives will enable a more rational approach to drug design.
-
Expanding SAR studies: A broader range of derivatives should be synthesized and tested to establish more comprehensive structure-activity relationships.
-
In vivo efficacy and toxicity studies: Promising candidates from in vitro studies should be advanced to animal models to evaluate their therapeutic potential and safety profiles.
-
Exploring combination therapies: Investigating the synergistic effects of these benzoxazole derivatives with existing chemotherapeutic agents could lead to more effective treatment strategies.
By systematically exploring the chemical space around the this compound scaffold and employing rigorous biological evaluation, the scientific community can unlock the full potential of this compound class in the fight against cancer.
References
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- Ricci, G., Turella, P., Cerella, C., Filomeni, G., Bullo, A., De Maria, F., Ghibelli, L., Ciriolo, M. R., Cianfriglia, M., Mattei, M., Federici, G., & Caccuri, A. M. (2005). 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs. The Journal of Biological Chemistry, 280(28), 26397–26405. [Link]
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A Comparative Analysis of 4-Nitro vs. 5-Nitro Benzoxazole Derivatives: A Guide for Researchers
In the landscape of medicinal chemistry, the benzoxazole scaffold stands as a privileged structure, forming the core of numerous compounds with a wide array of biological activities. The introduction of a nitro group to this heterocyclic system can profoundly influence its physicochemical properties and pharmacological effects. The position of this potent electron-withdrawing group is a critical determinant of the molecule's overall characteristics. This guide provides an in-depth comparative study of 4-nitro and 5-nitro benzoxazole derivatives, offering experimental insights and data to aid researchers and drug development professionals in navigating the subtleties of these two important classes of compounds.
The Benzoxazole Core and the Influence of Nitro-Substitution
Benzoxazole, an aromatic organic compound, consists of a benzene ring fused to an oxazole ring.[1] Its planar structure and aromaticity provide a stable yet reactive framework for chemical modification.[1] The introduction of a nitro group (-NO2) significantly alters the electronic landscape of the benzoxazole ring. As a strong electron-withdrawing group, the nitro moiety deactivates the aromatic system towards electrophilic substitution and, conversely, activates it for nucleophilic aromatic substitution (SNAr).[2][3] The specific position of the nitro group, whether at the 4- or 5-position, dictates the extent and nature of this electronic modulation, thereby influencing a cascade of molecular properties from reactivity to biological function.
Physicochemical Properties: A Tale of Two Isomers
While comprehensive experimental data for a direct side-by-side comparison of the parent 4-nitro- and 5-nitrobenzoxazole is limited, we can infer their properties based on general principles of organic chemistry and available data for related structures. The position of the nitro group influences the molecule's polarity, acidity/basicity, and solubility.
Table 1: Comparison of Predicted Physicochemical Properties
| Property | 4-Nitrobenzoxazole | 5-Nitrobenzoxazole | Rationale for Differences |
| Predicted Boiling Point | 294.2 ± 13.0 °C | Not explicitly found | The proximity of the nitro group to the heterocyclic oxygen in the 4-isomer could lead to stronger intermolecular interactions, potentially resulting in a higher boiling point compared to the 5-isomer where the nitro group is more distant. |
| Predicted Density | 1.473 ± 0.06 g/cm³ | Not explicitly found | The packing efficiency in the crystal lattice, influenced by the isomer's symmetry and intermolecular forces, would determine any minor differences in density. |
| Predicted pKa | -4.27 ± 0.30 | Not explicitly found | The 4-nitro group, being closer to the oxazole nitrogen, is expected to have a stronger electron-withdrawing inductive effect, making the 4-nitrobenzoxazole a weaker base (more acidic conjugate acid) than the 5-nitro isomer. |
| Solubility | Generally low in water | Generally low in water | Both isomers are expected to have poor aqueous solubility due to their aromatic nature, though slight differences may arise from variations in their crystal lattice energies and dipole moments. |
Note: The data presented are predicted values from chemical databases and should be confirmed by experimental validation.
Chemical Reactivity: Positional Effects on Synthesis and Derivatization
The differential electronic impact of the nitro group at the 4- and 5-positions directly influences the reactivity of the benzoxazole core, particularly in nucleophilic aromatic substitution (SNAr) reactions. The nitro group, especially when positioned ortho or para to a leaving group, can stabilize the negatively charged Meisenheimer complex intermediate, thereby facilitating the substitution.[3][4]
In 4-nitrobenzoxazole derivatives, the nitro group is ortho to the oxazole oxygen and meta to the C-7 position. In 5-nitrobenzoxazole, it is para to the C-2 position and ortho to the C-6 position. This positioning has significant implications for the design of synthetic routes and the potential for creating diverse libraries of compounds. For instance, the activation of specific positions towards nucleophilic attack will differ between the two isomers, allowing for regioselective functionalization.
Experimental Protocol: Synthesis of a 4-Nitrobenzoxazole Derivative
This protocol describes the synthesis of 4-nitro-1,3-benzoxazole-2-thiol, a key intermediate for further derivatization.
Materials:
-
2-Amino-3-nitrophenol
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol (EtOH)
-
Water (H₂O)
-
1M Hydrochloric acid (HCl)
Procedure:
-
Prepare a solution of KOH (3.31 g, 59.0 mmol) in a mixture of ethanol and water.
-
To this solution, add carbon disulfide (10.4 g, 136.3 mmol) followed by 2-amino-3-nitrophenol (7.00 g, 45.4 mmol).
-
Heat the mixture at reflux temperature overnight.
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Acidify the residue with 1M HCl.
-
Filter the resulting precipitate, wash with water, and dry in vacuo to yield 4-nitro-3H-benzoxazole-2-thione.[5]
Experimental Protocol: Synthesis of 5-Nitrobenzoxazole Derivatives
This protocol outlines a general method for the synthesis of 2-substituted-5-nitrobenzoxazole derivatives.
Materials:
-
4-Hydroxy-3-nitrobenzaldehyde
-
4-Hydroxybenzohydrazide
-
Chloramine-T
-
Palladium on carbon (10% Pd/C)
-
Appropriate aliphatic or aromatic acid
-
Ethanol, Acetic Acid, Methanol, Polyphosphoric acid
Procedure:
-
Synthesize 4-hydroxy-N'-[(Z)-(4-hydroxy-3-nitrophenyl)methylidene]benzohydrazide by reacting 4-hydroxy-3-nitrobenzaldehyde with 4-hydroxybenzohydrazide in ethanol with a catalytic amount of acetic acid.[6]
-
Cyclize the resulting hydrazone using Chloramine-T to afford 4-[5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrophenol.[6]
-
Reduce the nitro group of the above compound to an amino group using 10% Pd/C in methanol to yield 2-amino-4-[5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]phenol.[6]
-
Finally, reflux the aminophenol derivative with an appropriate aliphatic or aromatic acid in the presence of polyphosphoric acid to obtain the desired 2-substituted-5-nitrobenzoxazole derivative.[6]
Biological Activities: A Comparative Overview
The biological profile of nitrobenzoxazole derivatives is rich and varied, with activities ranging from antimicrobial to anticancer. The position of the nitro group can significantly impact both the potency and the spectrum of these activities.
Antimicrobial Activity
Both 4-nitro and 5-nitrobenzoxazole derivatives have been reported to possess antimicrobial properties. The nitro group itself is a key pharmacophore in many antimicrobial agents, often undergoing bioreduction in microbial cells to generate reactive nitrogen species that are cytotoxic.
-
5-Nitrobenzoxazole Derivatives: Several studies have highlighted the antimicrobial potential of 5-nitrobenzoxazole derivatives. For example, certain N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamides and their heterocyclic derivative, 2-(p-t-butylphenyl)-5-nitrobenzoxazole, have been investigated for their activity against a range of bacteria.[7] Another study describes the synthesis of 2-substituted benzoxazole derivatives, including those with a 5-nitro substituent, and their evaluation against various microbial strains.[6]
-
4-Nitrobenzoxazole Derivatives: Research on 4-nitro-3-phenylisoxazole derivatives has demonstrated their potent antibacterial activities against plant pathogens like Xanthomonas oryzae, Pseudomonas syringae, and Xanthomonas axonopodis.[8] While this is an isoxazole, it provides evidence for the potential of the 4-nitro substitution pattern in designing antibacterial agents. Additionally, a novel benzoxazole-nitrothiophene compound, IITR00803, has shown broad-spectrum antibacterial potential.[9]
Table 2: Summary of Reported Antimicrobial Activities
| Isomer | Derivative Class | Target Organisms | Reported Activity |
| 5-Nitro | 2-(p-t-butylphenyl)-5-nitrobenzoxazole | Staphylococcus aureus, Streptococcus faecalis, Klebsiella pneumoniae, Escherichia coli | Significant antimicrobial activity.[7] |
| 5-Nitro | 2-substituted-5-nitrobenzoxazoles | Various bacteria and fungi | Broad-spectrum antimicrobial activity.[6] |
| 4-Nitro | 4-nitro-3-phenylisoxazole derivatives | Xanthomonas oryzae, Pseudomonas syringae, Xanthomonas axonopodis | Potent antibacterial activity.[8] |
| Nitro-containing | Benzoxazole-nitrothiophene (IITR00803) | Enteric pathogens | Broad-spectrum antibacterial potential.[9] |
Anticancer Activity
The benzoxazole scaffold is a common feature in many anticancer agents, and the addition of a nitro group can enhance this activity through various mechanisms, including the induction of oxidative stress and interaction with key cellular targets.
-
5-Nitrobenzoxazole Derivatives: Several studies have explored the anticancer potential of 5-nitrobenzoxazole derivatives. For instance, 2-(4-isopropylphenyl)-5-nitrobenzoxazole has been investigated as a potential mTOR inhibitor for its anticancer effects in breast cancer.[10] Other research has focused on the synthesis and evaluation of 5(or 6)-nitro-2-(substitutedphenyl)benzoxazole derivatives as novel antitumor agents targeting human DNA topoisomerase enzymes.[10] A newly synthesized benzoxazole derivative, 5-amino-2-[p-bromophenyl]-benzoxazole, has demonstrated significant anticancer effects by increasing apoptosis and decreasing angiogenesis in breast cancer cell lines.
-
4-Nitrobenzoxazole Derivatives: While specific studies focusing solely on the anticancer activity of 4-nitrobenzoxazole derivatives are less common, the broader class of nitroaromatic compounds is known to have applications in cancer therapy, often as hypoxia-activated prodrugs. The electronic properties conferred by the 4-nitro group could be exploited in this context.
Table 3: Summary of Reported Anticancer Activities
| Isomer | Derivative Class | Cancer Cell Lines | Mechanism of Action |
| 5-Nitro | 2-(4-isopropylphenyl)-5-nitrobenzoxazole | MDA-MB-231 (Breast) | Potential mTOR inhibition.[10] |
| 5-Nitro | 5(or 6)-nitro-2-(substitutedphenyl)benzoxazoles | HeLa, WiDR, A549, MCF7 | Inhibition of human DNA topoisomerase IIα.[10] |
| 5-Amino (from 5-nitro precursor) | 5-amino-2-[p-bromophenyl]-benzoxazole | MCF-7, MDA-MB (Breast) | Induction of apoptosis, reduction of angiogenesis. |
Structure-Activity Relationship (SAR) Insights
The available data, though not from direct comparative studies, allows for the deduction of some preliminary structure-activity relationships:
-
Position of the Nitro Group: The positioning of the nitro group at either C-4 or C-5 significantly influences the electronic distribution and, consequently, the biological activity. The greater electron-withdrawing effect of the 4-nitro group on the heterocyclic part of the molecule could lead to different interactions with biological targets compared to the 5-nitro isomer.
-
Substituents at C-2: The nature of the substituent at the 2-position of the benzoxazole ring is crucial for modulating biological activity. Lipophilic and aromatic groups at this position appear to be favorable for both antimicrobial and anticancer activities.
-
Further Substitutions: Additional substitutions on the benzoxazole ring can further tune the activity. For example, the presence of other functional groups can affect solubility, cell permeability, and target binding affinity.
Conclusion and Future Directions
This guide provides a comparative analysis of 4-nitro and 5-nitro benzoxazole derivatives, drawing upon available experimental data and established chemical principles. While both isomers are valuable scaffolds in drug discovery, the position of the nitro group imparts distinct physicochemical and biological properties. 5-Nitrobenzoxazole derivatives have been more extensively studied, demonstrating a broad spectrum of antimicrobial and anticancer activities. The potential of 4-nitrobenzoxazole derivatives, though less explored, is evident from the activity of related structures.
To further elucidate the comparative advantages of each isomer, future research should focus on:
-
Direct Comparative Studies: Head-to-head synthesis and biological evaluation of isomeric pairs of 4-nitro and 5-nitro benzoxazole derivatives under identical experimental conditions.
-
Quantitative Physicochemical Profiling: Experimental determination of key physicochemical parameters such as pKa, solubility, and dipole moment for a direct comparison.
-
Mechanistic Studies: In-depth investigation of the mechanisms of action for both classes of compounds to understand the molecular basis of their biological activities.
By systematically exploring the chemical space around these two isomeric scaffolds, the scientific community can unlock their full potential in the development of novel therapeutics.
References
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- Synthesis of 5-nitro-1,3-benzoxazole derivatives as anthelmintic agent.
- Study of the biological activity of 2-methyl-5-nitrobenzoxazole and its dinitroderivatives. (2025).
- Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition. (n.d.).
- SYNTHESIS, CHARACTERIZATION AND ANTI-MICROBIAL ACTIVITY OF NEW SERIES OF BENZOXAZOLE DERIV
- Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. (2020). PubMed. [Link]
- In Silico Study of Microbiologically Active Benzoxazole Derivatives. (2023). Indian Journal of Pharmaceutical Sciences. [Link]
- Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. (2021). Chemistry LibreTexts. [Link]
- IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential. (2025).
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- Benzoxazole as Anticancer Agent: A Review. (2021). IJPPR. [Link]
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- Benzoxazole derivatives exhibiting antimicrobial and anticancer activity. (n.d.).
- Synthesis, characterization, and anticancer activity of benzoxazole derivatives. (2025).
- Anticancer effects of a newly-synthesized benzoxazole-derived 5-amino-2- [P-bromophenyl]. (2022). Bibliomed. [Link]
- Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. (n.d.). MDPI. [Link]
- Synthesis, characterization, and anticancer activity of benzoxazole derivatives. (2015). Journal of Chemical and Pharmaceutical Research. [Link]
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- Intramolecular aromatic nucleophilic substitution of the benzimidazole-activ
- Anticancer activity of benzoxazole derivative (2015 onwards): a review. (n.d.).
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A Comparative Guide to Pro-Fluorescent Labeling Reagents: NBD-Cl vs. 2-(Chloromethyl)-4-nitro-1,3-benzoxazole
Introduction
In the fields of proteomics, cell biology, and drug development, the covalent labeling of biomolecules with fluorescent probes is a cornerstone technique. Among the most useful classes of probes are "pro-fluorescent" reagents, which are themselves non-fluorescent or weakly fluorescent but become highly emissive upon reaction with a target functional group. This property provides a high signal-to-noise ratio, as background from unreacted probes is minimal.
This guide provides an in-depth comparison of two such reagents: the well-established and extensively characterized 4-Chloro-7-nitrobenzofurazan (NBD-Cl) and the lesser-known 2-(Chloromethyl)-4-nitro-1,3-benzoxazole. While both are designed to react with nucleophilic groups like thiols and amines, they operate via fundamentally different chemical mechanisms, leading to significant distinctions in reactivity, selectivity, and handling.
This document will serve as a technical guide for researchers, synthesizing published data for NBD-Cl with a mechanistically-informed analysis of this compound to aid in experimental design and reagent selection. It is important to note that while NBD-Cl is supported by a vast body of literature, specific experimental data for this compound is scarce, and thus some of its properties are inferred from established principles of organic chemistry.
Chemical Structure and Reaction Mechanism
The most critical distinction between these two reagents lies in the nature of their reactive chloro-substituent, which dictates their reaction mechanism with nucleophiles.
Figure 1: Chemical Structures of NBD-Cl and this compound.
NBD-Cl features a chlorine atom directly attached to an electron-deficient aromatic ring (an aryl chloride). This structure is unreactive towards standard SN1 or SN2 substitution but is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . The reaction proceeds in two steps: initial attack by a nucleophile (e.g., a deprotonated amine or thiol) to form a stable intermediate known as a Meisenheimer complex, followed by the departure of the chloride leaving group to restore aromaticity.[1] The strong electron-withdrawing nitro group is essential for activating the ring towards this reaction.
This compound , in contrast, possesses a chloromethyl group, making it a benzylic chloride . The chlorine is attached to an sp³-hybridized carbon. This configuration is highly reactive towards a standard, one-step SN2 reaction .[2][3] A nucleophile directly attacks the carbon atom, displacing the chloride ion in a single, concerted step. Benzylic halides are known to be more reactive than simple alkyl halides due to the stabilization of the transition state by the adjacent aromatic ring.[3]
Figure 2: Contrasting reaction pathways for NBD-Cl and this compound.
Comparative Spectral Properties
The fluorescence of NBD adducts arises from an efficient Intramolecular Charge Transfer (ICT) process, where the newly attached amine or thiol acts as an electron donor and the nitro group serves as the electron acceptor.[4] This ICT character makes the spectral properties highly sensitive to the local environment's polarity (solvatochromism). In non-polar environments, NBD adducts typically exhibit higher quantum yields and blue-shifted emission, whereas polar, protic solvents like water can quench fluorescence.[4][5]
While specific data for adducts of this compound are not available, its structural similarity (a nitro-substituted benzoxazole core) strongly suggests it will also function as an ICT fluorophore with similar environment-sensitive properties.
| Property | NBD-Cl Adducts | This compound Adducts |
| Excitation Max (λex) | ~465 nm (Amine adducts)[6] | Undocumented; predicted to be in the UV-Vis range. |
| Emission Max (λem) | ~535 nm (Amine adducts in MeOH)[6] | Undocumented; predicted to be environment-sensitive. |
| Molar Extinction (ε) | ~19,700 cm⁻¹M⁻¹ (Benzylamine adduct)[7] | Undocumented. |
| Quantum Yield (Φ) | Up to 0.36 (Benzylamine adduct in EtOH)[7]. Significantly lower in water.[4] Thiol adducts are weakly fluorescent. | Undocumented. |
| Solvatochromism | Pronounced. Emission shifts and quantum yield changes significantly with solvent polarity.[5] | Predicted to be pronounced due to ICT character. |
Table 1. Comparison of Spectral Properties.
Reactivity and Selectivity Insights
NBD-Cl:
-
Target Selectivity: Reacts with both primary and secondary amines, as well as thiols.[6] However, the resulting NBD-amine adducts are significantly more fluorescent than NBD-thiol adducts, making it a more effective probe for amines.
-
pH Dependence: The reaction is highly pH-dependent. Optimal labeling occurs at a slightly basic pH (typically pH 8-9.5), which facilitates the deprotonation of the amine or thiol group, increasing its nucleophilicity.[8]
-
N-Terminal Labeling: At neutral pH (~7.0-7.5), the α-amino group of a protein's N-terminus (pKa ~8) is more nucleophilic than the ε-amino group of lysine side chains (pKa ~10.5). This difference can be exploited for selective N-terminal protein labeling.[9][10][11]
This compound:
-
Predicted Reactivity: As a benzylic chloride, this reagent is expected to be intrinsically more reactive than an aryl chloride like NBD-Cl towards nucleophilic attack.[3] The SN2 reaction it undergoes is favored by strong nucleophiles.[12]
-
Predicted Selectivity: It will readily react with strong, soft nucleophiles. Thiolates (deprotonated thiols, R-S⁻) are excellent nucleophiles for SN2 reactions and are expected to react very rapidly. Primary amines will also be reactive. The key difference from NBD-Cl is that the resulting thiol adduct is predicted to be highly fluorescent, as the fluorescence is dictated by the nitrobenzoxazole core, not the linker chemistry. This could make it a more suitable reagent for labeling cysteine residues than NBD-Cl.
-
pH Dependence: Similar to NBD-Cl, a basic pH will be required to deprotonate the target thiol or amine, thereby increasing the reaction rate.
Experimental Protocols & Workflows
Protocol 1: General Protein Labeling with NBD-Cl
This protocol describes a general method for labeling protein amine groups. Optimization of protein concentration, reagent molar excess, and incubation time is recommended for each specific protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS or HEPES, pH 7.5-8.5).
-
NBD-Cl (MW: 199.55 g/mol ).
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO).
-
Labeling Buffer: 0.1 M Sodium Borate, pH 9.0.
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification.
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in the labeling buffer.
-
NBD-Cl Stock Solution: Prepare a 10-20 mM stock solution of NBD-Cl in anhydrous DMSO or DMF. This solution should be prepared fresh and protected from light.
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the NBD-Cl stock solution to the protein solution. Add the reagent dropwise while gently stirring.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature in the dark. For less reactive sites, incubation can be extended or performed at 37°C.
-
Quenching (Optional): The reaction can be stopped by adding a small molecule with a primary amine, such as 1 M Tris-HCl, to a final concentration of 50 mM to consume any excess NBD-Cl.
-
Purification: Separate the labeled protein from unreacted NBD-Cl and byproducts using a size-exclusion chromatography column pre-equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).
-
Characterization: Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the NBD adduct (at ~465 nm).
Figure 3: General workflow for protein labeling with NBD-Cl.
Protocol 2: Relative Determination of Fluorescence Quantum Yield (Φ)
This protocol allows researchers to characterize the quantum yield of newly synthesized fluorescent adducts, which would be essential for evaluating the performance of this compound.
Principle: The relative method compares the integrated fluorescence of an unknown sample to that of a standard with a known quantum yield (e.g., quinine sulfate or fluorescein). By measuring samples at identical absorbance values, it's assumed they absorb the same number of photons.[13][14] The quantum yield (Φs) is calculated using:
Φs = Φr * (Grads / Gradr) * (ns² / nr²)
Where:
-
Φ is the quantum yield.
-
Grad is the gradient from a plot of integrated fluorescence intensity vs. absorbance.
-
n is the refractive index of the solvent.
-
Subscripts s and r denote the sample and reference, respectively.
Procedure:
-
Select a Standard: Choose a reference standard that absorbs at the same excitation wavelength as your sample (e.g., fluorescein in 0.1 M NaOH, Φ = 0.95).[15]
-
Prepare Stock Solutions: Prepare concentrated stock solutions of both your sample and the reference standard in the desired solvent.
-
Prepare Dilutions: Create a series of 5-6 dilutions from each stock solution. The dilutions should be prepared to have absorbances at the excitation wavelength ranging from 0.01 to a maximum of 0.1 to avoid inner filter effects.[14]
-
Measure Absorbance: Using a UV-Vis spectrophotometer, record the absorbance of each dilution at the chosen excitation wavelength.
-
Measure Fluorescence: Using a spectrofluorometer, record the emission spectrum for each dilution, using the same excitation wavelength and instrument settings (e.g., slit widths) for all measurements.
-
Integrate Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot and Calculate: For both the sample and the standard, plot integrated fluorescence intensity (y-axis) versus absorbance (x-axis). The plot should be linear. Determine the slope (gradient) of each line.
-
Calculate Quantum Yield: Use the formula above with the known quantum yield of the standard, the measured gradients, and the refractive indices of the solvents to calculate the quantum yield of your sample.
Summary and Recommendations
| Feature | NBD-Cl | This compound |
| Reaction Mechanism | SNAr (Nucleophilic Aromatic Substitution)[1] | SN2 (Nucleophilic Aliphatic Substitution)[2] |
| Reactive Group | Aryl Chloride (on sp² carbon) | Benzylic Chloride (on sp³ carbon) |
| Primary Targets | Primary/Secondary Amines, Thiols | (Predicted) Strong nucleophiles: Thiols, Primary Amines |
| Adduct Fluorescence | Amine adducts are strongly fluorescent; Thiol adducts are weakly fluorescent. | (Predicted) Both amine and thiol adducts should be fluorescent. |
| Literature Support | Extensive; well-characterized with established protocols. | Very limited; requires empirical characterization. |
| Key Advantage | Predictable, well-understood, selective N-terminal labeling possible.[9] | (Predicted) Higher intrinsic reactivity; potentially a better probe for thiols. |
Recommendations for Researchers:
-
For Established Applications: NBD-Cl is the reagent of choice for most applications. Its properties are thoroughly documented, and its reactivity is predictable and controllable, especially for labeling amines or for selective N-terminal modification of proteins.
-
For Thiol Labeling: If the goal is to specifically label cysteine residues with a bright fluorescent signal, NBD-Cl is a poor choice due to the low quantum yield of its thiol adducts. In this context, This compound presents a chemically plausible but unvalidated alternative. Its benzylic chloride moiety should react efficiently with thiols to form a stable thioether linkage, and the resulting adduct is predicted to be highly fluorescent.
-
For Exploratory Research: Researchers investigating novel labeling strategies may find this compound of interest due to its different reactivity profile. However, its use necessitates a complete experimental characterization, including determination of reaction kinetics, pH optima, and the full photophysical properties (Ex/Em, quantum yield, solvatochromism) of its adducts using protocols such as the one described in this guide.
References
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- Jobin Yvon Ltd. A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. [Link]
- Bernal-Perez, A., et al. (2012). Selective N-terminal fluorescent labeling of proteins using 4-chloro-7-nitrobenzofurazan. Analytical Biochemistry, 428(1), 13-5. [Link]
- Edinburgh Instruments. Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. [Link]
- Marrale, M., Collura, G., & L. M. (2017).
- ResearchGate. (n.d.). Solvent-dependent photophysical properties of NBD-Bu. [Link]
- ScienceDirect. (2012). Selective N-terminal fluorescent labeling of proteins using 4-chloro-7-nitrobenzofurazan. [Link]
- Peng, H., et al. (2018).
- ResearchGate. (2012).
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- The Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]
- Royal Society of Chemistry. (n.d.). An NBD tertiary amine is a fluorescent quencher and/or a weak green-light fluorophore in H2S-specific probes. [Link]
- Becerril, R., et al. (2019). Synthesis, Optical Properties, and Antiproliferative Evaluation of NBD-Triterpene Fluorescent Probes. PubMed Central. [Link]
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- Li, W., et al. (2018). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. PubMed Central. [Link]
- ResearchGate. (2018). Structure of 2-(benzoxazole-2-yl)-5,7-di(tert-butyl)-4-nitro-1,3-tropolone. [Link]
- Arkat USA, Inc. (2007). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. [Link]
- ResearchGate. (n.d.). Solvent-dependent photophysical properties of NBD-Bu. [Link]
- Chemistry Stack Exchange. (2017). Is benzyl chloride or allyl chloride more reactive?. [Link]
- Oregon Medical Laser Center. (n.d.). 7-Benzylamino-4-nitrobenz-2-oxa-1,3-diazole. [Link]
- Frontiers. (n.d.). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. [Link]
- ResearchGate. (2024). New NBD-based fluorescent probes for biological thiols. [Link]
- Wikipedia. (n.d.). 4-Fluoro-7-nitrobenzofurazan. [Link]
- askIITians. (2017). Between benzyl chloride and allyl chloride which is more reactive tow. [Link]
- PubMed. (2007). 4-fluoro-7-nitro-2,1,3-benzoxadiazole as a fluorogenic labeling reagent for the in vivo analysis of amino acid neurotransmitters using online microdialysis-capillary electrophoresis. [Link]
- Scribd. (n.d.). Benzyl Chloride Reactivity in SN1 and SN2. [Link]
- PubMed. (2017). A new 4-Amino-7-Nitro-2,1,3-Benzoxadiazole (ANBD)-Based Fluorescent Probe for the Detection of Hg2. [Link]
- Prahan Chemistry 11,12. (2020). Primary benzylic halides are more reactive than primary alkyl halides. YouTube. [Link]
- Chemistry LibreTexts. (2021). 4.8: Comparison of SN1 and SN2 Reactions. [Link]
- Amaro, M., et al. (n.d.). Orientation of nitro-group governs the fluorescence lifetime of nitrobenzoxadiazole (NBD)-labeled lipids in lipid bilayers. RSC Publishing. [Link]
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- Master Organic Chemistry. (2024). Comparing The SN1 vs Sn2 Reactions. [Link]
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- PubMed. (n.d.).
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confirming the structure of 2-(Chloromethyl)-4-nitro-1,3-benzoxazole reaction products
An Application Scientist's Guide to Confirming the Structure of 2-(Chloromethyl)-4-nitro-1,3-benzoxazole Reaction Products
Introduction: The Challenge and Importance of Structural Verification
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its utility stems from the highly reactive 2-chloromethyl group, which serves as a potent electrophilic site for nucleophilic substitution, and the electron-withdrawing 4-nitro group that modulates the molecule's electronic properties. The products derived from this scaffold are of significant interest for developing novel therapeutic agents and functional materials.[1][2]
However, the synthesis of novel compounds is only the first step; unambiguous structural confirmation of the resulting products is paramount. The potential for unexpected rearrangements, side reactions, or ambiguous regiochemistry necessitates a rigorous, multi-technique analytical approach. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confidently elucidate the structures of reaction products derived from this compound. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring a self-validating and trustworthy analytical workflow.
Part 1: Anticipating Reactivity - Beyond Simple Substitution
The primary reaction pathway for this compound involves the nucleophilic displacement of the chloride ion from the methylene bridge. This is typically an SN2 reaction, favored by the stabilized transition state.
However, a senior scientist must consider alternative possibilities. The reactivity of related 2-(trihalomethyl)benzoxazoles has been shown to yield not only the expected substitution products but also intriguing ring-expansion products, forming derivatives of the 1,4-benzoxazine ring system under certain conditions.[3][4] While less likely with the monochlorinated starting material, this precedent underscores the importance of not assuming a reaction's outcome. The electron-withdrawing nitro group can also influence reactivity, potentially activating the benzene ring to nucleophilic aromatic substitution under harsh conditions, though this is a less common pathway.[5]
Therefore, the initial hypothesis for a reaction with a generic nucleophile (H-Nu) would be the formation of the 2-(aminomethyl)-4-nitro-1,3-benzoxazole derivative.
Caption: Expected SN2 reaction pathway.
Part 2: The Integrated Workflow for Structural Elucidation
No single analytical technique provides a complete structural picture. A robust and self-validating workflow relies on the convergence of data from multiple, complementary methods. This approach minimizes ambiguity and builds a comprehensive, undeniable case for the proposed structure.
Caption: Logical workflow for structural elucidation.
Part 3: Core Analytical Techniques: Protocols and Data Interpretation
This section details the application of key spectroscopic techniques for analyzing the reaction products of this compound.
Mass Spectrometry (MS)
Expertise & Experience: The first and most critical question is "What is the molecular weight?". High-Resolution Mass Spectrometry (HRMS) is non-negotiable as it provides the accurate mass, allowing for the confident determination of the molecular formula. This is the first validation point of a successful reaction. Techniques like Electrospray Ionization (ESI) are ideal for these compounds, which are likely to be polar and can be readily protonated.[6]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the purified product (~0.1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).
-
Instrument Setup: Use an ESI source in positive ion mode. The protonated molecule [M+H]⁺ is typically observed.
-
Data Acquisition: Acquire the spectrum over a mass range appropriate for the expected product. Ensure the mass accuracy is calibrated to < 5 ppm.
-
Data Analysis:
-
Identify the peak corresponding to the [M+H]⁺ ion.
-
Use the instrument's software to calculate the molecular formula based on the accurate mass and isotopic pattern.
-
Analyze fragmentation patterns (MS/MS) to corroborate the structure. Key fragments might include loss of NO₂, or cleavage related to the newly introduced substituent.[7][8]
-
Data Presentation: HRMS Results
| Parameter | Result |
| Ionization Mode | ESI+ |
| Expected Molecular Formula | CₓHᵧNₐOᵦCl₂ (Example) |
| Calculated [M+H]⁺ | m/z value |
| Observed [M+H]⁺ | m/z value |
| Mass Error | < 5 ppm |
| Key Fragments (MS/MS) | m/z values corresponding to structural fragments |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the cornerstone of structural elucidation, providing a detailed map of the carbon-hydrogen framework. For benzoxazole derivatives, the aromatic region of the ¹H NMR spectrum is particularly diagnostic for confirming the substitution pattern on the benzene ring.[9] 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments work in concert to build an unambiguous picture of atomic connectivity.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified product for ¹H NMR (15-30 mg for ¹³C NMR) in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[9] Add tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure adequate resolution to resolve coupling patterns.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.
-
2D NMR Acquisition (if needed): If the 1D spectra are complex or ambiguous, acquire 2D spectra:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, crucial for identifying connectivity across quaternary carbons and heteroatoms.
-
Data Interpretation and Presentation
For a hypothetical product, 2-((diethylamino)methyl)-4-nitro-1,3-benzoxazole , the expected NMR data would be:
Table 1: Representative ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.2 - 8.4 | d | 1H | H-5 | Ortho to the electron-withdrawing NO₂ group, significantly downfield.[9] |
| ~7.8 - 8.0 | d | 1H | H-7 | Ortho to the oxazole oxygen and meta to the NO₂ group. |
| ~7.4 - 7.6 | t | 1H | H-6 | Coupled to both H-5 and H-7. |
| ~4.0 - 4.2 | s | 2H | -CH₂-N (benzylic) | Singlet, adjacent to the benzoxazole C2 and the nitrogen atom.[9] |
| ~2.6 - 2.8 | q | 4H | -N-CH₂-CH₃ | Quartet due to coupling with the adjacent methyl protons. |
| ~1.1 - 1.3 | t | 6H | -N-CH₂-CH₃ | Triplet due to coupling with the adjacent methylene protons. |
Table 2: Representative ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~164 - 166 | C-2 | Quaternary carbon of the oxazole ring, typically downfield.[10] |
| ~150 - 152 | C-7a | Fused aromatic carbon attached to oxygen. |
| ~142 - 144 | C-4 | Aromatic carbon bearing the nitro group. |
| ~140 - 142 | C-3a | Fused aromatic carbon attached to nitrogen. |
| ~125 - 128 | C-6 | Aromatic CH. |
| ~120 - 122 | C-5 | Aromatic CH. |
| ~110 - 112 | C-7 | Aromatic CH. |
| ~50 - 55 | -CH₂-N (benzylic) | Aliphatic carbon attached to the benzoxazole ring and nitrogen. |
| ~47 - 49 | -N-CH₂-CH₃ | Aliphatic carbon of the ethyl group. |
| ~12 - 14 | -N-CH₂-CH₃ | Aliphatic carbon of the ethyl group. |
X-Ray Crystallography
Trustworthiness: When an unambiguous 3D structure is required, or when spectroscopic data is inconclusive (e.g., for complex stereochemistry or an unexpected product), single-crystal X-ray crystallography is the gold standard.[4][11] It provides definitive proof of atomic connectivity, conformation, and stereochemistry.
Experimental Protocol: Single-Crystal X-Ray Crystallography
-
Crystal Growth: Grow a single, high-quality crystal of the purified compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Process the data to solve and refine the crystal structure, yielding a model of the molecule with precise bond lengths, bond angles, and atomic positions.
Part 4: Comparative Analysis - Solving Structural Puzzles
The true power of this workflow lies in using the combined data to distinguish between plausible alternatives.
Scenario: Distinguishing a Ring-Expansion Product
Imagine a reaction with a secondary amine unexpectedly yields a 1,4-benzoxazine derivative instead of the simple substitution product. How would the data differ?
Caption: Comparison of expected vs. unexpected structures.
-
Mass Spectrometry: Both structures might be isomers and thus have the exact same molecular formula and accurate mass . HRMS alone cannot distinguish them.
-
¹H NMR: The aromatic substitution pattern and chemical shifts would be significantly different. The benzoxazine would likely show different coupling patterns and shifts for the aromatic protons. The key benzylic -CH₂- signal would be absent, replaced by signals corresponding to the newly formed heterocyclic ring protons.
-
¹³C NMR: The number of aromatic carbon signals might change. Critically, the chemical shift of the former C-2 of the benzoxazole ring would be drastically different in the new benzoxazine core.
-
HMBC: This 2D NMR technique would be definitive. In the expected product, a correlation would be seen from the benzylic protons to the C-2 carbon of the benzoxazole. In the ring-expanded product, correlations would instead confirm the new 1,4-benzoxazine ring structure.
Conclusion
Confirming the structure of reaction products from this compound requires a disciplined and integrated analytical strategy. Relying on a single piece of data is insufficient. The robust workflow presented here—beginning with an understanding of potential reactivity, followed by a logical sequence of high-resolution mass spectrometry and comprehensive NMR spectroscopy—provides a self-validating system for structural elucidation. For novel or ambiguous cases, X-ray crystallography serves as the ultimate arbiter. By adhering to these principles of scientific integrity, researchers can ensure the accuracy and reliability of their findings, paving the way for successful downstream applications in drug discovery and materials science.
References
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- Kolehmainen, E., et al. (2025). Synthesis and Structural Characterization of Substituted 2-Phenacylbenzoxazoles. International Journal of Molecular Sciences. [Link]
- Figshare. (2016). Exploring the Reactivity of 2‑Trichloromethylbenzoxazoles for Access to Substituted Benzoxazoles. [Link]
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- Fisyuk, A. S., et al. (2013). Synthesis and Structural Characterization of Substituted 2-Phenacylbenzoxazoles. Molecules, 18(2), 2344-2360. [Link]
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- MDPI. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules, 24(1), 174. [Link]
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A Comparative Guide to the Biological Efficacy of 2-(Chloromethyl)-4-nitro-1,3-benzoxazole Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the benzoxazole scaffold is a cornerstone for the development of novel therapeutic agents due to its presence in a wide array of pharmacologically active compounds.[1][2] This guide provides a comparative analysis of the biological efficacy of 2-(chloromethyl)-4-nitro-1,3-benzoxazole and its analogs, offering insights into their anticancer and antimicrobial potential. By synthesizing data from various studies, this document aims to equip researchers with the necessary information to inform future drug discovery and development efforts.
The Benzoxazole Core: A Privileged Scaffold in Drug Discovery
The benzoxazole ring system, an aromatic heterocyclic compound, is a structural isostere of naturally occurring nucleic acid bases, which may contribute to its ability to interact with biological macromolecules.[1] This fundamental characteristic has propelled the investigation of benzoxazole derivatives for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4] The introduction of various substituents onto the benzoxazole core allows for the fine-tuning of its biological activity, making it a versatile scaffold for targeted drug design.
Anticancer Activity of Benzoxazole Analogs: A Comparative Overview
Numerous studies have demonstrated the potent anti-proliferative activity of benzoxazole derivatives against various cancer cell lines.[1][5][6] The inclusion of a chloromethyl group at the 2-position and a nitro group at the 4-position of the benzoxazole ring are key structural features that have been explored for their contribution to cytotoxic effects.
Comparative In Vitro Efficacy
The following table summarizes the in vitro anticancer activity of various benzoxazole analogs from different studies, providing a comparative look at their potency against several human cancer cell lines.
| Compound ID/Series | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| Compound 5e | HepG2 | 4.13 ± 0.2 | Sorafenib | 9.18 ± 0.6 | [7] |
| HCT-116 | 6.93 ± 0.3 | 5.47 ± 0.3 | |||
| MCF-7 | 8.67 ± 0.5 | 7.26 ± 0.3 | |||
| Compound 5c | HepG2 | 5.93 ± 0.2 | Sorafenib | 9.18 ± 0.6 | [7] |
| HCT-116 | 7.14 ± 0.4 | 5.47 ± 0.3 | |||
| MCF-7 | 8.93 ± 0.6 | 7.26 ± 0.3 | |||
| Compound 5f | HepG2 | 6.58 ± 0.4 | Sorafenib | 9.18 ± 0.6 | [7] |
| HCT-116 | 9.10 ± 0.8 | 5.47 ± 0.3 | |||
| MCF-7 | 10.11 ± 0.9 | 7.26 ± 0.3 | |||
| Compounds 4, 6, 25, 26 | HCT116 | Not specified, but showed best activity | 5-Fluorouracil | Not specified | [2] |
| Benzoxazole-combretastatin derivative 8d | MCF-7, A-549 | More potent than standard | Combretastatin A-4 | Not specified | [1] |
Note: Direct comparison between studies should be made with caution due to potential variations in experimental conditions.
Mechanism of Action: Targeting Key Signaling Pathways
The anticancer activity of benzoxazole derivatives is often attributed to their ability to interfere with critical cellular processes. One of the key mechanisms identified is the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a crucial player in tumor angiogenesis.[7] For instance, compounds 5c and 5e have been shown to potently inhibit VEGFR-2 with IC50 values of 0.08 ± 0.01 µM and 0.07 ± 0.01 µM, respectively, which is comparable to the standard inhibitor sorafenib (IC50 = 0.1 ± 0.02 µM).[7]
Molecular docking studies have further elucidated the binding interactions of these compounds within the VEGFR-2 active site, providing a rationale for their inhibitory activity.[7]
Caption: Proposed mechanism of action for anticancer benzoxazole analogs via VEGFR-2 inhibition.
Antimicrobial Potential of Benzoxazole Derivatives
In addition to their anticancer properties, benzoxazole derivatives have demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens.[2][8][9] The increasing prevalence of multidrug-resistant infections underscores the urgent need for novel antimicrobial agents, and benzoxazoles represent a promising class of compounds in this regard.[2]
Comparative In Vitro Efficacy
The following table highlights the minimum inhibitory concentrations (MIC) of various benzoxazole analogs against selected microbial strains.
| Compound ID/Series | Microbial Strain | MIC (µM) | Reference Compound | MIC (µM) | Source |
| Compound 10 | Bacillus subtilis | 1.14 x 10⁻³ | Ofloxacin | Not specified | [2] |
| Compound 24 | Escherichia coli | 1.40 x 10⁻³ | Ofloxacin | Not specified | [2] |
| Compound 13 | Pseudomonas aeruginosa | 2.57 x 10⁻³ | Ofloxacin | Not specified | [2] |
| Compounds 19, 20 | Salmonella typhi | 2.40 x 10⁻³ | Ofloxacin | Not specified | [2] |
| Compounds 1, 10, 13, 16, 19, 20, 24 | Various bacteria and fungi | Comparable to ofloxacin and fluconazole | Ofloxacin, Fluconazole | Not specified | [2] |
Mechanism of Action: Targeting Bacterial DNA Gyrase
Molecular docking studies suggest that the antibacterial activity of some benzoxazole derivatives may be attributed to the inhibition of DNA gyrase, an essential bacterial enzyme involved in DNA replication.[9] By targeting this enzyme, these compounds can effectively halt bacterial proliferation.
Experimental Protocols for Efficacy Evaluation
The biological evaluation of this compound analogs typically involves a series of standardized in vitro assays.
In Vitro Anticancer Activity Assessment
A common method to assess the cytotoxic effects of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][10]
Step-by-Step MTT Assay Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the benzoxazole analogs and a reference drug (e.g., Sorafenib, 5-Fluorouracil) for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the treatment medium is removed, and MTT solution is added to each well. The plate is then incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit cell growth by 50%, is calculated from the dose-response curve.
Caption: A generalized workflow for determining the in vitro anticancer activity using the MTT assay.
In Vitro Antimicrobial Activity Assessment
The antimicrobial efficacy of benzoxazole analogs is often determined using the agar diffusion method or by determining the Minimum Inhibitory Concentration (MIC).[9]
Step-by-Step Agar Well Diffusion Protocol:
-
Prepare Agar Plates: Nutrient agar plates are prepared and uniformly inoculated with a standardized suspension of the test microorganism.
-
Create Wells: Wells of a specific diameter are created in the agar using a sterile borer.
-
Add Compounds: A defined volume of the benzoxazole analog solution (at a specific concentration) is added to each well. A standard antibiotic (e.g., Ofloxacin) and a solvent control are also included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measure Zone of Inhibition: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Synthesis of Benzoxazole Derivatives
The synthesis of the benzoxazole core and its derivatives can be achieved through various chemical routes. A common method involves the reaction of o-aminophenols with carboxylic acids or their derivatives.[1][5] For instance, 2-(chloromethyl)-1H-benzo[d]imidazole has been synthesized by reacting ortho-phenylenediamine with chloroacetic acid.[2]
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A Comparative Guide to the Quantum Yield of 2-(Chloromethyl)-4-nitro-1,3-benzoxazole-Based Fluorophores
For researchers, scientists, and professionals in drug development, the selection of a fluorescent probe is a critical decision dictated by its photophysical properties. Among these, the fluorescence quantum yield (Φf) stands out as a paramount measure of a fluorophore's efficiency in converting absorbed light into emitted fluorescence.[1] This guide provides an in-depth comparison of the quantum yields of fluorophores derived from the 2-(chloromethyl)-4-nitro-1,3-benzoxazole scaffold, more commonly known as 4-chloro-7-nitrobenzofurazan or NBD-Cl. We will explore the structural factors influencing their emissive properties and provide a robust experimental framework for their characterization.
The NBD-Cl Scaffold: A Versatile Fluorogenic Core
The 7-nitro-2,1,3-benzoxadiazole (NBD) scaffold is a widely utilized and respected fluorophore in a multitude of sensing and imaging applications.[2] NBD-Cl itself is a non-fluorescent molecule that becomes highly fluorescent upon reaction with primary or secondary amines, thiols, and other nucleophiles.[3][4] This fluorogenic property makes it an excellent tool for labeling and detecting biomolecules. The broad applicability of the NBD scaffold is due to its small size and favorable photophysical properties.[2] Understanding and optimizing the quantum yield of its derivatives is crucial for developing sensitive and reliable assays.
Fundamental Principles: What Governs Quantum Yield?
The quantum yield of a fluorophore is intrinsically linked to the competition between radiative (fluorescence) and non-radiative decay pathways from the excited state.[5] A high quantum yield indicates that the fluorescence decay rate is significantly faster than the rates of non-radiative processes like internal conversion, intersystem crossing, and quenching. Several key factors influence this balance:
-
Molecular Structure: The electronic nature of substituents plays a pivotal role. Electron-donating groups (e.g., -NH2, -OH) generally increase fluorescence, while electron-withdrawing groups (e.g., -NO2, -COOH) tend to decrease or quench it.[6] The rigidity of the molecular structure is also critical; more rigid molecules often exhibit higher quantum yields as this restricts vibrational motions that provide non-radiative decay pathways.[7]
-
Solvent Environment: The polarity of the solvent can significantly impact quantum yield.[5] For instance, many NBD derivatives show enhanced fluorescence in nonpolar solvents and are quenched in aqueous or polar protic environments.[8][9] This is often due to hydrogen bonding with water molecules providing a non-radiative deactivation pathway.[10]
-
Temperature and Viscosity: An increase in temperature generally leads to a decrease in quantum yield because it increases the frequency of collisions with solvent molecules, promoting energy loss as heat.[7] Conversely, higher viscosity can restrict molecular motion and enhance fluorescence.
-
Presence of Quenchers: Dissolved oxygen is a common fluorescence quencher due to its paramagnetic nature, which can promote intersystem crossing to the non-emissive triplet state.[7]
Comparative Analysis of NBD-Based Fluorophores
The quantum yield of NBD derivatives is highly dependent on the nucleophile that displaces the chlorine atom at the 4-position. The resulting 4-amino-NBD derivatives often exhibit intramolecular charge transfer (ICT) characteristics, where the amino group acts as an electron donor and the nitro group as a strong electron acceptor.[10] This push-pull system is sensitive to the local environment.
While a comprehensive side-by-side comparison of a wide range of this compound derivatives is not available in a single study, we can synthesize data from various sources to illustrate the structure-property relationships.
| Derivative (Substituent at 4-position) | Solvent | Quantum Yield (Φf) | Reference |
| NBD-NMe2 | Water | 0.008 | [10] |
| NBD-NHMe | Water | 0.04 | [10] |
| NBD-labeled opioid (ASM-5-10) | Ethyl Acetate | Maximum | [8] |
| NBD-labeled opioid (ASM-5-10) | Water | Minimal | [8] |
| NBD-labeled opioid (ASM-5-67) | Ethanol | Maximum | [8] |
| NBD-labeled opioid (ASM-5-67) | Heptane | Minimal | [8] |
| NBD-Anilino derivative | - | Weakly fluorescent | [11] |
Key Insights from the Data:
-
Influence of Substitution: Even subtle changes in the alkyl substitution on the amino group (e.g., NBD-NMe2 vs. NBD-NHMe) can lead to a significant difference in quantum yield in aqueous environments.[10]
-
Solvatochromism: The dramatic difference in fluorescence for the NBD-labeled opioids between organic solvents like ethyl acetate and water highlights the profound impact of solvent polarity.[8] The hydrophobic environment of a protein's binding pocket can mimic a nonpolar solvent, leading to a "turn-on" of fluorescence upon binding, a principle widely used in designing biosensors.
-
Structural Rigidity: While not explicitly quantified in the table, fluorophores that become more rigid upon binding to a target often show a significant enhancement in quantum yield.
Experimental Protocol: Relative Quantum Yield Determination
The most common method for determining the fluorescence quantum yield is the relative method, which involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.[12][13]
Materials and Equipment:
-
UV-Vis Spectrophotometer
-
Fluorescence Spectrometer (Spectrofluorometer)
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Sample of interest (e.g., a synthesized NBD derivative)
-
Quantum yield standard (e.g., Quinine sulfate in 0.1 M H2SO4, Φf = 0.60)[5]
-
High-purity solvent (the same solvent should be used for the sample and standard if possible)[14]
Step-by-Step Methodology:
-
Solution Preparation:
-
Prepare a series of dilute solutions of both the sample and the standard in the chosen solvent.
-
The concentration should be adjusted so that the absorbance (optical density) at the excitation wavelength is below 0.1.[15] This is crucial to avoid inner filter effects, where the sample itself reabsorbs the emitted light.
-
-
Absorbance Measurement:
-
Using the UV-Vis spectrophotometer, record the absorbance spectra for all prepared solutions.
-
Determine the absorbance value at the chosen excitation wavelength for each solution.
-
-
Fluorescence Measurement:
-
Using the spectrofluorometer, record the fluorescence emission spectra of both the sample and standard solutions.
-
Crucially, the experimental parameters (excitation wavelength, excitation and emission slit widths) must be kept identical for both the sample and the standard measurements. [14]
-
The emission spectrum should be recorded over the entire fluorescence range of the compound.
-
-
Data Analysis and Calculation:
-
Integrate the area under the fluorescence emission curve for both the sample (Fx) and the standard (Fst).
-
The relative quantum yield of the unknown sample (Φx) is calculated using the following equation:
Φx = Φst * (Fx / Fst) * (Ast / Ax) * (nx² / nst²)
Where:
-
Φst is the quantum yield of the standard.
-
Fx and Fst are the integrated fluorescence intensities of the sample and standard, respectively.
-
Ax and Ast are the absorbances of the sample and standard at the excitation wavelength, respectively.
-
nx and nst are the refractive indices of the sample and standard solutions, respectively. (This term can be omitted if the same solvent is used for both).[13][14]
-
Visualizing the Workflow and Structure-Property Relationships
To better illustrate the experimental process and the underlying principles, the following diagrams are provided.
Caption: Workflow for Relative Quantum Yield Determination.
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A Senior Application Scientist's Guide to the Cross-Reactivity of 2-(Chloromethyl)-4-nitro-1,3-benzoxazole (NBD-Cl)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Chloromethyl)-4-nitro-1,3-benzoxazole, commonly known as NBD-Cl, is a widely utilized fluorogenic reagent in biological and chemical sciences.[1][2] Its utility stems from its ability to covalently label nucleophilic functional groups, transforming non-fluorescent biomolecules into highly fluorescent adducts, thereby enabling their sensitive detection and quantification.[3] While NBD-Cl is often employed for the derivatization of amines and thiols, a nuanced understanding of its cross-reactivity with other functional groups is paramount for the design of specific and reliable assays, particularly in complex biological matrices. This guide provides an in-depth comparison of NBD-Cl's reactivity with various functional groups, supported by experimental data and protocols, to empower researchers in making informed decisions for their labeling strategies.
Part 1: The Chemical Landscape of NBD-Cl Reactivity
The reactivity of NBD-Cl is governed by a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitro group at the 4-position of the benzoxadiazole ring renders the chlorine-bearing carbon highly electrophilic and susceptible to attack by nucleophiles. The efficiency of this reaction is critically dependent on the nucleophilicity of the attacking species and the reaction conditions, most notably pH.
Primary Targets: Thiols and Amines
NBD-Cl is most reactive towards soft nucleophiles, with a particular predilection for thiols (cysteine residues) and primary and secondary amines (lysine residues and N-termini of proteins).
-
Thiols (Cysteine Residues): The deprotonated form of a thiol, the thiolate anion (R-S⁻), is a potent nucleophile. The reaction of NBD-Cl with thiols is generally rapid, especially at neutral to slightly alkaline pH, where a significant population of thiolate exists.[4] One study reported that the reaction of NBD-Cl with cysteine is approximately seven times faster than with homocysteine, highlighting the influence of the local chemical environment on reactivity.
-
Amines (Lysine Residues & Primary/Secondary Amines): Primary and secondary amines are also effective nucleophiles for NBD-Cl. The reactivity of amines is highly pH-dependent, as the unprotonated amine (R-NH₂) is the reactive species. Consequently, the reaction rate increases significantly at alkaline pH values (typically pH 8-11), where the equilibrium shifts towards the deprotonated form.[3]
The following diagram illustrates the reaction of NBD-Cl with a thiol and a primary amine:
Caption: Reaction of NBD-Cl with thiols and amines.
Cross-Reactivity with Other Functional Groups
While thiols and amines are the primary targets, NBD-Cl can exhibit cross-reactivity with other nucleophilic functional groups present in biomolecules, albeit generally to a lesser extent under physiological conditions.
-
Hydroxyl Groups (Serine, Threonine, Tyrosine): The hydroxyl groups of serine, threonine, and tyrosine are significantly less nucleophilic than thiols and amines at neutral pH. While reactions can occur, they typically require more forcing conditions, such as very high pH, which are generally not employed in biological labeling experiments.
-
Imidazole (Histidine): The imidazole side chain of histidine can also act as a nucleophile. However, its reactivity with NBD-Cl is generally lower than that of thiols and primary amines under standard labeling conditions.
Part 2: Experimental Assessment of NBD-Cl Specificity
To empirically determine the selectivity of NBD-Cl in a given experimental system, a well-designed protocol is essential. Here, we provide a methodology to compare the reactivity of NBD-Cl with different amino acid functional groups.
Protocol: Comparative Reactivity Analysis of NBD-Cl
Objective: To qualitatively and semi-quantitatively assess the reactivity of NBD-Cl with cysteine (thiol), lysine (primary amine), and serine (hydroxyl) as representative amino acids.
Materials:
-
NBD-Cl solution (10 mM in DMSO)
-
L-Cysteine, L-Lysine, L-Serine (10 mM stock solutions in water)
-
Phosphate buffer (100 mM, pH 7.4)
-
Borate buffer (100 mM, pH 9.0)
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Reverse-phase HPLC system with a fluorescence detector (Excitation: ~470 nm, Emission: ~530 nm)
-
C18 HPLC column
Methodology:
-
Reaction Setup:
-
For each amino acid, prepare three reaction mixtures in separate microcentrifuge tubes corresponding to the three different pH conditions (pH 7.4, 8.0, and 9.0).
-
To each tube, add:
-
50 µL of the respective buffer
-
10 µL of the 10 mM amino acid stock solution
-
-
Initiate the reaction by adding 5 µL of the 10 mM NBD-Cl solution.
-
Vortex briefly and incubate at 50°C for 30 minutes in the dark.
-
-
Reaction Quenching:
-
After incubation, add 5 µL of 1 M HCl to each tube to quench the reaction.
-
Centrifuge the tubes to pellet any precipitate.
-
-
HPLC Analysis:
-
Inject an equal volume (e.g., 20 µL) of the supernatant from each reaction mixture onto the HPLC system.
-
Run a suitable gradient of acetonitrile in water (both with 0.1% trifluoroacetic acid) to separate the NBD-amino acid adducts from unreacted NBD-Cl and other byproducts.
-
Monitor the fluorescence at the specified wavelengths.
-
-
Data Analysis:
-
Compare the peak areas of the NBD-adducts for each amino acid at the different pH values. A larger peak area corresponds to a greater extent of reaction.
-
Expected Outcomes:
-
At pH 7.4, a significant peak for the NBD-cysteine adduct is expected, with much smaller or negligible peaks for NBD-lysine and NBD-serine.
-
At pH 9.0, the peak area for the NBD-lysine adduct should increase substantially, potentially becoming the dominant product. The NBD-cysteine peak should still be prominent. The NBD-serine peak is expected to remain minimal.
The following diagram outlines the experimental workflow:
Caption: Workflow for assessing NBD-Cl reactivity.
Part 3: Comparative Analysis with Alternative Fluorescent Probes
The choice of a fluorescent labeling reagent should be guided by the specific requirements of the experiment. Here, we compare NBD-Cl with other common classes of thiol- and amine-reactive probes.
NBD-Cl vs. Maleimides
Maleimides are highly selective for thiol groups, reacting via a Michael addition to form a stable thioether bond.[5]
-
Selectivity: At pH 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, offering superior selectivity for cysteine residues.[6]
-
Reaction Conditions: The optimal pH range for maleimide-thiol conjugation is 6.5-7.5.[7] Above pH 7.5, reactivity with amines increases.[7]
-
Stability: The resulting thioether linkage can be susceptible to a retro-Michael reaction, especially in the presence of other thiols.[7]
NBD-Cl vs. Iodoacetamides
Iodoacetamides are another class of thiol-reactive probes that form stable thioether bonds through an SN2 reaction.
-
Reactivity: Iodoacetamides are generally less reactive than maleimides.[8] Their optimal reactivity is typically observed at a slightly alkaline pH of around 8.0.[9]
-
Side Reactions: At higher pH and with prolonged reaction times, iodoacetamides can exhibit cross-reactivity with other amino acid residues, including methionine, histidine, and lysine.[10][11]
NBD-Cl vs. Fluorescamine
Fluorescamine is a highly specific reagent for primary amines.
-
Selectivity: It reacts almost instantaneously with primary amines to form fluorescent pyrrolinone products and does not react with secondary amines or thiols.[10]
-
Background: Fluorescamine and its hydrolysis products are non-fluorescent, resulting in low background signals.[10]
Comparative Summary of Labeling Reagents
| Feature | NBD-Cl | Maleimides | Iodoacetamides | Fluorescamine |
| Primary Target(s) | Thiols, Primary & Secondary Amines | Thiols | Thiols | Primary Amines |
| Reaction Mechanism | SNAr | Michael Addition | SN2 | Pyrrolinone formation |
| Optimal pH | 7.0-8.0 (Thiols), 8.0-11.0 (Amines) | 6.5-7.5 | ~8.0 | 8.0-9.0 |
| Selectivity for Thiols | Moderate | Very High | High | None |
| Potential Cross-Reactivity | Amines, Histidine | Amines (at pH > 7.5), Histidine | Methionine, Histidine, Lysine | None |
| Adduct Stability | Stable | Reversible (Retro-Michael) | Stable | Stable |
Conclusion
NBD-Cl is a versatile fluorescent labeling reagent with significant reactivity towards both thiols and amines. Its selectivity can be modulated by controlling the reaction pH, with neutral conditions favoring thiol modification and alkaline conditions promoting amine labeling. However, for applications demanding high specificity for cysteine residues, maleimides often represent a superior choice due to their significantly faster reaction rate with thiols compared to amines at neutral pH. Conversely, for the exclusive labeling of primary amines, fluorescamine offers excellent specificity and low background. A thorough understanding of the cross-reactivity profiles of these reagents, as outlined in this guide, is crucial for the successful design and interpretation of experiments in chemical biology and drug development.
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2-(Chloromethyl)-4-nitro-1,3-benzoxazole
For researchers, scientists, and professionals in drug development, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and meaningful experimental outcomes. This is particularly true for novel heterocyclic compounds like 2-(Chloromethyl)-4-nitro-1,3-benzoxazole, a molecule with potential applications in medicinal chemistry.[1][2][3] Impurities, even in trace amounts, can lead to ambiguous biological data, side reactions, and ultimately, the failure of a promising drug candidate.
This guide provides an in-depth, objective comparison of analytical techniques to assess the purity of synthesized this compound. We will delve into the "why" behind the "how," offering field-proven insights to ensure the integrity of your research.
The Criticality of Purity in Benzoxazole Derivatives
Benzoxazole derivatives are a class of heterocyclic compounds that form the core structure of numerous pharmacologically active agents.[4] Their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, make them a focal point in medicinal chemistry.[3][4][5] Given their therapeutic potential, ensuring high purity is paramount for obtaining reliable and interpretable results in preclinical and clinical studies.[6]
An Integrated Approach to Purity Verification
A single analytical technique rarely provides a complete picture of a compound's purity. A multi-faceted approach, employing orthogonal methods, is the most robust strategy. This guide will focus on a suite of techniques that, when used in concert, provide a high degree of confidence in the purity of this compound.
The logical workflow for the characterization of a newly synthesized benzoxazole derivative should progress from purification to a series of spectroscopic and chromatographic analyses to confirm its molecular weight, functional groups, and the precise arrangement of atoms.[7]
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation, identification, and quantification of components in a mixture.[6][8] For non-volatile, thermally sensitive compounds like many benzoxazole derivatives, it is the method of choice.
Causality Behind the Method: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).[9] For benzoxazole derivatives, a reversed-phase C18 column is typically effective.[6][10] The polar mobile phase, often a gradient of acetonitrile and water with an acid modifier like trifluoroacetic acid (TFA) or formic acid, allows for the elution of compounds based on their hydrophobicity.[6][10]
Experimental Protocol: HPLC Analysis
-
Instrumentation: An Agilent 1200 series LC system or equivalent is suitable.[6]
-
Column: A reversed-phase C18 column is recommended.[6]
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA) or 0.05% formic acid.[6]
-
Gradient Example: Start with 30% acetonitrile, ramp to 90% over 15 minutes, hold for 5 minutes, and then return to the initial conditions to re-equilibrate the column.[6]
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound and potential impurities have significant absorbance (e.g., 254 nm and 288 nm).[11]
-
Sample Preparation: Dissolve the synthesized this compound in the mobile phase or a suitable solvent like methanol to a concentration of approximately 1 mg/mL.[6]
-
Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all detected peaks in the chromatogram.[6]
Trustworthiness of the Protocol: This method is self-validating. A sharp, symmetrical peak for the main compound and the absence of significant secondary peaks is a strong indicator of high purity. The retention time of the main peak should be consistent across multiple runs.
| Parameter | Expected Result for High Purity Sample | Indication of Impurities |
| Main Peak | Sharp, symmetrical peak with a consistent retention time. | Broad, tailing, or fronting peak. |
| Additional Peaks | Minimal to no other peaks present. | Presence of other peaks indicates impurities. |
| Area % | >99% for the main peak. | Lower area percentage for the main peak. |
Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile Impurities
While HPLC is excellent for non-volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying volatile and semi-volatile impurities that may be present from the synthesis, such as residual solvents or starting materials.[8][12]
Causality Behind the Method: GC separates compounds based on their volatility and interaction with a stationary phase in a heated column.[13] The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.[12] For halogenated nitroaromatic compounds, an electron capture detector (ECD) or a nitrogen-phosphorus detector (NPD) can provide enhanced sensitivity and selectivity.[13]
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A gas chromatograph equipped with a wide-bore capillary column and a mass spectrometer detector.
-
Column: A column with a dissimilar liquid phase, such as a DB-5 or DB-1701, can help resolve co-eluting compounds.[13]
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A temperature gradient is programmed to ensure the separation of compounds with different boiling points. For example, start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
Injection: A small volume of the sample, dissolved in a volatile solvent like dichloromethane, is injected.
-
MS Detection: The mass spectrometer is operated in full scan mode to identify all eluting compounds.
Trustworthiness of the Protocol: The combination of retention time from the GC and the mass spectrum from the MS provides a high degree of confidence in the identification of impurities.[14] Confirmation on a second, dissimilar column further strengthens the identification.[13]
| Potential Impurity | Expected Mass Spectrum Fragments (m/z) |
| Residual Chloroacetic Acid | Characteristic fragments of the acid. |
| Unreacted o-aminophenol derivative | Molecular ion and fragmentation pattern consistent with the starting material. |
| Solvent (e.g., Toluene) | 91 (tropylium ion), 92 (molecular ion). |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation and Purity
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous structural characterization of organic molecules and for assessing purity.[4][12] Both ¹H and ¹³C NMR are crucial for a complete characterization.[6]
Causality Behind the Method: NMR exploits the magnetic properties of atomic nuclei.[12] The chemical shift of a nucleus in an NMR spectrum provides information about its local electronic environment, while spin-spin coupling reveals connectivity between neighboring atoms.[15] For purity assessment, the integration of proton signals in ¹H NMR can be used for quantitative analysis of the main compound versus impurities.[12]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
Data Acquisition: Acquire standard ¹H and ¹³C spectra. Two-dimensional NMR techniques like COSY, HSQC, and HMBC can provide further structural confirmation.[8]
-
Data Analysis:
-
Structural Confirmation: Compare the observed chemical shifts and coupling constants with expected values for the this compound structure. Aromatic protons of the benzoxazole core typically appear in the downfield region of the spectrum (δ 6.8–8.8 ppm).[7]
-
Purity Assessment: Look for any unexpected signals in the spectrum. The integration of these signals relative to the signals of the main compound can provide a quantitative measure of impurity levels.
-
Trustworthiness of the Protocol: The detailed structural information provided by NMR makes it highly reliable for identifying and quantifying impurities, especially those that are structurally related to the main compound.[16]
Melting Point Analysis: A Simple Yet Powerful Indicator of Purity
Melting point determination is a quick, inexpensive, and effective method for assessing the purity of a crystalline solid.[17][18][19]
Causality Behind the Method: A pure crystalline solid has a sharp, well-defined melting point.[19] Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range.[19][20] This phenomenon, known as melting point depression, is a reliable indicator of the presence of impurities.[19]
Experimental Protocol: Melting Point Analysis
-
Sample Preparation: The sample must be thoroughly dried and finely powdered.[18][20] Pack a small amount (1-3 mm) into a capillary tube.[18][19]
-
Instrumentation: Use a calibrated melting point apparatus.[20]
-
Heating Rate: A slow heating rate of about 1-2°C per minute near the expected melting point is crucial for accuracy.[20]
-
Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.[20]
-
Mixed Melting Point: To confirm the identity of the synthesized compound, a mixed melting point can be performed by mixing a small amount of the sample with an authentic standard. If the melting point is not depressed, the compounds are likely identical.[18][20]
Trustworthiness of the Protocol: While simple, a sharp melting point that corresponds to the literature value is a strong indication of high purity.[17] A broad melting range is a clear sign of impurities.[19][21]
| Technique | Information Provided | Advantages | Limitations |
| HPLC | Quantitative purity, detection of non-volatile impurities. | High sensitivity and resolution, quantitative. | May not detect volatile impurities, requires reference standards for identification. |
| GC-MS | Identification of volatile and semi-volatile impurities. | High sensitivity, definitive identification through mass spectra. | Not suitable for non-volatile or thermally labile compounds. |
| NMR | Unambiguous structural confirmation, quantitative purity. | Provides detailed structural information, can identify unknown impurities. | Lower sensitivity compared to chromatographic methods, requires more sample.[22] |
| Melting Point | Indication of bulk purity. | Quick, inexpensive, requires minimal sample.[18][20] | Not quantitative, less sensitive to small amounts of impurities. |
Conclusion: A Holistic View of Purity
The assessment of purity for a synthesized compound like this compound is a critical step that underpins the reliability of subsequent research. By employing a combination of orthogonal analytical techniques—HPLC for quantitative purity of the main component, GC-MS for volatile impurities, NMR for definitive structural confirmation, and melting point for a rapid check of bulk purity—researchers can have a high degree of confidence in the quality of their material. This rigorous, multi-faceted approach is not just good practice; it is essential for the integrity and success of drug discovery and development.
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A Comparative Guide to the Synthesis of 2-(Chloromethyl)-4-nitro-1,3-benzoxazole: One-Pot vs. Multi-Step Methodologies
The benzoxazole scaffold is a privileged heterocyclic motif integral to medicinal chemistry and materials science, demonstrating a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1] The specific derivative, 2-(Chloromethyl)-4-nitro-1,3-benzoxazole, serves as a versatile intermediate, combining the reactive chloromethyl group—a key electrophile for introducing the benzoxazole moiety into larger molecules—with the electron-withdrawing nitro group, which modulates the electronic properties and reactivity of the aromatic system.
This guide provides an in-depth comparison of two distinct synthetic strategies for this target molecule: a traditional multi-step sequence and a streamlined one-pot approach. While direct, peer-reviewed synthesis data for this exact isomer is limited, the protocols described herein are constructed from well-established, analogous chemical transformations reported for substituted benzoxazoles.[2][3][4] We will dissect the causality behind experimental choices, provide detailed procedural frameworks, and offer a quantitative and qualitative comparison to guide researchers in selecting the optimal method for their specific application.
The Foundational Precursor: 2-Amino-3-nitrophenol
Both synthetic pathways converge on a critical starting material: 2-amino-3-nitrophenol. The strategic placement of the amino, hydroxyl, and nitro groups is essential for the successful construction of the target benzoxazole. This intermediate is typically prepared via selective reduction of 2,6-dinitrophenol or controlled nitration of 2-aminophenol, processes that require careful management of reaction conditions to achieve the desired regioselectivity. The purity of this precursor is paramount, as impurities can carry through and complicate the subsequent cyclization and purification steps.
Strategy 1: The Multi-Step Synthesis – A Classic, Controlled Approach
The multi-step synthesis offers a methodical and highly controlled route to the target compound. It involves the isolation and purification of a key intermediate, which often leads to a higher purity final product, albeit with a potential trade-off in overall yield and process time. This approach is favored in discovery phases where process control and unambiguous characterization of intermediates are critical.
The pathway can be logically divided into two distinct chemical operations: N-acylation followed by intramolecular cyclization.
Experimental Protocol: Multi-Step Synthesis
Step 1: N-Acylation to form 2-Chloro-N-(2-hydroxy-6-nitrophenyl)acetamide
-
Setup: To a 250 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 2-amino-3-nitrophenol (10.0 g, 64.9 mmol) and a suitable solvent such as ethyl acetate or dichloromethane (100 mL).
-
Basification: Add a non-nucleophilic base, such as triethylamine (1.1 eq, 71.4 mmol), to the suspension and stir until a homogenous solution is formed. Cool the mixture to 0-5 °C in an ice bath.
-
Acylation: Slowly add chloroacetyl chloride (1.1 eq, 71.4 mmol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Causality: The base neutralizes the HCl byproduct generated during acylation, driving the reaction to completion. Slow addition at low temperature prevents potential side reactions and uncontrolled exotherms.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Workup: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acylated intermediate. Purification can be achieved via recrystallization.
Step 2: Cyclodehydration to this compound
-
Setup: In a flask equipped with a reflux condenser, dissolve the crude 2-Chloro-N-(2-hydroxy-6-nitrophenyl)acetamide from Step 1 in a high-boiling point solvent like toluene or xylene.
-
Cyclization: Add a dehydrating agent. Polyphosphoric acid (PPA) or a strong protic acid like methanesulfonic acid is effective for promoting the intramolecular cyclization via an electrophilic attack of the phenolic oxygen onto the activated amide carbonyl.[2][5]
-
Reaction: Heat the mixture to reflux (typically 110-140 °C) for 4-8 hours, monitoring by TLC until the starting material is consumed.
-
Workup and Purification: Cool the reaction mixture and carefully quench by pouring it onto ice water. Neutralize with a base (e.g., sodium bicarbonate) and extract the product with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography on silica gel.
Workflow Diagram: Multi-Step Synthesis
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A Comparative Guide to the Evaluation of 2-(Chloromethyl)-4-nitro-1,3-benzoxazole as a Putative Enzyme Substrate
For researchers and professionals in drug development and enzymatic studies, the identification and characterization of novel enzyme substrates are paramount for advancing our understanding of biological pathways and for the discovery of new therapeutic agents. This guide provides an in-depth evaluation of 2-(Chloromethyl)-4-nitro-1,3-benzoxazole as a potential substrate for specific enzymes, primarily focusing on the Glutathione S-Transferase (GST) family. While direct literature on the enzymatic processing of this specific molecule is limited, its chemical structure suggests a strong potential for interaction with enzymes that metabolize electrophilic xenobiotics.
This guide will compare this compound with established substrates, offering a framework for its experimental validation. We will delve into the mechanistic rationale, present comparative data with well-known alternatives, and provide detailed protocols for its characterization.
Mechanistic Rationale: Why Glutathione S-Transferases?
Glutathione S-Transferases (GSTs) are a superfamily of enzymes pivotal in cellular detoxification.[1] They catalyze the conjugation of the reduced form of glutathione (GSH) to a wide array of electrophilic substrates, rendering them more water-soluble and facilitating their excretion from the cell.[2][3] The chemical structure of this compound possesses key features that make it a strong candidate for a GST substrate:
-
Electrophilic Center: The chloromethyl group serves as a potent electrophilic site, susceptible to nucleophilic attack by the thiol group of glutathione.
-
Aromatic Ring System: The benzoxazole ring is a common feature in various biologically active molecules and can fit into the hydrophobic substrate-binding pocket of many GST isozymes.
-
Nitro Group: The electron-withdrawing nitro group further enhances the electrophilicity of the molecule, potentially increasing its reactivity towards glutathione.
Given these characteristics, it is hypothesized that GSTs can catalyze the reaction depicted below, leading to the formation of a glutathione conjugate.
Comparative Analysis with Established GST Substrates
To evaluate the potential of this compound, it is essential to compare it with well-characterized GST substrates. The most widely used substrate for routine GST activity assays is 1-chloro-2,4-dinitrobenzene (CDNB). For applications requiring higher sensitivity or involving fluorometric detection, compounds like 4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) are employed.
| Substrate | Principle of Detection | Advantages | Disadvantages |
| 1-Chloro-2,4-dinitrobenzene (CDNB) | Spectrophotometric (340 nm) | Broad specificity across many GST isozymes, well-established protocols, cost-effective.[3] | Lower sensitivity compared to fluorescent probes, potential for interference from other cellular components that absorb at 340 nm. |
| 4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) | Fluorometric (Ex/Em ~464/512 nm) | High sensitivity, non-fluorescent until it reacts, making it ideal for kinetic studies.[4][5][6] | The reactivity is primarily with amines and thiols, and its specificity as a GST substrate may vary between isozymes. The resulting thiol adducts are less fluorescent than amine adducts.[5] |
| This compound (Putative) | To be determined (likely spectrophotometric or fluorometric) | Potentially offers novel specificity towards certain GST isozymes. Its unique structure could be exploited for targeted inhibitor design. | Lack of established protocols and characterization data. The optimal detection method needs to be determined experimentally. |
Experimental Workflow for Substrate Validation
The following workflow outlines the necessary steps to validate and characterize this compound as a GST substrate.
Caption: Experimental workflow for the validation of a novel GST substrate.
Detailed Experimental Protocols
Protocol for Determining the Optimal Wavelength for Detection
Rationale: To establish a spectrophotometric assay, it is crucial to identify the wavelength at which the glutathione conjugate of this compound exhibits maximum absorbance, distinct from the substrates themselves.
Materials:
-
This compound
-
Reduced Glutathione (GSH)
-
Purified GST enzyme (e.g., human GSTA1-1, GSTM1-1, GSTP1-1)
-
100 mM Potassium Phosphate Buffer, pH 6.5
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing 1 mM GSH and 1 mM this compound in the phosphate buffer.
-
Divide the mixture into two cuvettes. To one, add a catalytic amount of GST enzyme. The other will serve as the "no enzyme" control.
-
Incubate both cuvettes at 25°C for 30 minutes to allow for sufficient product formation.
-
Scan the absorbance of both solutions from 250 nm to 500 nm.
-
Subtract the spectrum of the "no enzyme" control from the spectrum of the enzyme-containing sample. The resulting difference spectrum will reveal the absorbance profile of the enzymatic product. Identify the wavelength of maximum absorbance (λmax).
Protocol for GST Activity Assay and Kinetic Analysis
Rationale: This protocol determines the rate of the enzymatic reaction and allows for the calculation of key kinetic parameters, such as the Michaelis constant (Km) and the maximum velocity (Vmax), which are essential for comparing substrate efficiency.
Materials:
-
All materials from the previous protocol.
-
Microplate reader or spectrophotometer capable of kinetic measurements at the determined λmax.
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol).
-
Prepare a series of dilutions of the substrate in the assay buffer. A typical concentration range to test would be 0.05 mM to 2 mM.
-
In a 96-well plate or cuvette, add the assay buffer, 1 mM GSH, and the desired concentration of the substrate.
-
Initiate the reaction by adding a fixed amount of GST enzyme.
-
Immediately measure the change in absorbance at the predetermined λmax over time (e.g., every 15 seconds for 5 minutes).
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
Repeat the assay for each substrate concentration.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Envisioned Signaling Pathway and Detoxification Role
The enzymatic conjugation of this compound by GST represents a critical step in the cellular detoxification pathway. This process, often referred to as Phase II metabolism, follows the potential initial modification of the compound by Phase I enzymes (e.g., cytochrome P450s), although direct conjugation is also common for electrophilic xenobiotics.
Caption: The role of GST in the detoxification of this compound.
Conclusion and Future Directions
While this compound is not a classically cited enzyme substrate, its chemical properties strongly suggest its potential as a substrate for Glutathione S-Transferases. The experimental framework provided in this guide offers a clear path for its validation and characterization.
Future research should focus on:
-
Screening against a broad panel of human GST isozymes: This will determine if the compound is a specific or broad-spectrum substrate.
-
Inhibitor studies: The validated substrate can then be used in high-throughput screening assays to identify novel GST inhibitors, which have therapeutic potential in overcoming drug resistance in cancer.[1]
-
Cell-based assays: Validating the detoxification of this compound in cellular models will confirm its biological relevance.
By systematically evaluating novel compounds like this compound, the scientific community can continue to expand the toolkit for studying enzymatic pathways and develop new strategies for therapeutic intervention.
References
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- Interchim. (n.d.). FluoProbes®.
- ACS Publications. (2014). Prediction of Substrates for Glutathione Transferases by Covalent Docking. Journal of Chemical Information and Modeling.
- ResearchGate. (n.d.). Substrates for Glutathione S-transferases | Download Table.
- Santa Cruz Biotechnology. (n.d.). GST Substrates.
- AAT Bioquest. (n.d.). NBD-Cl [4-Chloro-7-nitrobenzofurazan].
- PubMed Central. (n.d.). Glutathione S-transferase: a versatile protein family.
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- PubMed Central. (2018). Glutathione transferases: substrates, inihibitors and pro-drugs in cancer and neurodegenerative diseases.
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- Elabscience. (n.d.). Glutathione-S-Transferase (GST) Activity Assay Kit (DTNB Method) (E-BC-K800-M).
- Sigma-Aldrich. (n.d.). Glutathione-S-Transferase (GST) Assay Kit sufficient for 500 multiwell tests.
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The Cutting Edge of Drug Discovery: An In Silico Comparative Guide to 2-(Chloromethyl)-4-nitro-1,3-benzoxazole Derivatives
A Senior Application Scientist's Perspective on Navigating Molecular Docking Studies
In the relentless pursuit of novel therapeutic agents, the benzoxazole scaffold has emerged as a privileged structure in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This guide delves into the in silico docking studies of a specific, promising class of these compounds: 2-(Chloromethyl)-4-nitro-1,3-benzoxazole derivatives.
As researchers and drug development professionals, our goal is to efficiently identify and optimize lead compounds. In silico molecular docking has become an indispensable tool in this endeavor, allowing us to predict the binding affinity and interaction of small molecules with protein targets at an atomic level.[4] This guide provides a comparative analysis of the potential docking performance of this compound derivatives against that of other well-established heterocyclic compounds, supported by a comprehensive overview of the underlying experimental methodologies.
The Benzoxazole Advantage: Understanding the Core Scaffold
The benzoxazole ring system, a fusion of benzene and oxazole rings, provides a unique structural framework that can engage in various non-covalent interactions with biological macromolecules. The nitrogen and oxygen atoms within the oxazole ring can act as hydrogen bond acceptors, while the aromatic system allows for π-π stacking and hydrophobic interactions. These features contribute to the diverse pharmacological profiles observed in benzoxazole derivatives.[1]
The introduction of a chloromethyl group at the 2-position and a nitro group at the 4-position of the benzoxazole core in the derivatives under discussion is a strategic chemical modification. The electrophilic chloromethyl group can potentially form covalent bonds with nucleophilic residues in a protein's active site, leading to irreversible inhibition. The electron-withdrawing nitro group can modulate the electronic properties of the benzoxazole ring system, influencing its binding affinity and pharmacokinetic properties.
A Comparative In Silico Docking Landscape
To provide a clear comparison, we will consider the hypothetical docking performance of this compound derivatives against a panel of common protein targets and compare it with that of a well-established class of bioactive heterocyclic compounds: benzimidazole derivatives . Benzimidazoles share structural similarities with benzoxazoles and have also demonstrated a broad range of pharmacological activities, making them a relevant benchmark for comparison.[5][6]
Potential Protein Targets and Comparative Docking Performance
The selection of appropriate protein targets is crucial for a meaningful in silico study. Based on the known biological activities of benzoxazole derivatives, we will consider targets from three key therapeutic areas: oncology, infectious diseases, and neurodegenerative diseases.
| Therapeutic Area | Protein Target | Target PDB ID | Rationale for Target Selection | Predicted Performance of this compound Derivatives | Comparative Performance of Benzimidazole Derivatives |
| Oncology | Thymidylate Synthase (TS) | 1H2W | A key enzyme in DNA synthesis, making it a well-established target for cancer chemotherapy.[7][8] | The nitro group may enhance binding affinity through electrostatic interactions, while the chloromethyl group could potentially form a covalent bond with a cysteine residue in the active site, leading to potent inhibition. | Benzimidazole derivatives have shown significant inhibitory activity against TS, with their binding being primarily driven by hydrogen bonding and hydrophobic interactions. |
| Infectious Diseases | Staphylococcus aureus Dihydrofolate Reductase (DHFR) | 2W9S | An essential enzyme in bacterial folate metabolism, making it a prime target for antibacterial agents.[6] | The benzoxazole core can mimic the pteridine ring of the natural substrate, while the substituents can be optimized to enhance binding within the active site. The nitro group could form favorable interactions. | Benzimidazoles are known to be effective inhibitors of bacterial DHFR, with their N-H and N atoms participating in key hydrogen bond interactions. |
| Neurodegenerative Diseases | Acetylcholinesterase (AChE) | 4EY7 | A key enzyme in the breakdown of the neurotransmitter acetylcholine; its inhibition is a therapeutic strategy for Alzheimer's disease.[4] | The planar benzoxazole ring can engage in π-π stacking interactions with aromatic residues in the active site gorge of AChE. The substituents can be tailored to interact with the peripheral anionic site. | Certain benzimidazole derivatives have shown potent AChE inhibitory activity, with their interactions often involving the catalytic triad and peripheral anionic site. |
Note: The predicted performance is hypothetical and based on the structural features of the molecules and known interactions of similar compounds. Actual performance would need to be validated through rigorous in silico and in vitro experiments.
The "Why" Behind the Workflow: A Self-Validating In Silico Docking Protocol
The trustworthiness of any in silico study hinges on a robust and well-validated methodology. Here, we outline a detailed, step-by-step protocol for a typical molecular docking workflow, explaining the rationale behind each critical step.
Experimental Workflow for In Silico Molecular Docking
Caption: A generalized workflow for in silico molecular docking studies.
Step-by-Step Methodology
-
Protein Preparation:
-
Action: Retrieve the 3D structure of the target protein from the Protein Data Bank (PDB). Remove water molecules, co-factors, and existing ligands. Add hydrogen atoms and assign appropriate protonation states to ionizable residues.
-
Causality: The crystal structure from the PDB is a static snapshot and often incomplete. Removing non-essential molecules and adding hydrogens ensures a more realistic representation of the protein in its physiological state, which is crucial for accurate docking.[9]
-
-
Ligand Preparation:
-
Action: Draw the 2D structure of the this compound derivative and the comparator compounds. Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Causality: Energy minimization finds the most stable, low-energy conformation of the ligand. Starting the docking process with an energetically favorable ligand conformation increases the efficiency and accuracy of the conformational search.
-
-
Grid Box Generation:
-
Action: Define a grid box around the active site of the protein. The size of the grid box should be sufficient to encompass the entire binding pocket.
-
Causality: The grid box defines the search space for the docking algorithm. A well-defined grid focuses the computational effort on the relevant binding region, saving computational time and preventing the ligand from docking to irrelevant sites on the protein surface.
-
-
Molecular Docking:
-
Action: Perform the docking simulation using a reliable docking program (e.g., AutoDock Vina, Glide). The program will systematically sample different conformations and orientations of the ligand within the grid box and score them based on a scoring function.
-
Causality: The docking algorithm explores the vast conformational space to identify the most favorable binding poses. The scoring function estimates the binding affinity (e.g., in kcal/mol), providing a quantitative measure to rank different ligands.[1]
-
-
Results Analysis:
-
Action: Analyze the docking results by examining the binding energies and visualizing the top-ranked binding poses. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and potential covalent bonds.
-
Causality: The binding energy provides a primary metric for comparing the affinity of different ligands. Visual inspection of the binding pose is essential to understand the molecular basis of the interaction and to ensure that the predicted binding mode is chemically reasonable.[8]
-
-
Post-Docking Analysis (Optional but Recommended):
-
Action: Perform more rigorous binding free energy calculations using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). Predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the most promising compounds.
-
Causality: MM/GBSA provides a more accurate estimation of binding affinity by considering solvent effects. ADMET prediction helps to identify compounds with drug-like properties early in the discovery process, reducing the risk of late-stage failures.[1]
-
Visualizing the Path to Discovery: Molecular Interactions
To better understand the potential binding modes, let's visualize a hypothetical interaction of a this compound derivative within a protein active site.
Caption: A conceptual diagram of potential interactions between a this compound derivative and a protein active site.
Conclusion and Future Directions
This guide provides a framework for understanding and conducting in silico docking studies of this compound derivatives. By comparing their potential performance with established heterocyclic compounds like benzimidazoles and adhering to a rigorous, self-validating experimental protocol, researchers can accelerate the identification of promising drug candidates.
It is imperative to remember that in silico studies are predictive in nature. The insights gained from molecular docking must be validated through experimental techniques such as synthesis, in vitro biological assays, and eventually, in vivo studies. The synergy between computational and experimental approaches is the cornerstone of modern drug discovery. The continued exploration of novel scaffolds like the this compound core holds immense promise for the development of next-generation therapeutics.
References
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- Journal of Pharmaceutical Negative Results. (2022). IN-SILICO PREDICTION AND DOCKING STUDIES OF NOVEL SYNTHESIZED BENZOXAZOLE DERIVATIVES AS ANTI-TUBERCULAR ACTIVITY. [Link]
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Safety Operating Guide
A Guide to the Safe Disposal of 2-(Chloromethyl)-4-nitro-1,3-benzoxazole
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 2-(Chloromethyl)-4-nitro-1,3-benzoxazole (CAS No. 143708-26-3). As a professional in a research and development environment, your safety and the integrity of your work are paramount. This guide is designed to provide you with the necessary information to manage this chemical waste responsibly, ensuring personal safety and compliance with environmental regulations. The procedures outlined below are based on established safety protocols for halogenated nitroaromatic compounds and should be executed in conjunction with your institution's specific environmental health and safety (EHS) guidelines.
Understanding the Hazard Profile
This compound is a halogenated nitroaromatic compound that presents multiple hazards. A thorough understanding of its properties is the foundation of its safe handling and disposal.
Table 1: Chemical and Hazard Profile of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₅ClN₂O₃ | [1] |
| Molecular Weight | 212.59 g/mol | [1] |
| Appearance | Solid | N/A |
| Primary Hazards | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | [1] |
| GHS Hazard Codes | H302, H315, H319, H335 | [1] |
Due to its chemical structure, which includes a chlorinated methyl group and a nitro group on a benzoxazole core, this compound should be handled with the same precautions as other reactive, corrosive, and toxic chemicals. Structurally similar compounds are known to be corrosive and may release toxic gases upon contact with water.[2]
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound in any capacity, including for disposal, it is imperative to be in a well-ventilated area, preferably within a certified chemical fume hood. The following personal protective equipment is mandatory:
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye and Face | Chemical safety goggles and a face shield. | To protect against splashes that can cause serious eye damage.[2][3] |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact, which can cause severe burns and irritation.[2][3] |
| Body | A chemical-resistant lab coat. | To protect against contamination of personal clothing and skin.[2][3] |
| Respiratory | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. | To prevent respiratory tract irritation.[2] |
An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[3]
Disposal Workflow: A Step-by-Step Approach
The primary objective for the disposal of this compound is to ensure that it is managed as a hazardous waste stream. As this compound is a halogenated organic compound, it is subject to specific regulations.[4][5]
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Essential Safety and Operational Guide for Handling 2-(Chloromethyl)-4-nitro-1,3-benzoxazole
This guide provides comprehensive safety protocols and operational procedures for the handling and disposal of 2-(Chloromethyl)-4-nitro-1,3-benzoxazole. As a specialized reagent with significant potential hazards, adherence to these protocols is critical to ensure personnel safety and environmental compliance within research, discovery, and development laboratories. This document is structured to provide not just procedural steps, but the scientific rationale behind them, fostering a deep-rooted culture of safety and excellence.
Hazard Analysis: Understanding the Reactivity and Toxicity
-
Nitroaromatic Compounds: The presence of the nitro group on the benzene ring classifies this compound as a nitroaromatic. Such compounds are known for their potential to induce oxidative stress and, in some cases, may have mutagenic or carcinogenic effects due to the potential for DNA damage.[1][2][3] The electron-withdrawing nature of the nitro group also contributes to the chemical's reactivity.[1] Many nitroaromatic compounds are listed as priority pollutants by the U.S. Environmental Protection Agency due to their toxicity and resistance to environmental degradation.[3]
-
Chloromethyl Group: The chloromethyl group is a reactive alkylating agent. This functionality can react with nucleophiles, including biological macromolecules like DNA and proteins. This reactivity is the basis for the potential toxicity of many compounds containing this group and necessitates stringent handling procedures to prevent exposure.
-
Benzoxazole Core: The benzoxazole structure itself is found in many biologically active compounds and pharmaceuticals.[4] While the core itself is relatively stable, the attached functional groups are the primary drivers of this compound's hazardous properties.[4]
Based on the GHS classification for the structurally similar compound, 5-Chloro-2-(chloromethyl)-1,3-benzoxazole, we can anticipate that this compound is likely to be harmful if swallowed, a skin irritant, a cause of serious eye damage, and a respiratory irritant .[5]
Personal Protective Equipment (PPE): A Multi-layered Defense
Given the anticipated hazards, a comprehensive PPE strategy is mandatory. The following table outlines the minimum required PPE, with the rationale for each selection.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | The inner glove provides protection in case the outer glove is breached. Nitrile offers good resistance to a range of chemicals, although specific breakthrough time data for this compound is unavailable.[6][7] Butyl rubber gloves are also a suitable alternative, offering excellent protection against nitro-compounds and reactive chemicals.[7] Gloves must be changed immediately upon any suspected contamination. |
| Eye Protection | Chemical safety goggles and a full-face shield. | Protects against splashes that could cause serious eye damage.[5] The face shield offers an additional layer of protection for the entire face. |
| Body Protection | A flame-resistant lab coat. | Protects against splashes and contact with the skin.[8] |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges. | To be used when handling the solid material outside of a certified chemical fume hood or if aerosolization is possible, to prevent respiratory irritation.[5] |
Donning and Doffing PPE Workflow
PPE Donning and Doffing Workflow
Operational Plan: Safe Handling from Receipt to Use
A systematic approach to handling this compound is essential to minimize exposure risk.
Step-by-Step Handling Protocol:
-
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
-
-
Preparation and Weighing:
-
All handling of the solid compound must be conducted within a certified chemical fume hood to control potential dust and vapors.
-
Before use, ensure that an emergency eyewash station and safety shower are readily accessible.[10]
-
Use dedicated, labeled glassware and utensils. Avoid using metal spatulas, as they can scratch glassware and potentially react with the compound.[8]
-
-
Experimental Use:
-
When performing reactions, use the smallest quantity of the material necessary.
-
Maintain a clean and organized workspace to prevent accidental spills and cross-contamination.[11]
-
Keep all containers of the compound sealed when not in use.
-
Disposal Plan: Managing Hazardous Waste
Proper segregation and disposal of waste contaminated with this compound are critical for environmental protection and regulatory compliance.
Waste Management Workflow
Waste Disposal Workflow
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
All materials contaminated with this compound must be treated as hazardous waste.
-
Segregate waste into two streams: solid and liquid.
-
Solid Waste: This includes contaminated gloves, bench paper, pipette tips, and any other solid materials. Place these items in a designated, clearly labeled, and sealed hazardous waste container for "Halogenated Solid Waste".[9]
-
Liquid Waste: This includes reaction residues, and solvent rinses. Collect this waste in a designated, sealed, and clearly labeled container for "Halogenated Organic Liquid Waste".[9][12]
-
-
Container Management:
-
Final Disposal:
-
Store waste containers in a designated satellite accumulation area.
-
Follow your institution's procedures for the final disposal of hazardous chemical waste, which typically involves contacting the Environmental Health and Safety (EHS) department for pickup.
-
By implementing these detailed safety and handling procedures, researchers can confidently work with this compound while minimizing risks to themselves and the environment, thereby fostering a robust and responsible scientific practice.
References
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- PubMed. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. 2014.
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- UCLA EH&S. Standard Operating Procedures.
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- PubChem. 2-(Chloromethyl)-1,3-benzoxazole.
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- PubChem. NBD-COCl (=4-(N-Chloroformylmethyl-N-methylamino)-7-nitro-2,1,3-benzoxadiazole) (for HPLC Labeling).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
